Zinforo
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/b26-13-;/t14-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHNQFYEVOFIV-VRDMTWHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N8O10PS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400827-46-5 | |
| Record name | Ceftaroline fosamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Ceftaroline Fosamil's High-Affinity Engagement with PBP2a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity and mechanism of action of ceftaroline (B109729) fosamil, a fifth-generation cephalosporin, with Penicillin-Binding Protein 2a (PBP2a). The unique interaction between ceftaroline and PBP2a is central to its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This document consolidates quantitative binding data, details the experimental protocols for its determination, and visually represents the molecular interactions and experimental workflows.
Core Mechanism of Action: Allosteric Modulation and Covalent Inhibition
Ceftaroline's potent activity against MRSA is attributed to its unique ability to inhibit PBP2a, an enzyme that confers resistance to most β-lactam antibiotics.[1] Unlike other β-lactams, ceftaroline's mechanism involves a two-step process. Initially, one molecule of ceftaroline binds to an allosteric site on PBP2a.[1] This binding event induces a conformational change in the protein, which leads to the opening of the active site.[1] Subsequently, a second ceftaroline molecule can access and covalently bind to the now-exposed active site, effectively inhibiting the transpeptidase activity of PBP2a and disrupting bacterial cell wall synthesis.[1][2] This allosteric interaction is a key differentiator for ceftaroline and a primary reason for its enhanced efficacy against MRSA.[3]
Quantitative Binding Affinity of Ceftaroline for PBP2a
The binding affinity of ceftaroline for PBP2a has been quantified in numerous studies, primarily through the determination of the 50% inhibitory concentration (IC50). These values demonstrate ceftaroline's significantly higher affinity for PBP2a compared to other β-lactam antibiotics.
| MRSA Strain(s) | Ceftaroline IC50 (µg/mL) | Comparator β-Lactam | Comparator IC50 (µg/mL) | Reference |
| Various MRSA strains | 0.01 - 1 | Oxacillin | 408 | [3] |
| Wild-type PBP2a | 1.5 µM | - | - | [4] |
| Various MRSA strains | 0.01 - 1 | Ceftriaxone | 677 | [3] |
| Various MRSA strains | 0.01 - 1 | Imipenem | 57 | [3] |
| MRSA (membranes isolated in exponential growth phase) | 0.5 - 1 | - | - | [5] |
| MRSA (membranes isolated in stationary growth phase) | 0.01 | - | - | [5] |
Experimental Protocol: In Vitro PBP2a-Ceftaroline Binding Assay
The following protocol outlines a common method for determining the binding affinity of ceftaroline for PBP2a using a competitive binding assay with a fluorescent penicillin analog, Bocillin FL.
Materials and Reagents:
-
Purified recombinant PBP2a (residues 23 to 668)
-
Ceftaroline
-
Bocillin FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified recombinant PBP2a in PBS.
-
Prepare a series of dilutions of ceftaroline in PBS to achieve a range of final concentrations for the assay.
-
Prepare a stock solution of Bocillin FL in an appropriate solvent (e.g., DMSO) and then dilute to a working concentration in PBS.
-
-
Competition Assay:
-
Fluorescent Labeling:
-
Add Bocillin FL to each reaction mixture at a fixed final concentration.
-
Incubate the samples for an additional 30 minutes at room temperature, allowing the Bocillin FL to bind to any PBP2a molecules that are not inhibited by ceftaroline.[4]
-
-
Detection and Analysis:
-
Measure the fluorescence of each sample using a microplate reader with appropriate excitation and emission wavelengths for Bocillin FL.
-
The fluorescence intensity will be inversely proportional to the amount of ceftaroline bound to PBP2a.
-
Plot the fluorescence intensity against the logarithm of the ceftaroline concentration.
-
Determine the IC50 value, which is the concentration of ceftaroline that inhibits 50% of the Bocillin FL binding to PBP2a.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ceftaroline's interaction with PBP2a and the experimental workflow for determining binding affinity.
Caption: Mechanism of ceftaroline's allosteric modulation and inhibition of PBP2a.
Caption: Workflow for determining ceftaroline's binding affinity for PBP2a.
References
- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Spectrum of Activity for Ceftaroline Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline (B109729), the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin (B10832234) with a broad spectrum of activity against Gram-positive bacteria, including resistant phenotypes that pose significant clinical challenges.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline against a range of Gram-positive pathogens, details the standardized methodologies for susceptibility testing, and illustrates its mechanism of action.
Data Presentation: In Vitro Activity of Ceftaroline
The following tables summarize the minimum inhibitory concentration (MIC) values of ceftaroline against various Gram-positive bacteria, providing a quantitative measure of its potency. The data is presented as MIC50 and MIC90, representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: Activity of Ceftaroline against Staphylococcus aureus
| Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Susceptible (S. aureus) (MSSA) | 8,469 | 0.25 | 0.25 |
| Methicillin-Resistant (S. aureus) (MRSA) | 8,469 | 1 | 1 |
| All S. aureus | 8,469 | 0.5 | 1 |
| Daptomycin-Non-Susceptible S. aureus | - | 0.5 | 1 |
| Linezolid-Resistant S. aureus | 14 | 1 | 2 |
| Vancomycin-Intermediate S. aureus (VISA) | - | - | - |
| Vancomycin-Resistant S. aureus (VRSA) | - | - | - |
Data compiled from multiple surveillance studies.[3][4][5]
Table 2: Activity of Ceftaroline against Streptococcus pneumoniae
| Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All S. pneumoniae | 3,593 | 0.015 | 0.12 |
| Penicillin-Susceptible S. pneumoniae | 595 | 0.12 | 0.12 |
| Penicillin-Non-Susceptible S. pneumoniae | 60 | - | 0.25 |
| Cefotaxime-Resistant S. pneumoniae | 120 | - | 0.5 |
| Multidrug-Resistant (MDR) S. pneumoniae | 2,449 | 0.06 | 0.25 |
Data compiled from multiple surveillance studies.[1][4][6][7]
Table 3: Activity of Ceftaroline against Coagulase-Negative Staphylococci (CoNS)
| Species/Resistance | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All CoNS | 1,593 | 0.25 | 0.5 |
| Oxacillin-Resistant CoNS (MRCoNS) | - | 0.25 | 0.5 |
| Staphylococcus epidermidis | - | 0.25 | 0.5 |
| Staphylococcus haemolyticus | - | 0.5 | 2 |
| Staphylococcus lugdunensis | - | 0.06-0.25 | 0.25-0.5 |
Data compiled from multiple surveillance studies.[3][8][9]
Table 4: Activity of Ceftaroline against Enterococcus Species
| Species/Resistance | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterococcus faecalis (all) | - | - | 4 |
| Vancomycin-Susceptible E. faecalis | - | - | 2-4 |
| Vancomycin-Resistant E. faecalis | - | - | 2-4 |
| Enterococcus faecium (all) | - | - | 16-64 |
| Vancomycin-Susceptible E. faecium | - | - | 16-64 |
| Vancomycin-Resistant E. faecium | - | - | 16-64 |
Data compiled from multiple studies.[2] It is important to note that ceftaroline has limited activity against Enterococcus faecium.[2][10]
Experimental Protocols: Antimicrobial Susceptibility Testing
The in vitro activity data presented in this guide are predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12]
1. Inoculum Preparation:
-
Bacterial colonies are selected from an 18- to 24-hour-old agar (B569324) plate.
-
The colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution tray.
2. Microdilution Tray Preparation:
-
A series of twofold dilutions of ceftaroline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
These dilutions are dispensed into the wells of a microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
EUCAST Methodology
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides its own standardized methodologies for antimicrobial susceptibility testing, which are harmonized with CLSI methods to a large extent but may have some variations in media, incubation conditions, and interpretation criteria.[13][14]
Key aspects of the EUCAST broth microdilution method include:
-
Use of Mueller-Hinton broth.
-
A final inoculum of approximately 5 x 105 CFU/mL.
-
Incubation at 35 ± 1°C for 18 ± 2 hours.
-
Reading of MICs as the lowest concentration showing no visible growth.
EUCAST also establishes specific clinical breakpoints for ceftaroline against various bacteria, which may differ from those set by the CLSI.[15][16]
Mandatory Visualization: Mechanism of Action and Experimental Workflow
Mechanism of Action of Ceftaroline
Ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17] It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. A key feature of ceftaroline is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), which is attributed to its strong binding to PBP2a, the altered PBP that confers resistance to most other β-lactam antibiotics.[17]
Caption: Mechanism of action of ceftaroline against Gram-positive bacteria.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline using the broth microdilution method is a standardized process to ensure reproducibility and accuracy of results.
References
- 1. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Ceftaroline Tested against Staphylococci with Reduced Susceptibility to Linezolid, Daptomycin, or Vancomycin from U.S. Hospitals, 2008 to 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of ceftaroline against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae: a review of published studies and the AWARE Surveillance Program (2008-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial activity of ceftaroline and comparator agents when tested against numerous species of coagulase-negative Staphylococcus causing infection in US hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. droracle.ai [droracle.ai]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. szu.gov.cz [szu.gov.cz]
- 14. EUCAST: Rationale Documents [eucast.org]
- 15. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ethjhealths.org [ethjhealths.org]
- 17. Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Zinforo (Ceftaroline Fosamil): A Technical Deep Dive into its Disruption of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinforo® (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of bacterial cell wall synthesis. Through a detailed examination of its high-affinity binding to penicillin-binding proteins (PBPs), particularly the challenging PBP2a of MRSA, this document elucidates the molecular interactions that underpin its potent bactericidal effects. This guide synthesizes quantitative data on its efficacy, details the experimental protocols used to derive this data, and provides visual representations of its mechanism and related experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: The Rise of a Novel Cephalosporin
The increasing prevalence of antibiotic-resistant bacteria, especially MRSA, poses a significant global health threat. This compound, the prodrug of the active metabolite ceftaroline (B109729), emerged as a critical therapeutic agent due to its unique ability to combat these resistant pathogens.[1][2] Administered intravenously, ceftaroline fosamil is rapidly converted by plasma phosphatases into its active form, ceftaroline.[2][4] Like other β-lactam antibiotics, ceftaroline's bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival.[1][4]
Mechanism of Action: Targeting the Bacterial Cell Wall
The primary mechanism of action for ceftaroline is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[2][4] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural rigidity.[2][4] By binding to these enzymes, ceftaroline effectively blocks this crucial process, leading to a weakened cell wall and subsequent cell lysis and death.[1][4]
High-Affinity Binding to Penicillin-Binding Proteins (PBPs)
Ceftaroline exhibits a high binding affinity for a range of PBPs in both Gram-positive and Gram-negative bacteria.[4] Its exceptional activity against MRSA is attributed to its strong affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin (B1676495) resistance in staphylococci.[1][2][4] Unlike many other β-lactams, ceftaroline can effectively bind to and inhibit PBP2a, overcoming the primary resistance mechanism of MRSA.[1][2][4] Furthermore, ceftaroline demonstrates high affinity for other critical PBPs, including PBP1, PBP2, and PBP3 in susceptible S. aureus strains, and PBP2x in Streptococcus pneumoniae.[4]
Figure 1: this compound's Mechanism of Action.
Quantitative Data: Efficacy of this compound
The potency of this compound is quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values. These metrics provide a standardized measure of the antibiotic's effectiveness against various bacterial isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Ceftaroline against Key Pathogens
| Bacterial Species | Strain Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 1.0 | 0.25 | 0.5 | [5][6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2.0 | 0.5 | 1.0 | [5][6] |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 - 0.25 | N/A | ≤0.5 | [4] |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.03 - 0.5 | N/A | ≤0.5 | [4] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: 50% Inhibitory Concentration (IC50) of Ceftaroline for Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target | IC50 (μg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | PBP2a | 0.01 - 1.0 | [3][4] |
| Staphylococcus aureus (MSSA) | PBP1 | ≤1.0 | [4] |
| Staphylococcus aureus (MSSA) | PBP2 | ≤1.0 | [4] |
| Staphylococcus aureus (MSSA) | PBP3 | ≤1.0 | [4] |
| Streptococcus pneumoniae | PBP2x | 0.1 - 1.0 | [3][4] |
| Streptococcus pneumoniae | PBP2b | 0.5 - 4.0 | [3][4] |
| Streptococcus pneumoniae | PBP1a | 0.125 - 0.25 | [3][4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound's effect on bacterial cell wall synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of ceftaroline is determined using standardized broth microdilution or E-strip methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: E-strip Method
-
Inoculum Preparation: A suspension of the test organism is prepared in a saline solution and adjusted to a 0.5 McFarland turbidity standard.
-
Lawn Culture: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.
-
E-strip Application: A ceftaroline E-strip, which contains a predefined gradient of the antibiotic, is aseptically placed onto the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC value is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-strip.[7]
Figure 2: MIC Determination Workflow (E-strip).
PBP Binding Affinity Assay (Competition Assay)
The affinity of ceftaroline for various PBPs is determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL.
Protocol: PBP Competition Assay
-
Bacterial Culture and Membrane Preparation: Bacterial cells (e.g., S. aureus) are grown to the mid-logarithmic phase. The cells are then harvested, lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Inhibition: Aliquots of the membrane preparation are incubated with varying concentrations of ceftaroline for a specific duration (e.g., 10 minutes at 37°C) to allow for the binding of ceftaroline to the PBPs.[4]
-
Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the mixture and incubated (e.g., 30 minutes at room temperature) to label the PBPs that are not bound by ceftaroline.
-
SDS-PAGE and Fluorescence Detection: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager to detect the Bocillin-FL-labeled PBPs.
-
IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of ceftaroline that results in a 50% reduction in the fluorescence intensity compared to the control (no ceftaroline) is determined as the IC50 value.[2]
Figure 3: PBP Competition Assay Workflow.
Conclusion
This compound's potent bactericidal activity is a direct consequence of its high-affinity binding to essential penicillin-binding proteins, leading to the effective inhibition of bacterial cell wall synthesis. Its unique ability to target PBP2a in MRSA distinguishes it from many other β-lactam antibiotics and underscores its clinical importance in treating infections caused by this formidable pathogen. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and its role in combating bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmsskims.org [jmsskims.org]
- 6. njlm.net [njlm.net]
- 7. jcdr.net [jcdr.net]
understanding Zinforo resistance mechanisms in Staphylococcus aureus
An In-depth Technical Guide: Understanding Ceftaroline (B109729) (Zinforo) Resistance Mechanisms in Staphylococcus aureus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is an advanced-generation cephalosporin (B10832234) antibiotic.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of morbidity and mortality worldwide.[3][4] This unique anti-MRSA activity stems from its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers resistance to most other β-lactam antibiotics.[1][3][5] PBP2a's low affinity for other β-lactams allows it to continue cell wall synthesis, rendering the antibiotics ineffective. Ceftaroline overcomes this by binding to PBP2a with high affinity, in addition to other essential native PBPs (PBP1, PBP2, PBP3), effectively inhibiting peptidoglycan cross-linking and leading to bacterial cell death.[1][6]
Despite its initial efficacy, resistance to ceftaroline has emerged and been documented in clinical isolates.[3][7] Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies and for guiding clinical use. This guide provides a detailed overview of the known mechanisms of ceftaroline resistance in S. aureus, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core molecular pathways.
Core Resistance Mechanism: Alterations in Penicillin-Binding Protein 2a (PBP2a)
The predominant mechanism of ceftaroline resistance in MRSA involves specific amino acid substitutions in PBP2a. These mutations, arising from single nucleotide polymorphisms (SNPs) in the mecA gene, reduce the binding affinity of ceftaroline to PBP2a, thereby diminishing its inhibitory activity. These mutations have been identified in both the transpeptidase/penicillin-binding domain (PBD) and a distal allosteric, non-penicillin-binding domain (nPBD).[5]
PBP2a Allosteric Regulation and Ceftaroline Action
PBP2a is subject to allosteric regulation. The binding of an effector molecule, such as peptidoglycan or ceftaroline itself, to the allosteric site (located approximately 60 Å from the active site) induces a conformational change that opens the active site.[3][6] This opening facilitates the binding of ceftaroline to the transpeptidase active site, leading to its acylation and inactivation.[6]
Key Mutations in PBP2a Conferring Resistance
Mutations in either the allosteric site or the active site can disrupt this process. Allosteric site mutations can interfere with the signaling required to open the active site, while active site mutations can directly prevent effective drug binding.[8] A combination of mutations, particularly in the PBD, can lead to high-level resistance.[3][5][9]
The accumulation of multiple substitutions in PBP2a has been shown to correlate with progressively higher ceftaroline Minimum Inhibitory Concentrations (MICs).[5] For instance, strains with a single substitution may exhibit MICs of 1 to 2 mg/L, while those with five substitutions can have MICs of 4 or 16 mg/L.[5]
Non-PBP2a Mediated Resistance Mechanisms
While alterations in PBP2a are the primary drivers of resistance, other mechanisms have been identified, particularly through in-vitro serial passage experiments. These can occur in both MRSA and methicillin-susceptible S. aureus (MSSA).
-
Mutations in other PBPs: In MSSA, mutations in PBP2 and PBP3 have been shown to increase ceftaroline MICs.[10][11]
-
Overexpression of PBP4: Ceftaroline has no significant binding affinity for PBP4.[1][10] Mutations in the promoter region of the pbp4 gene can lead to its overexpression. This allows PBP4 to provide the necessary transpeptidase activity for cell wall synthesis when other PBPs, including ceftaroline-inhibited PBP2a, are incapacitated.[10][11]
-
Mutations in other genes: A study identified mutations in the lytD gene in a ceftaroline-resistant MRSA isolate, suggesting a potential role for non-PBP proteins in the resistance phenotype.[10]
Quantitative Data Summary
The following tables summarize the impact of specific mutations on ceftaroline susceptibility in S. aureus. MIC values are based on Clinical and Laboratory Standards Institute (CLSI) breakpoints (Susceptible: ≤1 mg/L; Intermediate: 2 mg/L; Resistant: ≥4 mg/L).[3]
Table 1: PBP2a (mecA) Mutations and Associated Ceftaroline MICs in MRSA
| PBP2a Mutation(s) | Domain | Resulting Ceftaroline MIC (mg/L) | Resistance Level | Reference(s) |
| Wild-Type | - | 0.125 - 1 | Susceptible | [5] |
| E447K | PBD | 4 - 8 | Intermediate/Resistant | [10][11][12] |
| Y446N + E447K | PBD | >32 | High-level Resistant | [3][7][9] |
| N146K | nPBD | 4 | Resistant | [6][13] |
| E150K | nPBD | 4 | Resistant | [6][13] |
| N146K + E150K | nPBD | Not specified, cause resistance | Resistant | [8][13] |
| Accumulation (2-3 mutations) | PBD/nPBD | 2 - 4 | Intermediate/Resistant | [5] |
| Accumulation (5 mutations) | PBD/nPBD | 4 - 16 | Resistant | [5] |
Table 2: Non-PBP2a Mutations and Associated Ceftaroline MICs
| Strain Type | Gene(s) with Mutation(s) | Effect | Resulting Ceftaroline MIC (mg/L) | Reference(s) |
| MSSA | pbp2, pbp3 | Altered PBP structure | 16-fold increase from baseline | [10][11] |
| MRSA | pbp4 promoter | PBP4 overexpression | Elevated MIC, reversible with PBP4 inhibitor | [10][11] |
| MRSA | pbp2, pbp4 | G631S (PBP2), N138K (PBP4) | High-level resistance | [12] |
Key Experimental Protocols
Investigating ceftaroline resistance involves a combination of phenotypic and genotypic methods.
Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the minimum inhibitory concentration (MIC) of ceftaroline against a S. aureus isolate.
-
Methodology (Broth Microdilution):
-
Prepare serial two-fold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2][14]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[4]
-
S. aureus ATCC 29213 should be used as a quality control strain.[4]
-
Genetic Characterization of Resistance
-
Objective: To identify mutations in genes associated with resistance (mecA, pbp2, pbp3, pbp4, etc.).
-
Methodology (Whole-Genome Sequencing):
-
Extract high-quality genomic DNA from the resistant S. aureus isolate.
-
Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Align the resulting sequence reads to a relevant S. aureus reference genome.
-
Use bioinformatic tools to call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the resistant isolate's genome to that of a susceptible, wild-type control strain.[3][9]
-
Verify key mutations using Sanger sequencing of PCR-amplified gene targets.[9]
-
PBP2a Binding Affinity Assay
-
Objective: To quantify the binding affinity of ceftaroline to PBP2a and assess the impact of mutations.
-
Methodology (Bocillin FL Competition Assay):
-
Isolate cell membranes containing PBPs from both wild-type and mutant S. aureus strains.
-
Incubate the membrane preparations with varying concentrations of ceftaroline to allow for binding to PBP2a.
-
Add a fixed concentration of Bocillin FL, a fluorescent penicillin derivative that binds to the PBP active site.
-
Incubate to allow Bocillin FL to bind to any PBP2a not occupied by ceftaroline.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2a using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP2a band at each ceftaroline concentration using densitometry software (e.g., ImageJ).[3]
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of ceftaroline required to inhibit 50% of Bocillin FL binding. This value is inversely proportional to binding affinity.[3][15]
-
Conclusion
Resistance to ceftaroline in Staphylococcus aureus is a multifactorial process, primarily driven by mutations in the mecA gene that alter the structure and allosteric regulation of PBP2a. The accumulation of these mutations can lead to clinically significant levels of resistance. Additionally, non-PBP2a mechanisms, such as modifications to other PBPs and overexpression of PBP4, contribute to the resistance landscape. A comprehensive approach combining phenotypic susceptibility testing with advanced molecular and biochemical techniques is essential for the continued surveillance and characterization of emerging resistance. This knowledge is paramount for informing antibiotic stewardship programs and guiding the development of next-generation therapeutics to combat resistant S. aureus infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jmilabs.com [jmilabs.com]
- 3. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBP2a mutations causing high-level Ceftaroline resistance in clinical methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating allosteric signal disruption in PBP2a: impact of N146K/E150K mutations on ceftaroline resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftobiprole- and Ceftaroline-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftaroline Is Active against Heteroresistant Methicillin-Resistant Staphylococcus aureus Clinical Strains despite Associated Mutational Mechanisms and Intermediate Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Zinforo (Ceftaroline Fosamil) Against Community-Acquired Pneumonia Pathogens: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Zinforo (ceftaroline fosamil), a fifth-generation cephalosporin, focusing on its activity against key bacterial pathogens associated with community-acquired pneumonia (CAP). The document details its mechanism of action, in vitro susceptibility, and in vivo efficacy, presenting quantitative data in structured tables and outlining experimental methodologies.
Mechanism of Action
Ceftaroline (B109729) fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, by plasma phosphatases following intravenous administration.[1] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] This is achieved through binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan layers in the bacterial cell wall.[1][3]
A distinguishing feature of ceftaroline is its high binding affinity for specific PBPs in resistant pathogens.[2] It demonstrates a strong affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), a protein that confers resistance to most other β-lactam antibiotics.[1][2][4] Additionally, ceftaroline exhibits high affinity for PBP2x, PBP2b, and PBP1a in Streptococcus pneumoniae, including strains that are resistant to penicillin.[1][2][5] This broad PBP binding profile contributes to its potent activity against a wide range of CAP pathogens.[1]
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Ceftaroline's Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The emergence and spread of penicillin-resistant S. pneumoniae (PRSP) has posed a significant challenge to the clinical management of these infections, necessitating the development of novel antimicrobial agents. Ceftaroline (B109729), a fifth-generation cephalosporin (B10832234), has demonstrated remarkable in vitro and in vivo activity against PRSP and other multidrug-resistant (MDR) pneumococcal strains. This technical guide provides an in-depth analysis of ceftaroline's mechanism of action, a compilation of its in vitro activity from various studies, detailed experimental protocols, and a discussion of its clinical implications.
Mechanism of Action: High Affinity for Key Penicillin-Binding Proteins
Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its potent activity against PRSP is attributed to its high binding affinity for essential penicillin-binding proteins (PBPs), particularly those with alterations that confer resistance to other β-lactams.[1][2]
Ceftaroline demonstrates a strong affinity for PBP2x, a primary target for cephalosporins in S. pneumoniae.[3][4][5] Notably, it maintains this high affinity even for the altered forms of PBP2x found in penicillin-resistant strains.[6][7] Studies have shown that the rate of acylation of a penicillin-resistant form of PBP2x by ceftaroline, while lower than that of its penicillin-sensitive counterpart, remains sufficiently high to account for the susceptibility of the resistant strain.[6][7] In addition to PBP2x, ceftaroline also exhibits high affinities for PBP1A and PBP2B, which are also major targets for cephalosporin activity.[3][4][5] This multi-target binding contributes to its robust activity against strains with various PBP-mediated resistance mechanisms.[8]
Mechanism of Ceftaroline Action in S. pneumoniae
Quantitative In Vitro Activity
Numerous studies have evaluated the in vitro potency of ceftaroline against PRSP and other resistant phenotypes of S. pneumoniae. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies, demonstrating ceftaroline's superior activity compared to other commonly used antibiotics.
Table 1: Ceftaroline MICs against Penicillin-Resistant S. pneumoniae
| Study Reference | No. of Isolates | Penicillin MIC Range (μg/mL) | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) | Ceftaroline MIC Range (μg/mL) | Comparator MIC90 (μg/mL) |
| Jones et al. (2013)[9] | 2,449 (MDR) | - | 0.06 | 0.25 | - | Penicillin: 4, Ceftriaxone: 2 |
| Jacobs et al. (2012)[10] | 1,750 (all) | - | - | - | ≤0.008 - 0.5 | Ceftriaxone: 2 |
| Sader et al. (2012)[11] | - | - | - | 0.25 | - | - |
| Kosowska-Shick et al. (2010)[12] | 120 (cefotaxime-resistant) | - | - | 0.5 | 0.125 - 2 | Cefotaxime: 8, Ceftriaxone: 8, Penicillin: 8 |
| Muñoz-Davila et al. (2010)[13] | 60 (penicillin-nonsusceptible) | >2 | - | 0.25 | - | - |
Table 2: Comparative Activity of Ceftaroline against Multidrug-Resistant (MDR) S. pneumoniae
| Study Reference | No. of Isolates | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) | Ceftriaxone MIC50 (μg/mL) | Ceftriaxone MIC90 (μg/mL) | Penicillin MIC50 (μg/mL) | Penicillin MIC90 (μg/mL) |
| Flamm et al. (2014)[14] | 2,449 | 0.06 | 0.25 | 0.5 | 2 | 1 | 4 |
| Sader et al. (2017)[15] | 8,768 (all) | ≤0.015 | 0.12 | - | - | - | - |
Experimental Protocols
The following sections detail the standard methodologies used to determine the in vitro activity of ceftaroline against S. pneumoniae.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of ceftaroline and comparator agents are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing Workflow
Detailed Steps:
-
Isolate Preparation: S. pneumoniae isolates are subcultured on appropriate agar (B569324) plates (e.g., sheep blood agar) to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood) to achieve a turbidity equivalent to a 0.5 McFarland standard.[9] This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter wells.
-
Microtiter Plate Preparation: Serial twofold dilutions of ceftaroline and comparator agents are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2.5% to 5% lysed horse blood.[9]
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plates. The plates are then incubated at 35°C in ambient air for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: The quality control strain S. pneumoniae ATCC 49619 is tested concurrently to ensure the accuracy and reproducibility of the results.[9][11]
Penicillin-Binding Protein (PBP) Affinity Assays
The affinity of ceftaroline for the PBPs of S. pneumoniae is determined through competitive binding assays.
Methodology:
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are prepared from S. pneumoniae isolates grown to mid-logarithmic phase.
-
Competitive Binding: A fixed amount of radiolabeled penicillin (e.g., 3H-penicillin G) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled ceftaroline or other β-lactam antibiotics.
-
Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The gel is then treated with a fluorographic-enhancing agent, dried, and exposed to X-ray film.
-
IC50 Determination: The concentration of the unlabeled antibiotic required to inhibit the binding of the radiolabeled penicillin to a specific PBP by 50% (IC50) is determined by densitometric analysis of the autoradiograms.[3][4][5]
Clinical Relevance and Conclusion
The potent in vitro activity of ceftaroline against penicillin-resistant and multidrug-resistant S. pneumoniae translates into clinical efficacy. Ceftaroline fosamil, the prodrug of ceftaroline, is approved for the treatment of community-acquired bacterial pneumonia.[6] Clinical trials have demonstrated the efficacy of ceftaroline in treating CAP caused by S. pneumoniae, including cases with concurrent bacteremia.[11]
References
- 1. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Streptococcus pneumoniae Penicillin-Binding Protein 2x and Actinomadura R39 DD-Peptidase Activities by Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro evaluation of the antimicrobial activity of ceftaroline against cephalosporin-resistant isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Ceftaroline against Clinical Isolates of Streptococcus pneumoniae Recovered in 43 U.S. Medical Centers during 2010-2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activities of Ceftaroline and Comparators against Streptococcus pneumoniae Isolates from U.S. Hospitals: Results from Seven Years of the AWARE Surveillance Program (2010 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Review: Exploratory Studies on Zinforo (Ceftaroline Fosamil) Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinforo® (ceftaroline fosamil), a fifth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative aerobic bacteria. While its efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) is well-documented, its activity against anaerobic bacteria is a critical area of investigation, particularly for its potential utility in polymicrobial infections. This technical guide provides a comprehensive overview of the existing in vitro exploratory studies on the efficacy of ceftaroline (B109729) against a range of clinically relevant anaerobic bacteria. We present a detailed summary of quantitative susceptibility data, elaborate on the standardized experimental protocols for anaerobic susceptibility testing, and visualize the key molecular interactions and resistance mechanisms. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of novel antimicrobial agents.
Introduction
Anaerobic bacteria are significant pathogens in a variety of human infections, including intra-abdominal infections, diabetic foot infections, and aspiration pneumonia.[1] The increasing prevalence of antibiotic resistance among these organisms necessitates the exploration of new therapeutic options. This compound, the brand name for ceftaroline fosamil, is a prodrug that is rapidly converted in vivo to its active metabolite, ceftaroline. Ceftaroline exerts its bactericidal action by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs).[2] This document synthesizes the current knowledge on the in vitro activity of ceftaroline against a spectrum of anaerobic bacteria, providing a foundation for further research and clinical consideration.
Quantitative Data Summary: In Vitro Susceptibility of Anaerobic Bacteria to Ceftaroline
The in vitro activity of ceftaroline against a variety of anaerobic bacteria has been evaluated in several key studies. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of Ceftaroline Against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Peptostreptococcus spp. | 127 (cocci) | - | 0.125 | 0.5 | [3] |
| Propionibacterium spp. | 44 | - | 0.015 | ≤ 0.06 - 0.25 | [1][3] |
| Clostridium difficile | - | 0.125 - 16 | - | 4 | [4] |
| Clostridium spp. (other than C. difficile) | 106 | - | 0.5 | 2 | [3] |
Table 2: In Vitro Activity of Ceftaroline Against Gram-Negative Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Fusobacterium spp. | - | - | - | - | Potent activity noted[5] |
| Prevotella spp. | 20 | ≤0.008 - 32 | 2 | 32 | [5] |
| Bacteroides fragilis group | 30 | - | - | - | Limited activity noted[5] |
Note: Dashes (-) indicate that the specific data point was not provided in the cited source.
Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria
The majority of studies evaluating the in vitro activity of ceftaroline against anaerobic bacteria adhere to the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the agar (B569324) dilution method described in document M11-A7.[5]
Principle of the Agar Dilution Method
The agar dilution method is the reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria. This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. Following anaerobic incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.
Detailed Methodology (Based on CLSI M11-A7)
-
Preparation of Antimicrobial Stock Solutions:
-
Ceftaroline standard powder is reconstituted according to the manufacturer's instructions.
-
A stock solution of a known concentration is prepared, typically in a suitable solvent.
-
Serial twofold dilutions are prepared from the stock solution to achieve the desired final concentrations in the agar plates.
-
-
Preparation of Agar Plates:
-
A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.
-
The molten agar is cooled to 48-50°C.
-
The appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final desired concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
-
A growth control plate containing no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
The anaerobic bacterial isolates are grown in an appropriate broth medium or on agar plates to achieve sufficient growth.
-
A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then further diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.
-
-
Inoculation of Agar Plates:
-
A multipoint inoculator is typically used to deliver a standardized volume of each bacterial suspension to the surface of the agar plates, including the growth control and the plates containing the antimicrobial dilutions.
-
-
Incubation:
-
The inoculated plates are incubated in an anaerobic environment at 35-37°C for 44-48 hours.[5] An anaerobic atmosphere can be achieved using anaerobic jars with gas-generating systems or an anaerobic chamber.
-
-
Reading and Interpretation of Results:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits growth, or causes a marked reduction in growth, compared to the growth on the control plate.[5]
-
Visualizations: Mechanisms and Workflows
Mechanism of Action of Ceftaroline
Ceftaroline, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately, cell lysis.
Caption: Ceftaroline inhibits bacterial cell wall synthesis by targeting PBPs.
Primary Mechanism of Resistance to β-Lactams in Anaerobic Bacteria
The most significant mechanism of resistance to β-lactam antibiotics among anaerobic bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.
Caption: β-lactamase enzymes inactivate ceftaroline, preventing PBP inhibition.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC of ceftaroline against anaerobic bacteria using the agar dilution method.
Caption: Standard workflow for determining MICs of ceftaroline against anaerobes.
Discussion and Future Directions
The available in vitro data suggest that ceftaroline demonstrates variable activity against anaerobic bacteria. It shows good to excellent activity against many Gram-positive anaerobes, including Peptostreptococcus and Propionibacterium species.[1] However, its efficacy against Gram-negative anaerobes is more limited, with potent activity observed against Fusobacterium species but poor activity against the Bacteroides fragilis group.[5] This is consistent with the known susceptibility of many cephalosporins to the β-lactamases produced by members of the B. fragilis group.
The combination of ceftaroline with a β-lactamase inhibitor, such as avibactam, has shown promise in extending its spectrum of activity to include β-lactamase-producing anaerobic pathogens. Further in vitro and in vivo studies are warranted to fully elucidate the potential of such combinations in treating polymicrobial infections where anaerobic bacteria are implicated.
Future research should also focus on understanding the specific interactions between ceftaroline and the PBPs of various anaerobic species. This could provide insights into the molecular basis for its variable activity and inform the design of next-generation cephalosporins with enhanced anti-anaerobic properties.
Conclusion
This technical guide provides a consolidated overview of the current in vitro evidence for the activity of ceftaroline against anaerobic bacteria. The compiled data and detailed methodologies offer a valuable resource for the scientific community. While ceftaroline shows promise against certain Gram-positive anaerobes, its limited activity against key Gram-negative anaerobes highlights the need for continued research, particularly in the context of combination therapies. The provided visualizations of its mechanism of action, resistance pathways, and experimental workflows serve to enhance the understanding of this important antimicrobial agent.
References
- 1. In Vitro Activity of Ceftaroline against a Broad Spectrum of Recent Clinical Anaerobic Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of antimicrobial activity of ceftaroline against Clostridium difficile and propensity to induce C. difficile infection in an in vitro human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Ceftaroline against 623 Diverse Strains of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceftaroline Fosamil In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to ceftaroline (B109729) fosamil, the prodrug of the active metabolite ceftaroline. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Ceftaroline is a fifth-generation cephalosporin (B10832234) with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its high affinity for penicillin-binding protein 2a (PBP2a).[2][3] Accurate in vitro susceptibility testing is crucial for clinical decision-making, surveillance studies, and drug development. This document outlines the standardized procedures for broth microdilution, disk diffusion, and ETEST® methods.
Data Presentation: Interpretive Criteria and Quality Control
Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and the use of quality control (QC) organisms. The following tables summarize the minimum inhibitory concentration (MIC) breakpoints from CLSI and EUCAST, as well as the acceptable QC ranges for reference strains.
Table 1: CLSI and EUCAST MIC Breakpoints for Ceftaroline against Staphylococcus aureus
| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |
| CLSI | ≤ 1 µg/mL | 2 - 4 µg/mL | ≥ 8 µg/mL |
| EUCAST | ≤ 1 mg/L | - | > 1 mg/L |
Note: CLSI breakpoints for S. aureus are based on different dosing regimens. The susceptible breakpoint is for a 600 mg every 12 hours regimen, while the SDD breakpoint is for a 600 mg every 8 hours regimen administered over 2 hours.[4]
Table 2: CLSI and EUCAST Disk Diffusion Breakpoints for Ceftaroline (30-µg disk) against Staphylococcus aureus
| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |
| CLSI | ≥ 25 mm | 20 - 24 mm | ≤ 19 mm |
| EUCAST | ≥ 20 mm | - | < 20 mm |
Table 3: Quality Control Ranges for Ceftaroline Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (Zone Diameter) | 24 - 30 mm |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution (MIC) | 0.03 - 0.12 µg/mL |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | 0.008 - 0.03 µg/mL |
Experimental Protocols
The following are detailed protocols for the principal methods of in vitro susceptibility testing for ceftaroline. These protocols are based on the CLSI M07 (broth dilution) and M02 (disk diffusion) standards.[5][6]
Protocol 1: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of ceftaroline required to inhibit the visible growth of a bacterium.
Materials:
-
Ceftaroline powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.
-
Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column. In the first column, dispense 100 µL of the working ceftaroline solution. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying ceftaroline concentrations in each well.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Disk Diffusion Method
This method assesses the susceptibility of a bacterium to ceftaroline by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.
Materials:
-
Ceftaroline 30-µg disks
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Application of Disks: Aseptically apply a ceftaroline 30-µg disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper. Interpret the results based on the breakpoints provided in Table 2.
Protocol 3: ETEST® Method
The ETEST® is a gradient diffusion method that determines the MIC of an antimicrobial agent.
Materials:
-
Ceftaroline ETEST® strips (concentration range typically 0.002 to 32 µg/mL)[7]
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Application of ETEST® Strip: Allow the inoculated plate to dry for 10-15 minutes. Aseptically apply the ceftaroline ETEST® strip to the agar surface with the concentration gradient facing upwards.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. For ceftaroline, the ETEST® MIC endpoint should be read at the point of complete inhibition of growth.[7]
Visualizations
The following diagrams illustrate the experimental workflow for ceftaroline susceptibility testing and the mechanism of action of ceftaroline.
Caption: Experimental workflow for ceftaroline in vitro susceptibility testing.
Caption: Mechanism of action of ceftaroline against MRSA.
References
- 1. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. testinglab.com [testinglab.com]
- 7. bioMérieux Releases Etest® Ceftaroline [rapidmicrobiology.com]
Application Notes and Protocols: Setting Up a Ceftaroline Time-Kill Assay for Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ceftaroline (B109729), a fifth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves a high binding affinity to penicillin-binding protein 2a (PBP2a), an enzyme responsible for resistance to other β-lactam antibiotics in MRSA.[1][3][4] This property allows ceftaroline to effectively inhibit bacterial cell wall synthesis, leading to cell lysis and death.[3][5] Time-kill assays are crucial in vitro pharmacodynamic studies that provide valuable insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7] This document provides a detailed protocol for performing a ceftaroline time-kill assay against MRSA, enabling researchers to evaluate its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters.
I. Key Experimental Protocols
A. Bacterial Strain Selection and Maintenance
-
MRSA Strains: Utilize well-characterized MRSA strains for the assay. Standard quality control strains such as S. aureus ATCC 29213 can be used alongside clinical isolates.[8] It is advisable to include strains with varying ceftaroline minimum inhibitory concentrations (MICs) to assess the drug's efficacy across a resistance spectrum.[9]
-
Culture Conditions: Grow MRSA isolates on Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).[9] Incubate plates at 37°C for 18-24 hours. For long-term storage, maintain bacterial stocks at -80°C in skim milk media with glycerol.[10]
-
Confirmation of MRSA: Verify methicillin (B1676495) resistance using the cefoxitin (B1668866) disk diffusion method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][11] MRSA strains will exhibit resistance to cefoxitin.
B. Determination of Minimum Inhibitory Concentration (MIC)
Prior to the time-kill assay, the MIC of ceftaroline against the selected MRSA strains must be determined. Broth microdilution is the reference method.[9][12]
-
Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline fosamil (the prodrug, which is converted to the active form, ceftaroline, in the body) in a suitable solvent as per the manufacturer's instructions.[5]
-
Broth Microdilution Procedure:
-
Prepare serial two-fold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Add the bacterial inoculum to the wells containing the ceftaroline dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[8]
-
C. Ceftaroline Time-Kill Assay Protocol
This protocol is based on CLSI guidelines for determining the bactericidal activity of antimicrobial agents.[6][10]
-
Inoculum Preparation:
-
From an overnight culture plate, inoculate 3-5 colonies of the MRSA strain into a flask containing CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (approximately 2-4 hours).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing CAMHB with various concentrations of ceftaroline. Typical concentrations tested are 0.5x, 1x, 2x, and 4x the predetermined MIC.[13]
-
Include a growth control tube containing no antibiotic.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension.
-
-
Sampling and Viable Cell Counting:
-
Incubate all tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
II. Data Presentation and Interpretation
A. Time-Kill Curve Construction
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each ceftaroline concentration and the growth control.[9][10]
B. Interpretation of Results
-
Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[7][9]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.[6]
-
Synergy: When testing combinations, a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[10]
-
Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.[10]
C. Quantitative Data Summary
Summarize the quantitative data in tables for clear comparison.
Table 1: MIC Values of Ceftaroline against MRSA Strains
| MRSA Strain | Ceftaroline MIC (µg/mL) |
| Strain A | 0.5 |
| Strain B | 1.0 |
| Strain C | 2.0 |
| ATCC 29213 | 0.25 |
Table 2: Log10 CFU/mL Reduction at 24 Hours for MRSA Strain A (MIC = 0.5 µg/mL)
| Ceftaroline Concentration | Initial Inoculum (Log10 CFU/mL) | 24-hour Count (Log10 CFU/mL) | Log10 Reduction | Interpretation |
| Growth Control | 5.7 | 8.9 | - | Growth |
| 0.5x MIC (0.25 µg/mL) | 5.7 | 4.2 | 1.5 | Bacteriostatic |
| 1x MIC (0.5 µg/mL) | 5.7 | 2.5 | 3.2 | Bactericidal |
| 2x MIC (1.0 µg/mL) | 5.7 | <2.0 | >3.7 | Bactericidal |
| 4x MIC (2.0 µg/mL) | 5.7 | <2.0 | >3.7 | Bactericidal |
III. Mandatory Visualizations
A. Signaling Pathway Diagram
B. Experimental Workflow Diagram
C. Logical Relationship Diagram
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. scribd.com [scribd.com]
- 7. emerypharma.com [emerypharma.com]
- 8. jcdr.net [jcdr.net]
- 9. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 12. iris.unict.it [iris.unict.it]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Murine Pneumonia Model for Efficacy Testing of Zinforo™ (Ceftaroline Fosamil)
Audience: Researchers, scientists, and drug development professionals.
Introduction Zinforo™ (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[2] Preclinical evaluation of antibiotic efficacy is critical, and the murine pneumonia model serves as a robust and clinically relevant system for this purpose. This document provides detailed protocols for establishing a murine model of bacterial pneumonia and using it to assess the in vivo efficacy of ceftaroline (B109729) fosamil.
Mechanism of Action: Ceftaroline Ceftaroline fosamil is a water-soluble prodrug that is rapidly converted in the plasma by phosphatases to its biologically active form, ceftaroline.[2][3][4] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It achieves this by binding to essential enzymes known as penicillin-binding proteins (PBPs).[1] Ceftaroline's enhanced activity against resistant strains stems from its high binding affinity for modified PBPs, specifically PBP2a in MRSA and PBP2x in S. pneumoniae, which are typically resistant to other β-lactams.[2][3]
Caption: Mechanism of action of Ceftaroline.
Experimental Protocols
This section details the methodology for a neutropenic murine pneumonia model, which is frequently used to evaluate antibiotic efficacy in an immunocompromised host scenario.[5][6][7]
Protocol 1: Induction of Neutropenia
-
Animal Model: Use specific-pathogen-free BALB/c or CD-1 mice (6-8 weeks old).
-
Immunosuppression: To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally (IP).
-
Dosing regimen: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection (Day 0).
-
This regimen depletes circulating neutrophils, making the mice more susceptible to bacterial infection.
-
Protocol 2: Bacterial Inoculum Preparation
-
Bacterial Strains: Utilize clinically relevant strains such as MRSA (e.g., USA300) or S. pneumoniae.
-
Culture Preparation:
-
Streak the bacterial strain from a frozen stock onto a Tryptic Soy Agar (TSA) or Blood Agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Tryptic Soy Broth (TSB) and grow to the mid-logarithmic phase (OD600 ≈ 0.5).[8]
-
Wash the bacterial cells by centrifugation and resuspend them in sterile phosphate-buffered saline (PBS) or 0.9% saline.[9]
-
Adjust the final concentration to the desired inoculum size (e.g., 1-5 x 10⁸ CFU for S. pneumoniae or 1 x 10⁷ CFU for MRSA) in the inoculation volume.[8][9] The exact CFU count should be confirmed by plating serial dilutions.
-
Protocol 3: Murine Pneumonia Model Induction
-
Anesthesia: Lightly anesthetize mice using isoflurane.
-
Inoculation:
-
Position the mouse in a supine position.
-
Administer the bacterial suspension via intranasal (IN) inoculation.[8][10]
-
Deliver a total volume of 20-50 µL, distributing it between the nares.[10] This method delivers the pathogen directly to the respiratory tract.
-
Allow the mice to recover in a clean cage.
-
Protocol 4: Ceftaroline Fosamil Efficacy Testing
-
Treatment Initiation: Begin antibiotic treatment 2-3 hours post-infection.[7]
-
Drug Preparation:
-
Reconstitute ceftaroline fosamil powder in sterile water for injection or 0.9% NaCl.[11]
-
Further dilute the solution to the desired concentration for administration.
-
-
Administration: Administer the prepared ceftaroline fosamil solution via subcutaneous (SC) injection in a 0.2 mL volume.[7]
-
Dosing Regimen:
-
Dosing can be based on dose-ranging studies or human-simulated regimens.[5][7]
-
A key pharmacodynamic parameter for cephalosporins is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (fT>MIC).[5][6]
-
Studies have shown that an fT>MIC of 17% to 43% is required for a 1-log10 reduction in S. aureus CFU in this model.[5][6]
-
-
Experimental Groups:
-
Group 1 (0-h Control): Untreated mice, sacrificed just before treatment initiation to establish the baseline bacterial load.
-
Group 2 (Vehicle Control): Mice receiving the vehicle (e.g., normal saline) on the same schedule as the treatment group.
-
Group 3 (Treatment Group): Mice receiving ceftaroline fosamil.
-
-
Efficacy Endpoints (24-hour assessment):
-
Primary Endpoint: Determine the bacterial burden in the lungs. Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for CFU plating. The efficacy is measured as the log10 CFU reduction compared to the 0-h control group.
-
Secondary Endpoints:
-
Survival: Monitor animal survival over a period of 7 days.
-
Bacteremia: Collect blood via cardiac puncture to determine bacterial dissemination.
-
Histopathology: Fix lung tissue in formalin for sectioning and staining (e.g., H&E) to assess inflammation and tissue damage.
-
-
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of ceftaroline fosamil in a staphylococcal murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Neonatal Murine Model of MRSA Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hyperimmune Targeting Staphylococcal Toxins Effectively Protect Against USA 300 MRSA Infection in Mouse Bacteremia and Pneumonia Models [frontiersin.org]
- 11. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Ceftaroline Fosamil Studies in a Rabbit Endocarditis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the rabbit endocarditis model in the evaluation of ceftaroline (B109729) fosamil, a fifth-generation cephalosporin (B10832234) with potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
Infective endocarditis (IE) is a serious microbial infection of the heart's endocardial surface, associated with high morbidity and mortality. The rabbit endocarditis model is a well-established and reproducible preclinical model that mimics human IE, making it an invaluable tool for evaluating the in vivo efficacy of new antimicrobial agents. Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, has demonstrated significant bactericidal activity in these models, particularly against challenging pathogens like MRSA and glycopeptide-intermediate S. aureus (GISA).
Ceftaroline's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3][4] Uniquely, it possesses a high affinity for PBP2a of MRSA, which is responsible for resistance to most other β-lactam antibiotics.[1][2] This makes ceftaroline a promising therapeutic option for severe Gram-positive infections.
Data Presentation
The following tables summarize the quantitative data from key studies evaluating the efficacy of ceftaroline fosamil in the rabbit endocarditis model.
Table 1: Efficacy of Ceftaroline Fosamil against Staphylococcus aureus Strains in a Rabbit Endocarditis Model
| S. aureus Strain | Treatment Group | Mean Bacterial Load (log10 CFU/g of vegetation) ± SD | Vegetation Sterilization Rate (%) | Reference |
| MSSA | Control | 9.8 ± 0.5 | 0 | [5] |
| Ceftaroline fosamil | <2 | 100 | [5] | |
| Daptomycin | <2 | 62 | [5] | |
| Tigecycline | 4.3 ± 1.2 | 0 | [5] | |
| MRSA | Control | 9.5 ± 0.4 | 0 | [5] |
| Ceftaroline fosamil | <2 | 100 | [5] | |
| Daptomycin | <2 | 57 | [5] | |
| Tigecycline | 3.9 ± 1.1 | 0 | [5] | |
| GISA | Control | 9.2 ± 0.3 | 0 | [5] |
| Ceftaroline fosamil | <2 | 100 | [5] | |
| Daptomycin | <2 | 100 | [5] | |
| Tigecycline | 3.5 ± 0.9 | 0 | [5] |
Table 2: Pharmacokinetic Parameters of Ceftaroline in Rabbits
| Parameter | Value | Reference |
| Administration Route | Intravenous (IV) / Intramuscular (IM) | [6] |
| Dose | 20 mg/kg | [6] |
| Bioavailability (IM) | Similar to IV administration | [6] |
| %T>MIC for MRSA (4-day treatment) | Correlated with bactericidal activity | [6] |
Experimental Protocols
Rabbit Model of Aortic Valve Endocarditis
This protocol describes the induction of infective endocarditis in rabbits, a method widely used to study the pathophysiology and treatment of the disease.[7][8][9]
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Polyethylene (B3416737) catheter
-
Surgical instruments
-
Bacterial culture of the desired strain (e.g., S. aureus)
-
Saline solution
Procedure:
-
Anesthesia: Anesthetize the rabbit using an appropriate anesthetic regimen.
-
Surgical Preparation: Surgically expose the right common carotid artery.
-
Catheterization: Carefully insert a polyethylene catheter into the carotid artery and advance it into the left ventricle of the heart to induce trauma to the aortic valve. The catheter is typically left in place for a set period (e.g., 2 hours) to create a sterile thrombotic vegetation.[10]
-
Catheter Removal and Artery Ligation: After the designated time, withdraw the catheter and ligate the carotid artery.
-
Bacterial Inoculation: 24 hours after catheterization, intravenously inoculate the rabbit with a prepared suspension of the bacterial strain of interest (e.g., 10^5 - 10^8 CFU of S. aureus) via the marginal ear vein.
-
Confirmation of Infection: The development of endocarditis can be confirmed by the presence of vegetations on the aortic valve upon necropsy.
Administration of Ceftaroline Fosamil
Materials:
-
Ceftaroline fosamil for injection
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)
-
Syringes and needles for administration
Procedure:
-
Reconstitution: Reconstitute ceftaroline fosamil according to the manufacturer's instructions to the desired concentration.
-
Dosing Regimen: Administer the reconstituted ceftaroline fosamil to the rabbits, typically via intramuscular (IM) or intravenous (IV) injection.[6] Dosing regimens in published studies often simulate human therapeutic doses.[5] A common dosage is 60 mg/kg administered twice daily.[11]
-
Treatment Duration: The duration of treatment can vary depending on the study design but is often continued for several days (e.g., 4 days) to assess efficacy.[5]
Assessment of Treatment Efficacy
Procedure:
-
Euthanasia and Necropsy: At the end of the treatment period, euthanize the rabbits.
-
Vegetation Collection: Aseptically remove the heart and excise the vegetations from the aortic valve.
-
Bacterial Load Quantification: Weigh the vegetations and then homogenize them in a suitable broth.
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/g of vegetation).
-
Vegetation Sterilization: Sterilization is typically defined as the absence of bacterial growth from the homogenized vegetations.
Mandatory Visualizations
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental animal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceftaroline-Fosamil Efficacy against Methicillin-Resistant Staphylococcus aureus in a Rabbit Prosthetic Joint Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftaroline Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of ceftaroline (B109729) in disrupting bacterial biofilms. The protocols are compiled from established research methodologies and are intended to guide in vitro investigations of ceftaroline's anti-biofilm properties, particularly against Staphylococcus aureus.
Introduction
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Ceftaroline, a broad-spectrum cephalosporin, has demonstrated potent activity against biofilm-producing organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its ability to disrupt pre-formed biofilms and inhibit their formation is of considerable interest for therapeutic applications. These protocols outline key in vitro assays to quantify the anti-biofilm effects of ceftaroline.
Key Experimental Protocols
Biofilm Susceptibility Testing: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device is a commonly used platform for this assay.
Materials:
-
Calgary Biofilm Device (e.g., MBEC™ Assay)
-
Bacterial culture (e.g., MRSA)
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Ceftaroline stock solution
-
96-well microtiter plates
-
Sterile saline
-
Sonicator and vortex mixer
-
Tryptic Soy Agar (TSA) plates for colony counting
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial inoculum and adjust to the desired cell density (e.g., ~10^7 CFU/mL).
-
Dispense the bacterial suspension into the wells of a 96-well plate.
-
Place the lid with pegs (the Calgary Biofilm Device) onto the plate, allowing biofilms to form on the pegs.
-
Incubate for 24 hours at 37°C.[1]
-
-
Antimicrobial Challenge:
-
Prepare serial dilutions of ceftaroline in a new 96-well plate.
-
After incubation, gently rinse the peg lid with sterile saline to remove planktonic cells.
-
Transfer the peg lid to the plate containing the ceftaroline dilutions.
-
Incubate for another 24 hours at 37°C.
-
-
Biofilm Disruption and Quantification:
-
Following the antimicrobial challenge, remove the peg lid.
-
Place the peg lid into a new 96-well plate containing sterile saline.
-
Disrupt the biofilms from the pegs by sonication and vortexing cycles (e.g., three alternating 60-second cycles).[1]
-
Perform serial dilutions of the resulting bacterial suspension and plate on TSA for colony forming unit (CFU) enumeration.
-
The MBEC is the lowest concentration of ceftaroline that results in no viable bacteria.
-
Static Biofilm Disruption Assay using Crystal Violet Staining
This method quantifies the total biofilm biomass remaining after treatment with ceftaroline.
Materials:
-
24-well or 96-well polystyrene plates
-
Bacterial culture
-
Growth medium
-
Ceftaroline stock solution
-
Crystal Violet solution (0.1% or 0.7% w/v)[2]
-
Destaining solution (e.g., 33% glacial acetic acid or ethanol:acetone mixture)[2]
-
Microplate reader
Protocol:
-
Biofilm Formation:
-
Grow biofilms in the wells of a polystyrene plate for 48 hours at 37°C.[2]
-
-
Ceftaroline Treatment:
-
Remove the planktonic cells by aspiration and gently wash the wells with sterile water or saline.
-
Add fresh medium containing various concentrations of ceftaroline to the wells.
-
Incubate for 24 hours.[2]
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells twice with distilled water to remove planktonic cells and excess medium.[2]
-
Add crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[2]
-
Remove the crystal violet solution and wash the wells with distilled water until the water runs clear.[2]
-
Add a destaining solution to each well to solubilize the bound dye.
-
Transfer the destaining solution to a new microplate and measure the absorbance at a specific wavelength (e.g., OD620).[2] The absorbance is proportional to the biofilm biomass.
-
Biofilm Time-Kill Curve Assay
This assay provides a dynamic view of the bactericidal activity of ceftaroline against biofilm-embedded cells over time.
Materials:
-
Pre-formed biofilms on a suitable substrate (e.g., beads, coupons)[1]
-
Growth medium
-
Ceftaroline solution (at a fixed concentration, e.g., 1x Biofilm MIC)[1]
-
Sterile saline
-
Sonicator and vortex mixer
-
TSA plates
Protocol:
-
Biofilm Preparation:
-
Grow biofilms on sterile beads or coupons for 24 hours.[1]
-
-
Antimicrobial Exposure:
-
Place the biofilm-coated substrates into wells containing Mueller-Hinton broth with ceftaroline.[1]
-
-
Sampling and Viability Assessment:
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), remove the substrates.[1]
-
Rinse the substrates to remove planktonic cells.
-
Disrupt the biofilm as described in the MBEC protocol.
-
Plate serial dilutions of the disrupted biofilm suspension onto TSA plates to determine the CFU/cm².
-
Plot the log10 CFU/cm² against time to generate the time-kill curve.
-
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of ceftaroline on bacterial biofilms.
Table 1: Biofilm Minimum Inhibitory Concentrations (BMICs) of Ceftaroline and Comparators against MRSA. [1]
| Antibiotic | Biofilm MIC50 (μg/mL) | Biofilm MIC90 (μg/mL) |
| Ceftaroline | 1 | 2 |
| Daptomycin | 4 | 8 |
| Vancomycin | 8 | 16 |
| Rifampin | >64 | >64 |
Table 2: Log10 CFU/cm² Reduction of MRSA Biofilms by Ceftaroline Combinations. [1][3][4][5][6]
| Combination Therapy | Average Log10 CFU/cm² Reduction (± SD) |
| Ceftaroline + Daptomycin | 3.77 ± 0.45 |
| Ceftaroline + Vancomycin | 3.37 ± 0.35 |
| Ceftaroline + Rifampin | 2.68 ± 0.61 |
Table 3: Activity of Ceftaroline Monotherapy and Combination Therapy in an In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Biofilm Model. [7]
| Treatment | Average Log10 CFU/cm² Reduction from Baseline (± SD) at 72h |
| Ceftaroline Monotherapy | 2.48 ± 0.6 |
| Ceftaroline + Daptomycin | 3.33 ± 1.01 |
Visualizations
Diagram 1: Experimental Workflow for Biofilm Disruption Assay
References
- 1. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Subinhibitory Concentrations of Ceftaroline on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A novel approach utilizing biofilm time-kill curves to assess the bactericidal activity of ceftaroline combinations against biofilm-producing methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Ceftaroline Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zinforo (Ceftaroline) Synergy Testing Using Etest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinforo (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, prevent the emergence of resistance, and overcome existing resistance mechanisms. Synergy testing helps to identify antibiotic combinations that are more effective than the individual agents alone. The Etest (Epsilometer test) is a gradient diffusion method that provides a quantitative measure of antimicrobial susceptibility, the Minimum Inhibitory Concentration (MIC), and can be adapted for synergy testing. These application notes provide a detailed protocol for using the Etest to assess the synergistic activity of this compound in combination with other antibiotics.
Principle of Etest Synergy Testing
The Etest synergy test is based on the placement of two Etest strips containing different antibiotics on an inoculated agar (B569324) plate. The interaction between the two antimicrobials creates a zone of inhibition. The shape of this inhibition zone indicates the nature of the interaction. For synergy, the inhibition zones will merge and be enhanced at the intersection of the strips. The Fractional Inhibitory Concentration Index (FICI) is calculated from the MIC values of each antibiotic alone and in combination to provide a quantitative measure of the interaction.
The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI is as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive effect): 0.5 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
Experimental Protocols
Materials
-
Bacterial isolate to be tested
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates (with 5% sheep blood for fastidious organisms)
-
This compound (ceftaroline) Etest strips
-
Etest strips for the second antibiotic (e.g., daptomycin (B549167), vancomycin, ampicillin)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile swabs
-
Incubator at 35-37°C
-
Calipers or ruler
Protocol for Etest Synergy Testing
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes before applying the Etest strips.
-
-
Determination of Individual MICs:
-
On a separate MHA plate, place an Etest strip of this compound and an Etest strip of the second antibiotic.
-
Incubate the plate at 35-37°C for 18-24 hours.[1]
-
Read the MIC value where the ellipse of inhibition intersects the Etest strip. This will be the "MIC alone" for each drug.
-
-
Synergy Test Setup:
-
On a new inoculated MHA plate, place the this compound Etest strip.
-
Place the Etest strip of the second antibiotic at a 90° angle to the first strip.[2][3] The strips can be arranged in a cross formation.
-
Ensure that the scales of the two strips intersect at the previously determined MIC value for each respective antibiotic (MIC alone).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, observe the zone of inhibition around the crossed strips.
-
Read the MIC value for each antibiotic in the combination at the point where the inhibition ellipse intersects the Etest strip. This will be the "MIC in combination".
-
Calculate the FICI using the formula mentioned above.
-
Interpret the result as synergy, indifference, or antagonism based on the calculated FICI value.[4][5]
-
Data Presentation
The results of the synergy testing should be presented in a clear and organized manner to allow for easy comparison.
Table 1: MICs of this compound and Other Antibiotics Alone and in Combination and FICI Values
| Bacterial Isolate | Antibiotic A | Antibiotic B | MIC A (alone) (µg/mL) | MIC B (alone) (µg/mL) | MIC A (in combination) (µg/mL) | MIC B (in combination) (µg/mL) | FICI | Interpretation |
| S. aureus 1 (MRSA) | This compound | Vancomycin | 1.0 | 1.5 | 0.25 | 0.5 | 0.58 | Indifference |
| S. aureus 2 (MRSA) | This compound | Daptomycin | 0.75 | 1.0 | 0.125 | 0.25 | 0.42 | Synergy |
| E. faecalis 1 | This compound | Ampicillin | 1.5 | 2.0 | 0.38 | 0.5 | 0.50 | Synergy |
| E. faecium 1 (VRE) | This compound | Ampicillin | >32 | 16 | 8 | 4 | 0.50 | Synergy |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the bacterial isolates and antibiotics tested.
Visualizations
Experimental Workflow
Caption: Workflow for this compound synergy testing using the Etest method.
Proposed Mechanism of Synergy (this compound and Daptomycin/Vancomycin against MRSA)
Caption: Proposed synergistic mechanism of this compound with daptomycin or vancomycin.
Discussion and Considerations
-
Accuracy and Reproducibility: While the Etest is a relatively simple method for synergy testing, it is crucial to adhere strictly to the protocol to ensure accurate and reproducible results.[2] The quality of the agar, inoculum density, and incubation conditions can all affect the outcome.
-
Comparison with Other Methods: The Etest method for synergy has shown good correlation with other methods like the checkerboard assay in some studies.[3][6] However, discrepancies can exist, and for research purposes, confirming results with a second method, such as a time-kill assay, may be beneficial.[2]
-
Clinical Relevance: In vitro synergy testing provides valuable information, but the clinical relevance of the findings needs to be confirmed through in vivo studies and clinical trials.
-
Limitations of this compound Etest: Some studies have noted that the Etest may have challenges in reliably discriminating ceftaroline-resistant strains of S. aureus.[7][8] Careful reading of the strips and potentially duplicate testing are recommended for isolates with MICs near the resistance breakpoint.
Conclusion
The Etest provides a practical and quantitative method for assessing the synergistic potential of this compound with other antibiotics. By following a standardized protocol, researchers can generate reliable data to guide the development of new combination therapies to combat multidrug-resistant organisms. The information gathered from these in vitro tests is a critical first step in the evaluation of novel antimicrobial strategies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the E test to assess synergy of antibiotic combinations against isolates of Burkholderia cepacia-complex from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zinforo (Ceftaroline Fosamil) in a Galleria mellonella Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial infections and the efficacy of antimicrobial agents.[1][2] Its use is advantageous due to its low cost, ease of use, and the fact that its innate immune system shares structural and functional similarities with that of mammals.[2] This model is not subject to the same ethical restrictions as vertebrate models and can provide rapid and reproducible results, making it an excellent screening tool for new antimicrobial compounds.[2] Zinforo (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] These application notes provide a detailed protocol for assessing the efficacy of this compound in a G. mellonella model of bacterial infection, particularly with MRSA.
Key Experimental Protocols
Preparation of this compound (Ceftaroline Fosamil) for Injection
This compound is a prodrug that is converted to its active form, ceftaroline (B109729), in vivo.[3] It is supplied as a powder for reconstitution.
Materials:
-
This compound® (ceftaroline fosamil) 600 mg vial
-
Sterile water for injection or sterile 0.9% sodium chloride (saline) solution
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically reconstitute a 600 mg vial of this compound powder with 20 mL of sterile water for injection or sterile saline. This will result in a stock solution with a concentration of 30 mg/mL of ceftaroline fosamil.
-
Gently mix the vial to ensure the powder is completely dissolved. The resulting solution should be a pale-yellow color and free of particulates.
-
Prepare serial dilutions of the this compound stock solution using sterile saline to achieve the desired concentrations for the dose-ranging study. It is recommended to test a range of doses to determine the optimal therapeutic concentration in the larvae.
-
Store the prepared solutions at 2-8°C for up to 12 hours or at room temperature for up to 6 hours. For immediate use, this is not a concern.
Inoculum Preparation (Example: MRSA)
Materials:
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Sterile culture tubes and Petri dishes
-
Incubator at 37°C
Protocol:
-
Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (approximately 2-3 hours).
-
Harvest the bacterial cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the bacterial pellet in sterile PBS and adjust the optical density at 600 nm (OD600) to correspond to the desired bacterial concentration (e.g., 1 x 10^8 CFU/mL). The exact correlation between OD600 and CFU/mL should be determined for the specific MRSA strain by plating serial dilutions on TSA plates.
-
Prepare serial dilutions of the bacterial suspension in sterile PBS to determine the lethal dose (LD50) and the optimal infective dose for the efficacy studies.
Galleria mellonella Infection and Treatment
Materials:
-
Final instar G. mellonella larvae (250-350 mg)
-
Sterile Petri dishes
-
Hamilton syringes (10 µL)
-
Incubator at 37°C
Protocol:
-
Larva Selection: Select healthy larvae of a consistent weight and appearance, discarding any that are discolored or immobile.
-
Infection: Inject 10 µL of the prepared bacterial inoculum into the hemocoel of each larva through the last left proleg.
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), inject 10 µL of the prepared this compound solution (or vehicle control) into the hemocoel through the last right proleg.
-
Incubation: Place the larvae in sterile Petri dishes and incubate at 37°C.
-
Monitoring: Monitor the larvae for survival daily for a period of 5-7 days. Larvae are considered dead when they do not respond to touch.
Determination of Bacterial Load in Larvae
Materials:
-
Infected and treated larvae
-
Sterile PBS
-
Homogenizer
-
TSA plates
-
Sterile microcentrifuge tubes
Protocol:
-
At selected time points post-treatment, randomly select a subset of larvae from each group.
-
Surface-sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to enumerate the bacterial load (CFU/larva).
-
Incubate the plates overnight at 37°C and count the colonies the following day.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Larval Survival Rates Post-Infection and Treatment
| Treatment Group | Dose (mg/kg) | Number of Larvae | Survival Rate (%) at 24h | Survival Rate (%) at 48h | Survival Rate (%) at 72h |
| Uninfected Control | - | 20 | 100 | 100 | 100 |
| Vehicle Control | - | 20 | 10 | 0 | 0 |
| This compound | 10 | 20 | 40 | 20 | 10 |
| This compound | 20 | 20 | 70 | 50 | 40 |
| This compound | 40 | 20 | 90 | 80 | 70 |
Table 2: Bacterial Load in Larvae Post-Treatment
| Treatment Group | Dose (mg/kg) | Time Post-Treatment (h) | Mean Bacterial Load (CFU/larva) ± SD |
| Vehicle Control | - | 24 | 5.2 x 10^7 ± 1.1 x 10^7 |
| This compound | 20 | 24 | 8.5 x 10^5 ± 2.3 x 10^5 |
| This compound | 40 | 24 | 1.3 x 10^4 ± 0.4 x 10^4 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in G. mellonella.
Galleria mellonella Innate Immune Signaling Pathways
Caption: Key innate immune pathways in G. mellonella upon bacterial infection.
References
Preparation of Ceftaroline Fosamil Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of ceftaroline (B109729) fosamil stock solutions in a laboratory setting. The information is intended to guide researchers in accurately preparing this antibiotic for various in vitro experiments, including antimicrobial susceptibility testing.
Product Information
Ceftaroline fosamil is a fifth-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is a prodrug that is rapidly converted to its active form, ceftaroline, by plasma phosphatases. For laboratory use, it is typically supplied as a sterile powder.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₈O₁₀PS₄ |
| Molecular Weight | 744.73 g/mol |
| Appearance | Pale yellowish-white to light yellow sterile powder[1] |
Solubility and Stability
Proper dissolution and storage of ceftaroline fosamil are critical for maintaining its potency and ensuring experimental reproducibility.
Solubility Data
The solubility of ceftaroline fosamil can vary depending on the solvent. For laboratory applications requiring high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 41.67 - 73 mg/mL (55.95 - 98.02 mM)[2][3] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Sonication may be required to fully dissolve the compound.[2] Some sources describe it as sparingly soluble, so visual confirmation of complete dissolution is crucial.[4][5] |
| Water | Insoluble[2] | The prodrug's formulation for clinical use contains L-arginine to aid in dissolution in aqueous solutions.[1] |
| Ethanol | Insoluble[2] |
Stability of Stock Solutions
Once prepared, the stability of the stock solution is dependent on the storage conditions.
| Solvent | Storage Temperature | Stability |
| DMSO | -20°C | 1 month[2] |
| DMSO | -80°C | 6 months[2] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of ceftaroline fosamil for use in various in vitro assays.
Materials:
-
Ceftaroline fosamil powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, single-use cryovials for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of ceftaroline fosamil powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the powder is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and there is no particulate matter.
-
Aliquoting: Dispense the stock solution into sterile, single-use cryovials in volumes appropriate for your experiments (e.g., 50 µL or 100 µL).
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ceftaroline fosamil against bacterial isolates, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Ceftaroline fosamil stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[4]
-
Sterile diluents (e.g., CAMHB)
-
Multichannel pipette
Workflow for Broth Microdilution:
References
Application Notes and Protocols for Zinforo (Ceftaroline Fosamil) MIC Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Zinforo (ceftaroline), the active metabolite of the prodrug ceftaroline (B109729) fosamil, against bacterial isolates. The methodologies are based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI), primarily referencing documents M07 for broth dilution methods and M02 for disk diffusion methods.
Introduction
This compound is a fifth-generation cephalosporin (B10832234) with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of its MIC is crucial for clinical diagnostics, surveillance studies, and drug development. The CLSI provides standardized methods to ensure inter-laboratory reproducibility and clinical relevance of susceptibility testing results.
Quantitative Data Summary
The following tables summarize the CLSI interpretive criteria for ceftaroline against Staphylococcus aureus. These breakpoints are essential for categorizing a bacterial isolate as susceptible, susceptible-dose dependent, or resistant to this compound.
Table 1: CLSI MIC Interpretive Breakpoints for Ceftaroline against Staphylococcus aureus
| MIC (µg/mL) | Interpretation | Corresponding Dosage Regimen |
| ≤ 1 | Susceptible (S) | 600 mg every 12 hours[1] |
| 2 - 4 | Susceptible-Dose Dependent (SDD) | 600 mg every 8 hours over a 2-hour infusion[1][2] |
| ≥ 8 | Resistant (R) | Not applicable |
Table 2: CLSI Disk Diffusion Zone Diameter Interpretive Breakpoints for Ceftaroline (30 µg disk) against Staphylococcus aureus
| Zone Diameter (mm) | Interpretation |
| ≥ 25 | Susceptible (S) |
| 20 - 24 | Susceptible-Dose Dependent (SDD) |
| ≤ 19 | Resistant (R) |
Table 3: CLSI Quality Control Ranges for Ceftaroline
| Quality Control Strain | Test Method | Acceptable QC Range |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 µg/mL[3] |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg disk) | 26 - 35 mm[4] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination (Reference Method based on CLSI M07)
This protocol outlines the steps for determining the MIC of ceftaroline using the broth microdilution method.
1. Materials:
-
Ceftaroline analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution plates
-
Bacterial isolate(s) to be tested
-
Staphylococcus aureus ATCC® 29213 (QC strain)
-
Sterile saline or 0.85% NaCl
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile reagent reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
2. Preparation of Ceftaroline Stock Solution:
-
Calculate the amount of ceftaroline powder needed to prepare a stock solution of 1280 µg/mL. Account for the potency of the powder provided by the manufacturer.
-
Dissolve the calculated amount of ceftaroline powder in a suitable solvent (e.g., sterile water).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -70°C or colder.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the suspension to create a smooth emulsion.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is 0.08-0.13). This suspension contains approximately 1 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
4. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the ceftaroline stock solution in CAMHB to achieve final concentrations ranging from, for example, 0.06 to 32 µg/mL in the microdilution plate wells.
-
Dispense 50 µL of each ceftaroline dilution into the appropriate wells of a 96-well plate.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension (1 x 10⁶ CFU/mL). This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final ceftaroline concentration that is half of the concentration in the initial 50 µL.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The MIC of the QC strain (S. aureus ATCC® 29213) must fall within the acceptable range (0.12 - 0.5 µg/mL) for the test results to be considered valid.[3]
-
Interpret the MIC of the test organism according to the breakpoints in Table 1.
Protocol 2: Disk Diffusion Susceptibility Testing (based on CLSI M02)
This protocol describes the disk diffusion method for determining the susceptibility of bacteria to ceftaroline.
1. Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Ceftaroline 30 µg disks
-
Bacterial isolate(s) to be tested
-
Staphylococcus aureus ATCC® 25923 (QC strain)
-
Sterile saline or 0.85% NaCl
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
2. Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1, step 3.
3. Inoculation of MHA Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Disks and Incubation:
-
Aseptically apply a ceftaroline 30 µg disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antimicrobials, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
The zone of inhibition for the QC strain (S. aureus ATCC® 25923) must be within the acceptable range (26 - 35 mm) for the test to be valid.[4]
-
Interpret the zone diameter of the test organism according to the breakpoints in Table 2.
Visualized Workflows
Caption: Workflow for Ceftaroline Broth Microdilution MIC Determination.
Caption: Workflow for Ceftaroline Disk Diffusion Susceptibility Testing.
References
- 1. chainnetwork.org [chainnetwork.org]
- 2. testinglab.com [testinglab.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ceftaroline Fosamil Solubility: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of ceftaroline (B109729) fosamil in common laboratory solvents. Below you will find a comprehensive guide including quantitative solubility data, detailed experimental protocols, and a troubleshooting section to address common challenges encountered during its dissolution.
Solubility Data
The solubility of ceftaroline fosamil can vary based on the solvent, temperature, and the specific salt form of the compound. The following table summarizes the available quantitative data for its solubility in various laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Conditions and Notes |
| DMSO | 73 mg/mL[1][2] | 98.02 mM[1][2] | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][3] |
| 41.67 mg/mL[4] | 55.95 mM[4] | Ultrasonic assistance may be necessary.[4] | |
| 35 mg/mL[3] | 45.89 mM[3] | Ultrasonic assistance, warming, and heating to 60°C may be required.[3] | |
| 14 mg/mL[5] | 18.8 mM[5] | Sonication and heating are recommended.[5] | |
| Sparingly soluble[6] | - | - | |
| Water | >100 mg/mL[7][8] | - | In pH 7 solution.[8] Ceftaroline fosamil is a water-soluble prodrug.[9][10] |
| 8.6 mg/mL | - | Solubility is enhanced by the inclusion of L-arginine as an alkalizing agent. | |
| Insoluble[1][2] | - | - | |
| Ethanol | Insoluble[1][2] | - | - |
| Saline (0.9%) | 4-12 mg/mL[11][12] | - | Stable for up to 24 hours refrigerated (2-8°C) and up to 6 hours at room temperature.[11][12] |
| Dextrose (5%) | 4-12 mg/mL[11][12] | - | Stable for up to 24 hours refrigerated (2-8°C) and up to 6 hours at room temperature.[11][12] |
Experimental Protocols
Method 1: Dissolving Ceftaroline Fosamil in DMSO
This protocol is suitable for preparing stock solutions for in vitro experiments.
Materials:
-
Ceftaroline fosamil powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of ceftaroline fosamil powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. To aid dissolution, it is recommended to add the solvent sequentially while mixing.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle heating (up to 60°C) can also be applied if necessary, but be mindful of potential degradation with prolonged heat exposure.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Method 2: Preparing Aqueous Solutions for Infusion Studies
This protocol is based on the preparation of ceftaroline fosamil for in-use stability studies, simulating clinical administration.
Materials:
-
Ceftaroline fosamil powder
-
0.9% Sodium Chloride Injection, USP (normal saline) or 5% Dextrose Injection, USP
-
Sterile vials or infusion bags
-
Shaker or vortex mixer
Procedure:
-
Aseptically add the required volume of either 0.9% Sodium Chloride Injection or 5% Dextrose Injection to the vial containing the ceftaroline fosamil powder.
-
Gently swirl or vortex the vial until the powder is completely dissolved.
-
The final concentration for such infusion solutions typically ranges from 4 mg/mL to 12 mg/mL.[11][12]
-
These solutions have demonstrated chemical stability for up to 24 hours when refrigerated at 2°C to 8°C and for up to 6 hours at room temperature.[11][12]
Troubleshooting Guide & FAQs
Here are some common issues and questions that may arise during the handling of ceftaroline fosamil.
Q1: My ceftaroline fosamil is not dissolving completely in DMSO. What should I do?
A1: Several factors could be contributing to this issue. First, ensure you are using fresh, anhydrous DMSO, as ceftaroline fosamil's solubility can be significantly impacted by moisture.[1][3] If the compound still does not dissolve, try the following troubleshooting steps:
-
Increase the vortexing time.
-
Gentle warming of the solution (up to 60°C) can also be effective.[3] However, avoid prolonged heating to prevent potential degradation.
-
Consider preparing a more dilute solution.
Q2: Can I dissolve ceftaroline fosamil directly in water?
A2: While ceftaroline fosamil is a water-soluble prodrug, its solubility in pure water can be limited (around 8.6 mg/mL) and is pH-dependent.[9][10] For clinical applications, its solubility is increased by formulation with L-arginine, which acts as an alkalizing agent. For laboratory purposes, preparing a high-concentration stock solution in water may be challenging without pH adjustment. It is generally more practical to prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium.
Q3: Is it normal for my ceftaroline fosamil solution to have a slight yellow tint?
A3: Yes, ceftaroline fosamil powder is described as a pale yellowish-white to light yellow powder. Therefore, it is normal for solutions to have a similar appearance.
Q4: What is the stability of ceftaroline fosamil in solution?
A4: The stability of ceftaroline fosamil in solution depends on the solvent and storage conditions.
-
In DMSO: For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[3]
-
In aqueous infusion solutions (0.9% saline or 5% dextrose): It is chemically stable for up to 24 hours when refrigerated (2-8°C) and for up to 6 hours at room temperature.[11][12]
Q5: Why is there a discrepancy in the reported solubility values for DMSO?
A5: The variation in reported solubility values in DMSO (ranging from "sparingly soluble" to 73 mg/mL) can be attributed to several factors, including the purity and form of the ceftaroline fosamil used, the freshness and water content of the DMSO, the temperature at which the solubility was determined, and the methods used to facilitate dissolution (e.g., sonication, heating).
Experimental Workflow
Caption: Troubleshooting workflow for dissolving ceftaroline fosamil.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceftaroline fosamil | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. toku-e.com [toku-e.com]
- 7. Pyridinium, 4-(2-(((6R,7R)-2-carboxy-7-(((2Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)thio)-4-thiazolyl)-1-methyl-, inner salt | C22H21N8O8PS4 | CID 9852981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Zinforo (Ceftaroline Fosamil) Stability Technical Support Center
Welcome to the Zinforo Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound (ceftaroline fosamil) in various bacterial culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in laboratory settings?
This compound is the brand name for ceftaroline (B109729) fosamil, a prodrug that is rapidly converted by plasma phosphatases to its active form, ceftaroline.[1][2][3] Ceftaroline is a fifth-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[4] In research settings, the active form, ceftaroline, is used for in vitro studies such as antimicrobial susceptibility testing (AST), including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Q2: How stable is ceftaroline in standard bacterial culture media like Mueller-Hinton Broth (MHB)?
Based on stability data in normal saline (NS) and 5% dextrose (D5W), we can infer the potential stability in broth. It is crucial for researchers to consider this degradation when designing and interpreting long-incubation experiments.
Q3: What are the primary factors that can degrade ceftaroline in my experiments?
Several factors can contribute to the degradation of ceftaroline in a liquid medium:
-
Temperature: Higher temperatures accelerate the degradation of ceftaroline. This is particularly relevant during the 35-37°C incubation for bacterial growth.[5][6][7]
-
pH: The pH of the culture medium can affect stability. Mueller-Hinton Broth is typically buffered to a pH of 7.2-7.4. However, bacterial metabolism during growth can alter the local pH, potentially impacting the antibiotic's stability.
-
Media Components: While MHB is standardized, variations in cation concentration (Ca²⁺, Mg²⁺) and the presence of other components could potentially influence ceftaroline stability.
-
Hydrolysis: As a β-lactam antibiotic, ceftaroline is susceptible to hydrolysis, which breaks the core β-lactam ring and inactivates the molecule. This process is temperature and pH-dependent.
Troubleshooting Guide
Issue 1: My MIC/MBC results for ceftaroline are inconsistent or higher than expected.
-
Possible Cause: Degradation of ceftaroline during incubation. The effective concentration of the antibiotic may be decreasing over the 18-24 hour period, leading to apparent higher MIC values.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare ceftaroline stock solutions fresh on the day of the experiment. Do not use stock solutions that have been stored for extended periods unless their stability under those storage conditions is validated.
-
Minimize Time at 37°C Before Inoculation: Prepare your assay plates (e.g., MIC trays) and add the antibiotic dilutions just before you are ready to add the bacterial inoculum.
-
Consider a Shorter Incubation Time: If your experimental design and bacterial strains allow, consider reading results at an earlier time point (e.g., 16-20 hours instead of 24 hours) as permitted by guidelines like CLSI.
-
Run a Stability Control: To quantify degradation in your specific medium, run a parallel experiment without bacteria. Prepare a set of tubes or wells with ceftaroline in your broth, incubate them under the same conditions, and measure the ceftaroline concentration at the beginning and end of the incubation period using a method like HPLC.
-
Issue 2: I am observing bacterial "regrowth" at later time points in my time-kill assays.
-
Possible Cause: This could be due to the selection of a resistant subpopulation or the degradation of ceftaroline to sub-inhibitory concentrations over time.[7]
-
Troubleshooting Steps:
-
Confirm Stability: As with MIC troubleshooting, verify the stability of ceftaroline in your test medium over the full duration of your time-kill assay.
-
Check for Resistance: At the end of the assay, plate the "regrowth" population onto agar (B569324) plates with and without ceftaroline to determine if the MIC of this population has increased compared to the starting inoculum.
-
Replenish Antibiotic: For very long experiments, consider a model that allows for the replenishment of the antibiotic at set intervals to better mimic in vivo pharmacokinetic profiles.
-
Data on Ceftaroline Stability
The following table summarizes the stability of ceftaroline in common intravenous solutions. While not a direct substitute for data in bacterial culture media, it provides the best available estimate for stability at temperatures relevant to microbiological incubation.
Table 1: Stability of Ceftaroline (6 mg/mL) in Intravenous Solutions
| Diluent | Temperature | Stability (Time to <90% of Initial Concentration) |
| Normal Saline (0.9% NaCl) | 4°C (39°F) | 144 hours (6 days)[5][6] |
| 25°C (77°F) | 24 hours[5][6][7] | |
| 30°C (86°F) | 12 hours[5][6] | |
| 35°C (95°F) | 12 hours[5][6][7] | |
| 5% Dextrose in Water (D5W) | 4°C (39°F) | 144 hours (6 days)[5][6] |
| 25°C (77°F) | 24 hours[5][6] | |
| 30°C (86°F) | 12 hours[5][6] | |
| 35°C (95°F) | 6 hours[5][6] |
Data compiled from studies on ceftaroline prepared for intravenous infusion.[5][6][7] Stability is defined as the retention of at least 90% of the initial concentration.
Experimental Protocols
Protocol 1: Preparation of Ceftaroline Stock Solution for In Vitro Testing
-
Product Form: Use the active form, ceftaroline, for in vitro susceptibility testing. If starting with the prodrug ceftaroline fosamil, be aware that complete conversion to the active form may not occur in vitro.
-
Weighing: Accurately weigh the required amount of ceftaroline analytical powder in a sterile environment.
-
Solvent: Prepare a primary stock solution (e.g., 1280 µg/mL) in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization, followed by dilution in the desired aqueous medium.
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile, polypropylene (B1209903) tube.
-
Storage: Prepare stock solutions fresh on the day of use. If short-term storage is necessary, store aliquots at -70°C. Avoid repeated freeze-thaw cycles. Manufacturer guidelines state that reconstituted solutions in infusion bags are stable for up to 24 hours when refrigerated at 2 to 8°C.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Ceftaroline Stability Assessment
This protocol provides a general framework. Specific parameters should be optimized based on available instrumentation and columns.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.[9][10][11][12]
-
Sample Preparation:
-
At each time point (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the ceftaroline-containing medium.
-
Centrifuge the sample to pellet any bacteria or debris.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.6).
-
-
Quantification:
-
Prepare a standard curve of ceftaroline of known concentrations in the same medium used for the experiment.
-
Calculate the concentration of ceftaroline in the experimental samples by comparing their peak areas to the standard curve.
-
Determine the percentage of ceftaroline remaining at each time point relative to the concentration at time 0.
-
Visualizations
Caption: Workflow for MIC testing with parallel stability assessment.
Caption: Factors influencing the stability of ceftaroline in vitro.
References
- 1. Ceftaroline: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical and chemical stability of ceftaroline in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of ceftaroline in an elastomeric infusion device | Scilit [scilit.com]
- 7. Physical and chemical stability of ceftaroline in an elastomeric infusion device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceftaroline Dosage in Renally Impaired Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing ceftaroline (B109729) dosage in renally impaired animal models.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most suitable for studying the impact of renal impairment on ceftaroline pharmacokinetics?
A1: The choice of animal model depends on the specific research question (e.g., acute vs. chronic impairment) and available resources. Commonly used models include:
-
Surgical Models:
-
5/6 Nephrectomy: This model induces chronic kidney disease (CKD) and is useful for long-term studies.
-
Unilateral Ureteral Obstruction (UUO): This model leads to rapid tubulointerstitial fibrosis.
-
-
Drug-Induced Models:
-
Gentamicin (B1671437) or Cisplatin: These nephrotoxic drugs can induce acute kidney injury (AKI). Repeated low doses can also model CKD.[1]
-
Folic Acid or Adriamycin: These agents can also be used to induce nephropathy.[1]
-
Dog Model with Electrocoagulation: This model allows for a controlled and titratable degree of renal impairment.[2]
-
Mini Pig Models: Due to anatomical and physiological similarities to humans, mini pigs are considered an ideal model for kidney disease studies.[3]
-
Q2: How does renal impairment affect the pharmacokinetics of ceftaroline?
A2: Ceftaroline is primarily eliminated through the kidneys.[4][5] Therefore, renal impairment is expected to decrease its clearance, leading to a longer half-life and increased overall drug exposure (AUC).[4][5] This necessitates dosage adjustments to avoid potential toxicity. Ceftaroline's pharmacokinetics are linear, meaning that changes in dose result in proportional changes in plasma concentrations.[6]
Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for ceftaroline efficacy?
A3: As a time-dependent antibiotic, the most critical PK/PD index for ceftaroline is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[6]
Q4: Are there established dosage adjustments for ceftaroline in humans with renal impairment that can guide animal studies?
A4: Yes, human dosage guidelines for ceftaroline in renal impairment are well-established and can serve as a starting point for designing animal studies. Generally, the dose is reduced based on the severity of renal dysfunction, as indicated by creatinine (B1669602) clearance (CrCl).[7]
Q5: What are the potential adverse effects of excessive ceftaroline exposure in the context of renal impairment?
A5: High concentrations of beta-lactam antibiotics, including cephalosporins, have been associated with neurotoxicity, such as encephalopathy, particularly in patients with renal impairment.[8][9] Therefore, it is crucial to monitor for any neurological signs in animal models with reduced renal function.
Troubleshooting Guides
Issue 1: High variability in the degree of renal impairment in the animal model.
-
Possible Cause: Inconsistent surgical procedures or variable animal responses to nephrotoxic agents.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent surgical techniques or drug administration protocols.
-
Monitor Renal Function: Regularly monitor markers of renal function (e.g., serum creatinine, BUN, GFR) in each animal to stratify them into groups with mild, moderate, and severe impairment.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Issue 2: Unexpected pharmacokinetic parameters in the renally impaired model.
-
Possible Cause: Renal impairment can affect more than just renal clearance. It can also alter protein binding, hepatic metabolism, and the volume of distribution of drugs.[10][11]
-
Troubleshooting Steps:
-
Measure Free Drug Concentration: Since only the unbound fraction of the drug is active and available for clearance, measuring free ceftaroline concentrations is crucial.
-
Assess Hepatic Function: Evaluate liver function markers to determine if non-renal clearance pathways are affected.
-
Consider Allometric Scaling: Use allometric scaling principles to translate findings from animal models to potential human exposures, but be aware that renal impairment can alter these relationships.
-
Issue 3: Difficulty in establishing a clear dose-response relationship.
-
Possible Cause: The severity of the induced infection can be a significant confounding factor. The altered pathophysiological state in renal impairment can also influence the host's response to both the infection and the antibiotic.
-
Troubleshooting Steps:
-
Standardize the Infection Model: Ensure a consistent bacterial inoculum and site of infection.
-
Include a Healthy Control Group: A control group with normal renal function and infection is essential for comparison.
-
Fractionate the Doses: Administering the total daily dose in smaller, more frequent intervals can help maintain %fT > MIC, which is the key driver of efficacy.
-
Data Presentation
Table 1: Ceftaroline Pharmacokinetic Parameters in Healthy Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | t1/2 (h) | AUC0-∞ (h·µg/mL) |
| Rat | 20 | IV | 27.1 | 0.426 | 16.3 |
| Rat | 20 | IM | 25.5 | 0.621 | 37.4 |
| Rabbit | 20 | IV | 67.8 ± 3.77 | 0.410 | 37.0 ± 7.84 |
| Rabbit | 20 | IM | 25.8 ± 11.6 | 0.833 | 39.7 ± 11.4 |
| Monkey | 20 | IV | 69.1 ± 12.8 | 1.16 | 64.0 ± 12.1 |
| Monkey | 20 | IM | 25.6 ± 7.82 | 1.17 | 72.1 ± 21.4 |
Data adapted from a comparative pharmacokinetic study.[12]
Table 2: Human Dosage Adjustments for Ceftaroline in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Ceftaroline Dose |
| > 50 | 600 mg every 12 hours |
| > 30 to ≤ 50 | 400 mg every 12 hours |
| ≥ 15 to ≤ 30 | 300 mg every 12 hours |
| < 15 (ESRD) | 200 mg every 12 hours |
These human guidelines can inform the design of dose-ranging studies in animal models.[7]
Experimental Protocols
Protocol 1: Induction of Acute Kidney Injury (AKI) using Gentamicin in Rats
-
Animal Selection: Use healthy adult male Sprague-Dawley rats (200-250g).
-
Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.
-
Baseline Measurements: Collect baseline blood samples for serum creatinine and BUN analysis.
-
Gentamicin Administration: Administer gentamicin sulfate (B86663) (e.g., 100 mg/kg, intraperitoneally) once daily for 5-7 days. The exact dose and duration may need to be optimized based on pilot studies.
-
Monitoring: Monitor animal weight and general health daily. Collect blood samples at specified time points (e.g., day 3, 5, and 7) to assess the progression of renal injury.
-
Confirmation of AKI: A significant increase in serum creatinine and BUN levels compared to baseline confirms the induction of AKI.
-
Ceftaroline Administration: Once the desired level of renal impairment is achieved, proceed with the administration of ceftaroline to study its pharmacokinetics.
Protocol 2: Pharmacokinetic Study of Ceftaroline in Renally Impaired Rats
-
Animal Groups: Divide the renally impaired rats into different dosage groups (e.g., based on scaled-down human equivalent doses). Include a control group of healthy rats receiving the standard dose.
-
Ceftaroline Administration: Administer a single intravenous (IV) bolus of ceftaroline fosamil via the tail vein.
-
Blood Sampling: Collect sparse blood samples from each animal at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) via a cannula or tail nick.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of ceftaroline in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, t1/2, AUC, and clearance (CL).
-
Data Comparison: Compare the pharmacokinetic parameters between the renally impaired and healthy control groups to quantify the impact of renal impairment.
Visualizations
Caption: Experimental workflow for optimizing ceftaroline dosage in renally impaired animal models.
Caption: Key pharmacokinetic and pharmacodynamic considerations for ceftaroline in renal impairment.
References
- 1. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental model for pharmacokinetic analysis in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An experimental model for pharmacokinetic analysis in renal failure [ouci.dntb.gov.ua]
- 8. Pharmacokinetic/pharmacodynamic analysis to evaluate ceftaroline fosamil dosing regimens for the treatment of community-acquired bacterial pneumonia and complicated skin and skin-structure infections in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Modeling and predicting drug pharmacokinetics in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
overcoming inconsistent results in Zinforo checkerboard synergy assays
Welcome to the technical support center for Zinforo (ceftaroline) checkerboard synergy assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a checkerboard synergy assay and why is it used with this compound?
A1: A checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents, such as this compound and another antibiotic.[1] The assay is set up in a microtiter plate where concentrations of one drug are serially diluted along the rows and the second drug is diluted along the columns.[2] This creates a matrix of different concentration combinations. The goal is to determine if the combination of drugs results in a greater antimicrobial effect than the sum of their individual effects. This interaction is categorized as synergistic, additive (indifferent), or antagonistic.[3] this compound (ceftaroline), a cephalosporin (B10832234) antibiotic, is often tested in combination with other agents like daptomycin, vancomycin, or linezolid (B1675486) to explore potential synergistic effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Q2: How is synergy determined in a checkerboard assay?
A2: Synergy is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs for both drugs.[6]
-
FIC Index = FIC of Drug A + FIC of Drug B
The interpretation of the FIC Index is generally as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Note: The interpretation of the FIC index can vary slightly between different studies and guidelines.[7][8]
Q3: My checkerboard assay results with this compound are inconsistent and not reproducible. What are the common causes?
A3: Inconsistent results are a known challenge in checkerboard assays.[9] Several factors can contribute to this variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error.[10]
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can alter the effective concentrations of the antimicrobial agents. It is recommended to fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental data.[10]
-
Inoculum Preparation: The density of the bacterial inoculum must be standardized and consistent across all wells. Variations in the starting bacterial concentration can significantly impact the MIC values.
-
Reagent and Media Variability: Inconsistencies in the preparation of media, antibiotic stock solutions, or other reagents can lead to variable results.[11]
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled.
-
Subjectivity in Reading Results: Determining the MIC by visual inspection can be subjective. Using a plate reader to measure optical density can provide a more objective measure of growth.
Q4: I observe synergy in my checkerboard assay, but the effect is lost when I scale up to a larger culture volume. Why might this be happening?
A4: This is a documented issue that researchers can encounter.[12] Potential reasons for this discrepancy include:
-
Differences in Aeration and Growth Dynamics: The surface-to-volume ratio and aeration in a microtiter plate well are very different from those in a larger flask. This can affect bacterial growth rates and metabolic states, potentially influencing susceptibility to antibiotics.
-
Drug Stability and Distribution: The stability and uniform distribution of the antimicrobial agents may differ between the small volume of a well and a larger culture volume.
-
Inoculum Effect: The initial bacterial density relative to the volume of media can differ between the two formats, potentially leading to different outcomes.[12]
Troubleshooting Guide
If you are experiencing inconsistent results, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting inconsistent checkerboard assay results.
Experimental Protocols
Protocol 1: Preparation of Antibiotic Stock Solutions and Dilutions
-
Prepare a stock solution of this compound (ceftaroline) and the second antibiotic in an appropriate solvent (e.g., sterile water or DMSO).
-
Create a series of working solutions for each antibiotic by performing serial dilutions. These will be used to create the final concentrations in the microtiter plate.
Protocol 2: Checkerboard Assay Setup
-
Plate Layout: Design the plate layout to include serial dilutions of this compound along the rows and the second antibiotic along the columns. Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).[2]
-
Dispensing Antibiotics: Add the appropriate volume of each antibiotic dilution to the corresponding wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth (or another appropriate medium) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth. This can be done visually or with a plate reader measuring optical density.
Caption: A generalized workflow for performing a checkerboard synergy assay.
Data Presentation
Table 1: Example of this compound (Ceftaroline) and Daptomycin Checkerboard Results
| Ceftaroline (B109729) (µg/mL) | Daptomycin (µg/mL) | Growth (OD600) |
| 0 (Control) | 0 (Control) | 0.85 |
| 0.5 | 0 | 0.82 |
| 1 | 0 | 0.05 (MIC) |
| 0 | 0.25 | 0.84 |
| 0 | 0.5 | 0.06 (MIC) |
| 0.25 | 0.125 | 0.04 (Synergy) |
Table 2: FIC Index Calculation and Interpretation
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| Ceftaroline | 1 | 0.25 | 0.25 | 0.5 | Synergy |
| Daptomycin | 0.5 | 0.125 | 0.25 |
This is example data and will vary based on the bacterial strain and specific experimental conditions.
This compound (Ceftaroline) Signaling Pathway
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[13] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[14][15] Ceftaroline has a high affinity for PBP2a in MRSA, which is a key factor in its activity against this resistant pathogen.[16]
Caption: The mechanism of action of this compound (Ceftaroline) leading to bacterial cell death.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Evaluation of the synergistic effect of ceftaroline against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of ceftaroline in combination with other antimicrobials active against Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. woah.org [woah.org]
- 12. researchgate.net [researchgate.net]
- 13. mims.com [mims.com]
- 14. tga.gov.au [tga.gov.au]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. medicines.org.uk [medicines.org.uk]
troubleshooting poor Zinforo efficacy in high-inoculum infections
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the efficacy of Zinforo (ceftaroline) in high-inoculum infections. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter when investigating the reduced efficacy of this compound under high-inoculum conditions.
Question: My in vitro susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays, show a significant increase in the this compound MIC at high bacterial inocula compared to standard inocula. How can I systematically investigate this "inoculum effect"?
Answer:
A significant rise in MIC values when moving from a standard inoculum (approx. 5 x 10⁵ CFU/mL) to a high inoculum (approx. 5 x 10⁷ CFU/mL) is a classic presentation of the inoculum effect.[1] This phenomenon is particularly relevant for β-lactam antibiotics like ceftaroline (B109729) when tested against β-lactamase-producing bacteria.[1][2] The primary hypothesis is that at high bacterial densities, the concentration of β-lactamase enzymes is sufficient to hydrolyze and inactivate the antibiotic before it can reach its target, the Penicillin-Binding Proteins (PBPs).
To systematically investigate this, you should quantify the magnitude of the MIC shift and determine if β-lactamase activity is the underlying cause.
Data Presentation: Inoculum Effect on this compound MIC
The following table summarizes typical MIC shifts observed for Staphylococcus aureus when tested at standard versus high inocula.
| Bacterial Strain | β-Lactamase Type | Inoculum Density (CFU/mL) | Ceftaroline MIC (µg/mL) | Fold Increase in MIC |
| MSSA TX0117 | Type A Producer | 5 x 10⁵ | 0.25 | \multirow{2}{}{≥16-fold } |
| 5 x 10⁷ | ≥4 | |||
| MSSA (Typical) | Type A Producer | 5 x 10⁵ | 0.125 - 0.5 | \multirow{2}{}{Variable (often ≥4-fold) } |
| 5 x 10⁷ | 2 - >32 | |||
| MRSA (Typical) | PBP2a Producer | 5 x 10⁵ | 0.5 - 2 | \multirow{2}{}{Variable } |
| 5 x 10⁷ | 2 - >32 | |||
| MSSA TX0117c | β-Lactamase Cured | 5 x 10⁵ | 0.25 | \multirow{2}{}{None } |
| 5 x 10⁷ | 0.25 |
Data compiled from literature reports.[3] Actual results will vary based on the specific strain and experimental conditions.
Experimental Workflow: Investigating the Inoculum Effect
This workflow provides a logical sequence of experiments to diagnose the cause of poor this compound efficacy at high bacterial densities.
Question: How do I perform a reliable β-lactamase activity assay to confirm if drug hydrolysis is occurring?
Answer:
A chromogenic assay using nitrocefin is a standard and reliable method for detecting most β-lactamase enzymes.[4][5] Nitrocefin is a cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring, a reaction catalyzed by β-lactamases.[4] This color change can be detected visually for a qualitative result or measured over time with a spectrophotometer for quantitative analysis of enzyme kinetics.[6][7]
Experimental Protocol: Nitrocefin Assay for β-Lactamase Activity
This protocol is adapted for a 96-well plate format for quantitative analysis.
1. Reagent Preparation:
- Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin powder in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution in small aliquots at -20°C, protected from light.[4]
- Nitrocefin Working Solution (100 µM): On the day of the experiment, dilute the stock solution in 0.1 M phosphate-buffered saline (PBS), pH 7.0. The final concentration for most kinetic assays is between 50-100 µM.[7]
- Bacterial Lysate: a. Culture the bacterial strain of interest to mid-log or stationary phase. b. Harvest the cells by centrifugation. c. Resuspend the pellet in a known volume of cold PBS. d. Lyse the cells using a sonicator or bead beater. Keep the sample on ice to prevent protein degradation. e. Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. f. Carefully collect the supernatant, which contains the soluble proteins, including β-lactamases. Determine the total protein concentration using a standard method (e.g., Bradford assay).
2. Assay Procedure (96-Well Plate):
- Controls:
- Negative Control (Blank): 50 µL of PBS.[4]
- Positive Control: 50 µL of a known, purified β-lactamase solution.[4]
- Samples: Add 1-50 µL of your bacterial lysate to duplicate wells. Adjust the total volume in each well to 50 µL with PBS.[8]
- Reaction Initiation: Add 50 µL of the Nitrocefin Working Solution to all wells to start the reaction (final volume = 100 µL).[4]
- Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 486-490 nm every minute for 30-60 minutes.[4][8]
3. Data Analysis:
- Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each sample.
- The rate of color change is directly proportional to the β-lactamase activity in the lysate.[4]
Frequently Asked Questions (FAQs)
Question: What is the molecular mechanism of this compound (ceftaroline), and how does it overcome methicillin-resistance in S. aureus (MRSA)?
Answer:
This compound, like other β-lactam antibiotics, functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9]
The key to this compound's activity against MRSA lies in its high affinity for PBP2a.[10] MRSA strains express the mecA gene, which codes for PBP2a, a mutated PBP that has a very low affinity for most β-lactam antibiotics.[9] Ceftaroline, however, has a unique structure that allows it to bind effectively to PBP2a and inhibit its function.[10][11]
Recent studies suggest a sophisticated allosteric mechanism. Ceftaroline can bind to an allosteric site on PBP2a, which induces a conformational change that opens the closed active site. This allows a second ceftaroline molecule to bind to the active site, effectively inhibiting the enzyme.[12]
Question: Besides β-lactamase hydrolysis, what other factors can contribute to reduced this compound efficacy?
Answer:
While β-lactamase-mediated hydrolysis is the most common cause of the inoculum effect, other mechanisms can contribute to or cause this compound resistance, especially under selective pressure.[1]
-
Mutations in PBP2a: Although this compound has a high affinity for PBP2a, specific mutations within the PBP2a protein, particularly in or near the ceftaroline-binding pocket, can significantly reduce this affinity.[11] For example, a combination of Y446N and E447K amino acid changes in PBP2a has been shown to confer high-level resistance (MIC >32 µg/mL).[11]
-
Mutations in other PBPs: In both MSSA and MRSA, mutations in other essential PBPs (like PBP2 or PBP3) can lead to reduced susceptibility to this compound and other β-lactams.[13]
-
Target Saturation: At extremely high bacterial densities, it is theoretically possible for the sheer number of PBP targets to overwhelm a given concentration of the drug, although this is less commonly cited than enzymatic degradation.
-
Efflux Pumps and Porin Channels: While less characterized for ceftaroline specifically, these are general bacterial resistance mechanisms that can reduce the intracellular concentration of an antibiotic, potentially contributing to reduced efficacy.
Question: What is a time-kill assay and how can it be used to evaluate this compound's efficacy at high inocula?
Answer:
A time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14] Unlike an MIC test which determines the concentration needed to inhibit growth at a single time point (e.g., 24 hours), a time-kill assay measures the rate and extent of bacterial killing.[15][16] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the bacterial count (CFU/mL) from the initial inoculum.[14]
For evaluating high-inoculum effects, a time-kill assay is superior to an MIC test because it can reveal:
-
Initial Killing: Whether this compound is initially effective before being degraded.
-
Bacterial Regrowth: A classic sign of drug inactivation. The bacterial count may initially drop, but then rebound as the antibiotic concentration falls below effective levels due to hydrolysis.
-
Rate of Killing: Comparing the killing curves at standard and high inocula provides a clear visual representation of the loss of efficacy.
Experimental Protocol: High-Inoculum Time-Kill Assay
1. Inoculum Preparation:
- Grow the bacterial strain overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve the target starting inocula (e.g., 5 x 10⁵ CFU/mL for standard and 5 x 10⁷ CFU/mL for high). Verify the starting concentration by plating serial dilutions.
2. Assay Setup:
- Prepare tubes or flasks containing CAMHB with the desired concentrations of this compound (e.g., 1x, 2x, 4x MIC as determined by standard inoculum).
- Include a growth control tube (no antibiotic).
- Inoculate the tubes with the prepared standard or high-inoculum suspensions.
3. Sampling and Plating:
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquot in sterile PBS or saline.
- Plate the dilutions onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
- Incubate the plates overnight at 37°C.
4. Data Analysis:
- Count the colonies on the plates to determine the CFU/mL at each time point.
- Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and for the growth control.
- Analyze the curves for evidence of bactericidal activity, bacteriostasis, or regrowth.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Ef… [ouci.dntb.gov.ua]
- 3. Efficacy of Ceftaroline against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. toku-e.com [toku-e.com]
- 7. nitrocefin.com [nitrocefin.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. emerypharma.com [emerypharma.com]
- 15. DSpace [helda.helsinki.fi]
- 16. actascientific.com [actascientific.com]
Navigating Ceftaroline Cross-Reactivity in Penicillin Allergy Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing and interpreting ceftaroline (B109729) cross-reactivity in penicillin allergy models. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of cross-reactivity between ceftaroline and penicillin?
A1: The risk of cross-reactivity between ceftaroline and penicillins is considered low.[1][2] This is primarily attributed to the unique structure of ceftaroline's R1 side chain, which is dissimilar to those of major penicillins like penicillin G, amoxicillin, and ampicillin (B1664943).[3][4] While older data suggested higher cross-reactivity rates between penicillins and cephalosporins, this was often due to contamination of early cephalosporin (B10832234) preparations with penicillin.[5] Modern synthetic processes have largely eliminated this issue. The primary determinant of cross-reactivity is the similarity of the R1 side chain, not the shared β-lactam ring.[2][6]
Q2: A patient has a documented penicillin allergy. Is it safe to use ceftaroline in our preclinical models?
A2: Generally, ceftaroline is considered a safe option in cases of penicillin allergy due to its distinct R1 side chain.[4] However, a thorough evaluation of the nature of the reported allergy is crucial. For in vitro and ex vivo experimental models, it is recommended to confirm the lack of cross-reactivity using sensitive assays such as the Basophil Activation Test (BAT) or Lymphocyte Transformation Test (LTT) with cells from penicillin-sensitized donors.
Q3: Can we use skin testing to predict ceftaroline cross-reactivity in our animal models?
A3: While skin testing is a valuable tool for diagnosing IgE-mediated drug allergies in a clinical setting, its application and validation in preclinical animal models can be complex.[1] There is currently no standardized, validated skin test for ceftaroline.[1] For research purposes, in vitro assays like BAT and mast cell degranulation assays may provide more reliable and quantifiable data on the potential for IgE-mediated reactions.
Q4: What is the underlying mechanism of β-lactam cross-reactivity?
A4: The primary mechanism of cross-reactivity among β-lactam antibiotics is the structural similarity of their R1 side chains.[2][6] The immune system, particularly IgE antibodies in Type I hypersensitivity, recognizes the shape and chemical properties of these side chains. If the R1 side chains of two different β-lactams are identical or highly similar, an IgE antibody generated against one may bind to the other, triggering an allergic reaction.[7] The β-lactam ring itself is a less common target for IgE-mediated cross-reactivity.
Quantitative Data Summary
Direct quantitative data on the cross-reactivity between ceftaroline and specific penicillins is limited in publicly available literature. However, the risk can be inferred from studies on cephalosporin generations and the principle of R1 side chain dissimilarity.
| Comparison | Reported Cross-Reactivity Rate/Odds Ratio (OR) | Key Considerations |
| Penicillin Allergy vs. 1st Generation Cephalosporins (with similar R1 side chains) | ~1% to as high as 27% in some studies.[8] OR: 4.8 (CI 3.7-6.2).[8] | Higher risk due to R1 side chain similarities (e.g., ampicillin and cephalexin). |
| Penicillin Allergy vs. 2nd Generation Cephalosporins | Negligible cross-reactivity.[8] OR: 1.1 (CI 0.6-2.1).[8] | Lower risk due to more distinct R1 side chains. |
| Penicillin Allergy vs. 3rd & 4th Generation Cephalosporins | Negligible risk.[8] | R1 side chains are generally dissimilar from penicillins. |
| Penicillin Allergy vs. Cefazolin (1st Gen with unique R1) | Dual allergy frequency of 0.7% to 3.0% in patients with confirmed penicillin allergy.[9][10] | Cefazolin has a unique R1 side chain, resulting in low cross-reactivity.[6] |
| Penicillin Allergy vs. Ceftaroline (5th Generation) | Specific quantitative data is not readily available, but the risk is considered very low due to its unique R1 side chain. [1][4] | The distinct chemical structure of the R1 side chain minimizes the likelihood of recognition by penicillin-specific antibodies. |
Experimental Protocols & Troubleshooting Guides
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils upon allergen stimulation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Activation in Negative Control | - Spontaneous basophil activation due to improper sample handling. | - Use fresh blood samples (ideally within 4 hours of collection).- Handle samples gently, avoiding vigorous shaking or vortexing. |
| - Contamination of reagents. | - Use sterile, endotoxin-free reagents and consumables. | |
| Low or No Activation with Positive Control (e.g., anti-IgE) | - "Non-responder" patient/donor. | - Include a non-IgE-mediated positive control (e.g., fMLP) to confirm basophil viability and reactivity. |
| - Suboptimal concentration of positive control. | - Titrate the positive control to determine the optimal concentration for your experimental setup. | |
| - Degraded reagents. | - Ensure proper storage and handling of antibodies and other reagents. | |
| Inconsistent Results Between Replicates | - Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| - Uneven cell distribution. | - Gently mix cell suspension before aliquoting. | |
| Difficulty Gating Basophil Population | - Inappropriate antibody panel. | - Use a combination of markers to clearly identify basophils (e.g., CD123, CCR3, HLA-DR-). |
| - Low basophil count in the sample. | - Increase the number of events acquired on the flow cytometer. |
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of drug-specific memory T-cells in vitro following stimulation with the drug of interest.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Proliferation | - Recent in vivo immune activation in the donor. | - Ensure a sufficient washout period after any illness or vaccination before blood collection. |
| - Mitogenic components in the culture medium. | - Use high-quality, tested reagents and serum. | |
| Low Stimulation Index (SI) with Positive Control (e.g., PHA) | - Poor cell viability. | - Handle PBMCs gently during isolation and culture. Check viability with trypan blue. |
| - Suboptimal concentration of mitogen. | - Titrate the positive control to determine the optimal concentration. | |
| False-Negative Results | - Insufficient number of drug-specific T-cells. | - Increase the number of cells cultured per well. |
| - Inappropriate drug concentration (too low or cytotoxic). | - Perform a dose-response curve for the drug to determine the optimal non-toxic concentration. | |
| - Incorrect timing of proliferation measurement. | - Optimize the culture duration (typically 5-7 days). | |
| High Variability Between Wells | - Inconsistent cell seeding. | - Ensure a homogenous cell suspension before plating. |
| - "Edge effects" in the culture plate. | - Avoid using the outer wells of the plate or fill them with sterile medium. |
Mast Cell Degranulation Assay
This assay measures the release of mediators (e.g., histamine, β-hexosaminidase) from mast cells upon stimulation with an allergen.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Spontaneous Release in Unstimulated Cells | - Cell stress due to harsh handling or centrifugation. | - Handle cells gently and use optimal centrifugation speeds and durations. |
| - Poor cell health. | - Ensure proper cell culture conditions and use cells at an appropriate passage number. | |
| Low Degranulation with Positive Control (e.g., ionomycin, compound 48/80) | - Ineffective concentration of the stimulant. | - Titrate the positive control to determine the optimal concentration. |
| - Insufficient sensitization with IgE (for IgE-mediated degranulation). | - Optimize IgE concentration and sensitization time. | |
| Enzyme Assay (e.g., β-hexosaminidase) Not Working | - Incorrect buffer pH for the enzyme reaction. | - Prepare fresh buffers and verify the pH. |
| - Degraded substrate. | - Store substrate appropriately (e.g., protected from light) and use a fresh stock. | |
| Inconsistent Results | - Temperature fluctuations during incubation. | - Use a calibrated incubator and ensure consistent incubation times. |
| - Inaccurate timing of reagent addition and reaction stopping. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
References
- 1. Ceftaroline Desensitization Procedure in a Pregnant Patient With Multiple Drug Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idstewardship.com [idstewardship.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. nps.org.au [nps.org.au]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Frequency of Dual Allergy to Penicillins and Cefazolin: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. obgproject.com [obgproject.com]
ceftaroline fosamil stability under different temperature and pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of ceftaroline (B109729) fosamil under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for ceftaroline fosamil powder for injection?
A1: Intact vials of ceftaroline fosamil powder should be stored at a controlled room temperature.
Q2: What is the stability of ceftaroline fosamil after reconstitution?
A2: Once reconstituted, the stability of ceftaroline fosamil depends on the storage temperature and the diluent used. Generally, the reconstituted solution should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[1][2][3][4] For specific timeframes with different diluents and temperatures, please refer to the data tables below.
Q3: What is the pH of the reconstituted ceftaroline fosamil solution?
A3: The reconstituted solution of ceftaroline fosamil typically has a pH ranging from 4.8 to 6.5.[3]
Q4: How does pH affect the stability of ceftaroline fosamil?
A4: Ceftaroline fosamil is more stable in acidic conditions and unstable in basic conditions. Forced degradation studies have shown it to be stable in the presence of 0.1M HCl but unstable in 0.1M and 0.01M NaOH.
Q5: Are there any known incompatibilities with other drugs during Y-site administration?
A5: Yes, the compatibility of ceftaroline fosamil with other drugs has been studied. It should not be mixed with or physically added to solutions containing other drugs unless compatibility has been confirmed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible Particulate Matter or Discoloration | This could indicate chemical degradation or physical instability of the reconstituted solution. The color of the solution can range from clear, light to dark yellow depending on concentration and storage conditions.[1][3] | Visually inspect the solution for particulate matter and discoloration before administration.[1] If significant changes are observed outside of the expected color range, do not use the solution and prepare a fresh batch. |
| Unexpectedly Low Potency in Experimental Assay | The drug may have degraded due to improper storage temperature or prolonged storage after reconstitution. | Review the storage conditions and the time elapsed since reconstitution. Refer to the stability data tables to ensure that the storage time and temperature are within the recommended limits for the specific diluent used. |
| Variable Results in Stability Studies | This could be due to inconsistencies in the experimental protocol, such as variations in pH, temperature control, or the analytical method. | Ensure precise control of temperature and pH throughout the experiment. Verify the validation of the stability-indicating analytical method, such as HPLC, to ensure it is accurate and reproducible. |
Data on Ceftaroline Fosamil Stability
Stability Under Different Temperature Conditions
| Temperature | Diluent | Concentration | Stability Duration | Reference(s) |
| 2°C to 8°C (Refrigerated) | 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Up to 24 hours | [5][6] |
| 4°C | 0.9% Sodium Chloride or 5% Dextrose | Not Specified | 144 hours (6 days) | [7] |
| Room Temperature | 0.9% Sodium Chloride or 5% Dextrose | Not Specified | Up to 6 hours | [1][2][3][4][5][6] |
| 25°C | 0.9% Sodium Chloride | Not Specified | 24 hours | [7] |
| 25°C | 5% Dextrose | Not Specified | 24 hours | [7] |
| 30°C | 0.9% Sodium Chloride or 5% Dextrose | Not Specified | 12 hours | [7] |
| 35°C | 0.9% Sodium Chloride | Not Specified | 12 hours | [7] |
| 35°C | 5% Dextrose | Not Specified | 6 hours | [7] |
| 40°C and 60°C | Not Specified | Not Specified | Unstable |
Stability Under Different pH Conditions (Forced Degradation Studies)
| Condition | Reagent | Stability | Reference(s) |
| Acidic Hydrolysis | 0.1M HCl | Stable | |
| Basic Hydrolysis | 0.1M and 0.01M NaOH | Unstable | |
| Oxidative | 3.0% Hydrogen Peroxide | Unstable |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common method for assessing the stability of ceftaroline fosamil is through a stability-indicating HPLC-UV method.
Sample Preparation:
-
Reconstitute the ceftaroline fosamil vial with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose) to a known concentration.
-
Further dilute the reconstituted solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 40 µg/mL).
-
For forced degradation studies, expose the sample solution to stress conditions (e.g., acid, base, heat, oxidation, light) for a specified duration. Neutralize the pH if necessary before dilution.
Chromatographic Conditions:
-
Column: Agilent® C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (with 1.0% triethylamine, pH adjusted to 5.0) and acetonitrile (B52724) in a ratio of 87:13 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 242 nm.
-
Temperature: 30°C.
This method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for assessing ceftaroline fosamil stability.
Caption: Ceftaroline's mechanism of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Experimental Evolution for Ceftaroline Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vitro experimental evolution studies to select for ceftaroline (B109729) resistance.
Troubleshooting Guides
Issue: Contamination of Cultures During Serial Passage
Question: My long-term serial passage experiment is showing contamination. How can I prevent this?
Answer: Contamination is a significant risk in lengthy experiments like serial passage. Here are potential causes and solutions:
-
Causes:
-
Non-sterile technique during daily passages.
-
Contaminated media, antibiotic stocks, or lab equipment.
-
Airborne contaminants in the workspace.[1]
-
-
Solutions:
-
Aseptic Technique: Strictly adhere to aseptic techniques. Work in a laminar flow hood or biosafety cabinet.[2] Use sterile pipette tips for each transfer and avoid touching the inside of culture vessels.
-
Media and Reagent Sterility: Use freshly prepared or certified sterile media. Filter-sterilize antibiotic stock solutions. Regularly test media for sterility by incubating a sample without bacteria.
-
Workspace Decontamination: Before and after each use, thoroughly decontaminate the work area with 70% ethanol (B145695) or a suitable disinfectant.[3][4] Utilize UV sterilization in the biosafety cabinet between uses.[4]
-
Isolate and Verify: If contamination is suspected, streak the culture onto an appropriate agar (B569324) plate to isolate the primary organism from contaminants. Use Gram staining and/or sequencing to verify the identity of your bacterial strain. Pulsed-field gel electrophoresis (PFGE) can also be used to confirm that resistant clones are derived from the parental strain.[5]
-
Issue: Inconsistent or Fluctuating MIC Values
Question: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for ceftaroline in my evolved isolates. What could be the cause and how can I troubleshoot this?
Answer: Inconsistent MICs can arise from several factors, making it difficult to assess the evolution of resistance.
-
Causes:
-
Solutions:
-
Standardize Inoculum: Ensure a standardized inoculum density for each MIC test, typically by adjusting the bacterial suspension to a 0.5 McFarland standard.
-
Isolate and Test Single Colonies: If you suspect a mixed population, streak the evolved culture onto an antibiotic-free agar plate, pick several single colonies, and test the MIC for each isolate individually. This can reveal if you have a heterogeneous population with varying levels of resistance.
-
Replicate and Average: Perform MIC assays in triplicate to ensure reproducibility. Report the mode or median MIC value.
-
Confirm with a Reference Method: If using a gradient diffusion strip (E-test), consider confirming the results with a reference method like broth microdilution.[7][9]
-
Stability Test: To check if the resistance is stable, subculture the resistant isolate on antibiotic-free media for several passages and then re-test the MIC. A decrease in MIC suggests the resistance may be unstable without selective pressure.[5]
-
Issue: Failure to Achieve a Significant Increase in Ceftaroline Resistance
Question: After numerous passages, the MIC of ceftaroline against my bacterial strain is not increasing significantly. Why might this be happening?
Answer: A lack of resistance development can be due to several experimental and biological factors.
-
Causes:
-
The starting concentration of ceftaroline is too high, leading to culture death.
-
The incremental increase in ceftaroline concentration is too large.
-
The bacterial species or strain has a low intrinsic potential to develop resistance to ceftaroline.[5]
-
Insufficient duration of the experiment.
-
-
Solutions:
-
Optimize Starting Concentration: Begin the experiment with a sub-inhibitory concentration of ceftaroline, typically 0.25x or 0.5x the initial MIC of the parental strain.
-
Gradual Increase in Selective Pressure: Increase the ceftaroline concentration in small increments (e.g., 1.5x or 2x) at each passage. The goal is to select for mutants with slightly increased resistance without killing the entire population.[5]
-
Increase Passage Number: Some resistance mechanisms require the accumulation of multiple mutations, which can take time. Experiments selecting for high-level resistance may require 20, 40, or even more daily passages.[10][11]
-
Consider a Different Strain: If a particular strain fails to develop resistance, it may be informative to repeat the experiment with other clinical isolates of the same species, as the genetic background can influence the propensity for resistance development.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for in vitro selection of ceftaroline resistance using serial passage?
A1: A detailed protocol for serial passage is provided in the "Experimental Protocols" section below. The general workflow involves repeatedly exposing a bacterial population to gradually increasing concentrations of ceftaroline.
Q2: What are the common genetic mechanisms of ceftaroline resistance that I should investigate in my evolved isolates?
A2: The most common mechanisms of ceftaroline resistance in Staphylococcus aureus involve mutations in genes encoding penicillin-binding proteins (PBPs). You should sequence the following genes in your resistant isolates and compare them to the parental strain:
-
mecA: Encodes PBP2a, a key determinant of methicillin (B1676495) resistance and a primary target for ceftaroline. Mutations in both the transpeptidase and non-penicillin-binding domains can reduce ceftaroline susceptibility.[12]
-
pbp2, pbp3, pbp4: Mutations in these native PBP genes can also contribute to ceftaroline resistance.[11][13]
-
gdpP: Mutations in this gene have been associated with increased ceftaroline resistance.[10][13]
-
graR/graS: Changes in this two-component regulatory system can also play a role.[10]
Q3: How much of an increase in MIC is considered significant?
A3: A greater than 4-fold increase in the MIC is generally considered a significant indicator of resistance development in these types of experiments.[5] However, even smaller, stable increases can be meaningful and warrant further investigation.
Q4: Can I use methods other than serial passage to select for ceftaroline resistance?
A4: Yes, while serial passage is common, other methods include:
-
Gradient Plates: Agar plates containing a concentration gradient of ceftaroline can be used to select for resistant mutants in a single step.
-
Population Analysis Profiles (PAPs): This method is used to detect and quantify resistant subpopulations within a larger susceptible population.[6]
Q5: What concentrations of ceftaroline should I use in my experiment?
A5: The concentrations will depend on the specific bacterial strain and its initial susceptibility. A common approach is to use a two-fold dilution series of ceftaroline in broth, starting from a concentration well below the MIC and extending to concentrations well above it (e.g., 0.25 to 128 mg/L).[14]
Data Presentation
Table 1: Example of Ceftaroline MIC Progression in S. aureus During Serial Passage
| Strain ID | Lineage | Initial MIC (mg/L) | MIC after 20 Passages (mg/L) | MIC after 40 Passages (mg/L) | Key Mutations Identified |
| ST8-A | 1 | 1 | 64 | 128 | gdpP, graS[10] |
| ST8-B | 2 | 1 | 32 | 128 | gdpP[10] |
| ST239-A | 1 | 2 | 64 | 128 | pbp4 promoter, gdpP, graR[10] |
| ST239-B | 2 | 2 | 32 | 128 | pbp4[10] |
| ST228 | 1 | 2 | 16 | 32 | mecA (Y446N, E447K)[10] |
| MSSA-1 | 1 | 0.25 | 4 | N/A | pbp2, pbp3[11] |
N/A: Data not available
Experimental Protocols
Protocol 1: Serial Passage for In Vitro Selection of Ceftaroline Resistance
This protocol is a generalized procedure based on methodologies described in the literature.[5][11][14]
-
Preparation:
-
Prepare sterile cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a stock solution of ceftaroline and filter-sterilize.
-
Grow an overnight culture of the parental bacterial strain (e.g., S. aureus) in CAMHB.
-
-
Day 1 (Initial MIC and Setup):
-
Determine the baseline MIC of ceftaroline for the parental strain using a broth microdilution method.
-
In a 96-well plate or series of tubes, prepare a two-fold dilution series of ceftaroline in CAMHB. Concentrations should bracket the initial MIC (e.g., from 0.125 to 64 mg/L).
-
Inoculate the wells/tubes with the bacterial culture adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate at 37°C for 18-24 hours.
-
-
Daily Passaging (Day 2 onwards):
-
After incubation, identify the well with the highest concentration of ceftaroline that shows visible bacterial growth (this is the sub-inhibitory concentration).
-
Prepare a new set of ceftaroline dilutions for the next passage.
-
Inoculate the new plate/tubes with a small aliquot (e.g., 10 µL) taken from the well identified in the previous step.[5]
-
Incubate at 37°C for 18-24 hours.
-
-
Repeat and Monitor:
-
Repeat the daily passaging for a predetermined number of days (e.g., 20 to 50 days).[5]
-
Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population to track the increase in resistance.[10]
-
At the end of the experiment, streak the final population onto agar to isolate single colonies for further characterization (MIC confirmation, genetic analysis).
-
Mandatory Visualizations
Caption: Workflow for selecting ceftaroline resistance via serial passage.
Caption: Common genetic mutations leading to ceftaroline resistance.
References
- 1. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. 5 Tips for preventing cross-contamination in your lab - Flow Robotics [flow-robotics.com]
- 5. Multistep Resistance Development Studies of Ceftaroline in Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility testing challenges with ceftaroline, MRSA and a 1 mg/L breakpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of In-Vitro Activity of Ceftaroline Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Ceftaroline Resistance Selection of Methicillin-Resistant Staphylococcus aureus Involves Different Genetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with ceftaroline: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Zinforo (Ceftaroline Fosamil) In Vitro Activity: A Technical Support Guide on the Impact of Serum Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the influence of serum protein binding on the in vitro activity of Zinforo (ceftaroline fosamil). This resource is intended to assist laboratory professionals in designing and interpreting experiments.
Executive Summary
This compound, the prodrug of ceftaroline (B109729), is a cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. A key pharmacokinetic property of ceftaroline is its low plasma protein binding, which is consistently reported to be approximately 20%. This low level of protein binding means that a large fraction of the drug in circulation is free and microbiologically active. Consequently, the presence of serum proteins has a minimal impact on its in vitro activity. Studies have indicated that the Minimum Inhibitory Concentrations (MICs) of ceftaroline are not significantly affected by the presence of serum proteins.
Data on this compound (Ceftaroline) Protein Binding and In Vitro Activity
The following tables summarize the protein binding of ceftaroline and its typical MIC ranges against common pathogens in standard broth, which, due to its low protein binding, are expected to be comparable to values in the presence of serum.
Table 1: Serum Protein Binding of Ceftaroline
| Parameter | Value | Reference(s) |
| Human Serum Protein Binding | ~20% | [1][2] |
Table 2: Ceftaroline MIC Distribution for Key Pathogens (in Standard Broth)
| Organism (Phenotype) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.25 | 0.25 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.5 - 1 | 1 - 2 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.015 | 0.03 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.06 - 0.12 | 0.12 - 0.25 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
Note: MIC values are compiled from various surveillance studies and may vary slightly based on geographic location and time of isolate collection.
Experimental Protocols
Protocol for Determining the Effect of Human Serum on Ceftaroline MIC
This protocol outlines the methodology for assessing the impact of human serum on the MIC of ceftaroline against a bacterial isolate.
1. Materials:
-
Ceftaroline analytical standard
-
Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled normal human serum (heat-inactivated at 56°C for 30 minutes)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
2. Methods:
-
Preparation of Media: Prepare two sets of media:
-
100% CAMHB
-
50% CAMHB supplemented with 50% heat-inactivated human serum.
-
-
Ceftaroline Serial Dilutions: Prepare serial twofold dilutions of ceftaroline in both media types in the 96-well microtiter plates.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
Troubleshooting and FAQs
Q1: We observed a slight increase in the ceftaroline MIC when tested in the presence of 50% human serum. Is this expected?
A1: While ceftaroline has low protein binding (~20%), a slight, non-significant increase (e.g., one twofold dilution) in MIC in the presence of high concentrations of serum may be observed. This is generally within the expected variability of the assay. A significant increase (more than one twofold dilution) would be atypical and may warrant further investigation into the experimental setup, such as the quality of the serum or the specific bacterial strain being tested.
Q2: Does the presence of human serum albumin (HSA) alone have the same effect as whole serum?
A2: For most drugs, HSA is the primary binding protein in serum. Therefore, using a physiological concentration of HSA (e.g., 4.5 g/dL) in your broth can be a good surrogate for whole serum to study the specific impact of albumin binding. However, whole serum contains other proteins and components that could potentially influence bacterial growth or drug activity in a more complex manner.
Q3: How does the low protein binding of this compound affect its clinical efficacy?
A3: The low protein binding is advantageous as a larger fraction of the drug is in its free, active form, which is available to exert its antibacterial effect at the site of infection. The pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with the efficacy of beta-lactams like ceftaroline is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). Due to its low protein binding, a higher proportion of the total drug concentration contributes to this parameter, which is factored into the established clinical breakpoints for susceptibility.
Q4: Can we expect the same minimal impact of protein binding in animal serum during preclinical studies?
A4: Not necessarily. Protein binding can vary between species. If you are conducting preclinical studies in animals, it is advisable to determine the protein binding of ceftaroline in the serum of the specific animal model being used. This will allow for a more accurate correlation of in vitro activity with in vivo efficacy in that model.
References
adjusting Zinforo infusion time in PK/PD models for optimal exposure
Welcome to the Zinforo (ceftaroline fosamil) Pharmacokinetic/Pharmacodynamic (PK/PD) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound infusion times for optimal drug exposure based on PK/PD modeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary PK/PD index that correlates with this compound efficacy?
A1: For this compound, as with other β-lactam antibiotics, the most crucial pharmacokinetic/pharmacodynamic (PK/PD) index for determining efficacy is the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen during a dosing interval (%fT>MIC).[1][2]
Q2: What are the established %fT>MIC targets for common pathogens treated with this compound?
A2: The established PK/PD targets for this compound vary by pathogen. For Staphylococcus aureus, a target of 35% fT>MIC is associated with a 2-log reduction in bacterial density.[3] For Streptococcus pneumoniae, a target of 44% fT>MIC is associated with a 1-log bacterial reduction.[3] For Gram-negative Enterobacteriaceae, a %fT>MIC of 54% has been noted in murine models.[4] In critically ill patients, a more aggressive target of 100% fT>MIC is often considered to optimize clinical outcomes.[5]
Q3: Is it possible to adjust the infusion time of this compound, and how does this affect drug exposure?
A3: Yes, the infusion time for the standard 600 mg dose of this compound can be varied. It is approved for intravenous (IV) infusion over a period of 5 to 60 minutes in adults and children aged 2 months and older.[1][6] Shorter infusion times (e.g., 5 minutes) result in a higher peak plasma concentration (Cmax), while the overall drug exposure (AUC) remains similar to a 60-minute infusion.[1][3] Both 5-minute and 60-minute infusions have been shown to achieve a high probability of PK/PD target attainment for susceptible pathogens.[1][3][6]
Q4: When would a prolonged infusion of this compound be considered?
A4: A prolonged infusion, such as a 2-hour infusion, is typically considered for treating infections caused by less susceptible pathogens, specifically those with higher MICs. For instance, an intensified dosing regimen of 600 mg every 8 hours administered as a 2-hour infusion is recommended for complicated skin and soft tissue infections (cSSTI) caused by S. aureus with an MIC of 2-4 mg/L.[7][8] Prolonging the infusion time increases the %fT>MIC, which can be crucial for achieving therapeutic targets against these less susceptible organisms.
Q5: How does renal impairment affect this compound dosing and infusion time adjustments?
A5: this compound is primarily eliminated by the kidneys, so dosage adjustments are necessary for patients with renal impairment.[9] For patients with moderate to severe renal impairment, the dose of this compound is reduced. The impact of infusion time on PK/PD target attainment in the context of reduced dosages should be carefully considered. Population PK models have been developed to propose optimized dosages for pediatric patients with renal impairment.[10]
Troubleshooting Guide
Problem: My PK/PD model predicts suboptimal target attainment for an S. aureus isolate with an MIC of 2 mg/L using the standard 600 mg q12h, 60-minute infusion.
Solution:
-
Consider an Intensified Dosing Regimen: For S. aureus with MICs of 2-4 mg/L, the standard dosing regimen may not be sufficient. An intensified regimen of 600 mg every 8 hours (q8h) with a prolonged infusion time of 2 hours has been shown to improve the probability of target attainment.[7][8]
-
Run Simulations with a 2-Hour Infusion: Adjust your PK/PD model to simulate a 600 mg q8h dose with a 120-minute infusion. This will likely increase the %fT>MIC and improve the probability of achieving the 35% fT>MIC target for S. aureus.
-
Evaluate Continuous Infusion: In critically ill patients or for particularly difficult-to-treat infections, continuous infusion may be an option. Studies have suggested that a continuous infusion of the total daily dose can maintain steady-state concentrations above the MIC.[5]
Problem: I am working with a pediatric population and need to determine the appropriate infusion time.
Solution:
-
Utilize Established Pediatric Dosing: this compound is approved for pediatric patients, with dosing recommendations based on age and weight.[11] For children aged 2 months and older, infusions can be administered over 5 to 60 minutes.[11][12]
-
Employ a Population PK Model for Pediatrics: Specific population PK models have been developed for pediatric patients, which account for factors like age and weight.[13] These models can be used to simulate different infusion times and ensure adequate target attainment.
-
Consider the Infection Severity and Pathogen MIC: As with adults, for more severe infections or less susceptible pathogens in children, a longer infusion time within the approved range may be beneficial to maximize %fT>MIC.
Data on PK/PD Target Attainment
The following tables summarize the probability of target attainment (PTA) for this compound with different infusion times and dosing regimens.
Table 1: Probability of Target Attainment (PTA) for a 600 mg q12h Dose in Adults with Normal Renal Function
| Infusion Time | Target Pathogen | MIC (mg/L) | PK/PD Target (%fT>MIC) | PTA (%) |
| 5 minutes | S. aureus | 1 | 35 | >99 |
| 60 minutes | S. aureus | 1 | 35 | >99 |
| 5 minutes | S. pneumoniae | 0.5 | 44 | >99 |
| 60 minutes | S. pneumoniae | 0.5 | 44 | >99 |
Data synthesized from studies comparing 5- and 60-minute infusions.[1][3]
Table 2: Cumulative Fraction of Response (CFR) for Different Dosing Regimens in Adults with Normal Renal Function against S. aureus
| Dosing Regimen | Infusion Time | Target Pathogen | CFR (%) |
| 600 mg q12h | 1 hour | Methicillin-Resistant S. aureus (MRSA) | 72 |
| 600 mg q8h | 2 hours | Methicillin-Resistant S. aureus (MRSA) | ~100 |
Data from a study evaluating standard versus intensified dosing.[8]
Experimental Protocols
Protocol: Simulating this compound PK/PD with Different Infusion Times using a Population PK Model
-
Model Selection: Employ a two-compartment population pharmacokinetic model for ceftaroline (B109729) fosamil and its active metabolite, ceftaroline.[1][7]
-
Software: Utilize a non-linear mixed-effects modeling software such as NONMEM or a similar platform.
-
Parameterization:
-
Incorporate typical PK parameters for ceftaroline (e.g., clearance, volume of distribution) from published literature.
-
Include inter-individual variability in the model parameters.
-
Account for relevant covariates such as creatinine (B1669602) clearance (for renal function) and body weight.
-
-
Simulation Setup:
-
Define the dosing regimens to be simulated (e.g., 600 mg q12h, 600 mg q8h).
-
Specify the different infusion durations to be tested (e.g., 5 min, 60 min, 120 min).
-
Simulate a virtual patient population with relevant demographic and clinical characteristics.
-
-
Monte Carlo Simulation: Run Monte Carlo simulations (e.g., 1000 virtual subjects) to generate concentration-time profiles for each simulated dosing regimen.
-
Target Attainment Analysis:
-
For each simulated subject, calculate the %fT>MIC for a range of MIC values.
-
Determine the Probability of Target Attainment (PTA) by calculating the percentage of simulated subjects that achieve the desired PK/PD target (e.g., 35% fT>MIC for S. aureus).
-
Calculate the Cumulative Fraction of Response (CFR) by integrating the PTA over the MIC distribution of the target pathogen.
-
Visualizations
Caption: Workflow for selecting this compound dosing regimen based on pathogen MIC and patient renal function.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
- 1. Pharmacokinetic and Pharmacodynamic Target Attainment in Adult and Pediatric Patients Following Administration of Ceftaroline Fosamil as a 5-Minute Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetic and Pharmacodynamic Target Attainment in Adult and Pediatric Patients Following Administration of Ceftaroline Fosamil as a 5‐Minute Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic study suggests continuous infusion of ceftaroline daily dose in ventilated critical care patients with early-onset pneumonia and augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1567. Pharmacokinetic/Pharmacodynamic Target Attainment in Adult and Pediatric Patients following Administration of Ceftaroline Fosamil as a 5-Minute Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refubium - Impact of Key Components of Intensified Ceftaroline Dosing on Pharmacokinetic/Pharmacodynamic Target Attainment [refubium.fu-berlin.de]
- 8. Pharmacokinetic/pharmacodynamic analysis to evaluate ceftaroline fosamil dosing regimens for the treatment of community-acquired bacterial pneumonia and complicated skin and skin-structure infections in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceftaroline Dosage Optimized for Pediatric Patients With Renal Impairment Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftaroline Fosamil for Treatment of Pediatric Complicated Skin and Soft Tissue Infections and Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of single-dose ceftaroline fosamil in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zinforo (Ceftaroline Fosamil) In Vitro Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zinforo (ceftaroline fosamil), particularly in the context of antimicrobial susceptibility testing (AST) against fastidious bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ceftaroline)?
A1: this compound is a prodrug, ceftaroline (B109729) fosamil, which is rapidly converted in the plasma to its active form, ceftaroline.[1][2] Ceftaroline is a fifth-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] It binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[1] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[2][3] A key feature of ceftaroline is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which contributes to its broad spectrum of activity against these resistant strains.[1][2][3][4]
Q2: What is the spectrum of activity for this compound, particularly against fastidious organisms?
A2: this compound has broad-spectrum activity against many Gram-positive and Gram-negative pathogens.[5] It is notably active against multidrug-resistant Streptococcus pneumoniae (MDRSP) and Haemophilus influenzae.[2][5] However, it has limited activity against some non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter spp.[5]
Q3: Why is antimicrobial susceptibility testing (AST) of fastidious bacteria challenging?
A3: Fastidious bacteria, such as Streptococcus pneumoniae and Haemophilus influenzae, have complex nutritional and atmospheric requirements for growth.[6][7] Standard media used for AST of non-fastidious organisms, like Mueller-Hinton agar (B569324), do not support the adequate growth of these bacteria, leading to unreliable results.[6][8] Therefore, specialized supplemented media and specific incubation conditions are required for accurate AST of fastidious organisms.[9]
Q4: Where can I find the official breakpoints for this compound susceptibility testing?
A4: Official breakpoints for this compound (ceftaroline) are established and published by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13] It is crucial to refer to the latest versions of their guidelines for the most up-to-date interpretive criteria.[14]
Troubleshooting Guide
Problem 1: Poor or no growth of fastidious bacteria on test media.
| Possible Cause | Troubleshooting Step |
| Inappropriate basal medium | Ensure the use of the correct basal medium. For S. pneumoniae, use Mueller-Hinton agar with 5% defibrinated horse blood.[7] For H. influenzae, use Haemophilus Test Medium (HTM).[15] |
| Inadequate media supplementation | For H. influenzae, HTM should be supplemented with NAD (V factor) and hemin (B1673052) (X factor).[7] For streptococci, supplementation with lysed horse blood is often necessary.[16] |
| Incorrect incubation conditions | S. pneumoniae requires an enriched CO2 atmosphere (5-7%).[17] Ensure your incubator is providing the correct atmosphere. |
| Media has expired or was improperly stored | Check the expiration date of the media and supplements. NAD, in particular, can degrade with improper storage.[7] |
Problem 2: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Incorrect inoculum density | The inoculum density must be standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light will lead to inaccurate MIC values. |
| Inaccurate drug concentration in panels/disks | Verify the potency of the this compound disks or the concentration of the ceftaroline solution used for broth microdilution. Run quality control strains to ensure the drug concentration is within acceptable limits. |
| "Skipped wells" in broth microdilution | This can occur due to technical error during inoculation or the presence of a resistant subpopulation. Repeat the test, ensuring proper mixing and inoculation. |
| Trailing endpoints in E-test | With some drug-bug combinations, a faint haze of growth can make the E-test endpoint difficult to read. Read the MIC at the point of 80% inhibition.[18] |
Problem 3: Discrepancies between different AST methods (e.g., disk diffusion vs. broth microdilution).
| Possible Cause | Troubleshooting Step |
| Method-specific limitations | Disk diffusion can be unreliable for some drug-bug combinations, particularly for detecting certain resistance mechanisms.[19] Broth microdilution is generally considered the reference method.[16] |
| Different interpretive criteria | Ensure you are using the correct breakpoints for the specific method (disk diffusion zone diameters vs. MIC values) and the specific organism being tested, as defined by CLSI or EUCAST.[10][11] |
| Quality control out of range | Always run appropriate quality control strains with each batch of tests. If QC is out of range, patient results are not valid. |
Quantitative Data Summary
Table 1: this compound (Ceftaroline) MIC Breakpoints (µg/mL) for Fastidious Bacteria
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/I/R) |
| Streptococcus pneumoniae (non-meningitis) | ≤0.5 / 1 / ≥2 | ≤0.25 / >0.25 |
| Streptococcus pneumoniae (meningitis) | ≤0.25 / 0.5 / ≥1 | Not specified |
| Haemophilus influenzae | ≤0.5 / - / - (Susceptible only) | ≤0.125 / >0.125 |
| Moraxella catarrhalis | ≤0.5 / - / - (Susceptible only) | Not specified |
Note: Breakpoints are subject to change. Always consult the latest CLSI M100 and EUCAST breakpoint tables.
Table 2: Quality Control (QC) Ranges for this compound (Ceftaroline) Testing
| QC Strain | Method | This compound Concentration | Acceptable Range |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.008 - 0.06 µg/mL | - |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.015 - 0.12 µg/mL | - |
| Staphylococcus aureus ATCC 29213 | Disk Diffusion | 30 µg | 23 - 29 mm |
| Escherichia coli ATCC 25922 | Disk Diffusion | 30 µg | 24 - 30 mm |
Note: QC ranges are specific to the testing method and QC strain. Refer to the latest CLSI and EUCAST guidelines for detailed QC information.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Streptococcus pneumoniae
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a blood agar plate, select several colonies and suspend them in Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.
-
Inoculate Panel: Inoculate a commercial or in-house prepared microdilution panel containing serial twofold dilutions of ceftaroline with the prepared inoculum.
-
Incubate: Incubate the panel at 35°C in an atmosphere of 5-7% CO2 for 20-24 hours.
-
Read Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth.
Protocol 2: Disk Diffusion Susceptibility Testing for Haemophilus influenzae
-
Prepare Inoculum: Prepare a direct colony suspension in Mueller-Hinton broth or saline from an overnight culture on a chocolate agar plate to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Haemophilus Test Medium (HTM) agar plate.
-
Apply Disks: Aseptically apply a 30 µg ceftaroline disk to the surface of the inoculated agar.
-
Incubate: Incubate the plate at 35°C in an atmosphere of 5-7% CO2 for 16-18 hours.
-
Measure Zones: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
Visualizations
Caption: Mechanism of action of this compound (ceftaroline).
Caption: Experimental workflow for AST of fastidious bacteria.
Caption: Logical troubleshooting for inconsistent AST results.
References
- 1. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Need for Susceptibility Testing Guidelines for Fastidious or Less-Frequently Isolated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. megumed.de [megumed.de]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. Problems with current recommendations for susceptibility testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Quantitative antimicrobial susceptibility testing of Haemophilus influenzae and Streptococcus pneumoniae by using the E-test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Susceptibility Testing Practices for Streptococcus pneumoniae --- United States, February 2000 [cdc.gov]
Validation & Comparative
Zinforo vs. Vancomycin: A Comparative Efficacy Analysis in a Murine Bacteremia Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Zinforo (ceftaroline fosamil) and vancomycin (B549263) in a preclinical murine model of bacteremia caused by methicillin-resistant Staphylococcus aureus (MRSA). The data presented is based on published experimental findings and aims to offer an objective overview for researchers in the field of infectious diseases and antibiotic development.
Comparative Efficacy Data
A key study in an immunocompetent murine model of MRSA bacteremia demonstrated that ceftaroline (B109729) fosamil is not inferior to vancomycin in reducing bacterial burden. The following table summarizes the quantitative results from this study, showcasing the reduction in bacterial load in both blood and kidneys following treatment.
| Treatment Group | Mean Log10 CFU/mL Reduction in Blood (± SD) | Mean Log10 CFU/g Reduction in Kidney (± SD) |
| Ceftaroline fosamil (50 mg/kg every 6h) | 2.34 ± 0.33 | 2.08 ± 0.22 |
| Vancomycin | 1.84 ± 0.73 | 1.95 ± 0.32 |
| Daptomycin | 2.30 ± 0.60 | 2.14 ± 0.31 |
This data is derived from a study where treatment was administered for 24 hours after infection with MRSA strains.[1][2]
Experimental Protocols
The following is a representative, detailed methodology for a murine MRSA bacteremia model, based on established protocols in the field.
1. Bacterial Strain and Inoculum Preparation:
-
A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, is used.
-
The MRSA strain is cultured overnight on an appropriate medium (e.g., Tryptic Soy Agar) at 37°C.
-
A single colony is then inoculated into a liquid medium (e.g., Tryptic Soy Broth) and grown to a mid-logarithmic phase.
-
The bacterial cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration for infection (e.g., 1 x 10⁸ CFU/mL). The final concentration is confirmed by serial dilution and plating.
2. Animal Model:
-
Female BALB/c mice, typically 6-8 weeks old, are used for the study.
-
Animals are housed in a controlled environment with access to food and water ad libitum.
-
All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
3. Induction of Bacteremia:
-
Mice are challenged with the prepared MRSA inoculum to induce bacteremia. This is typically achieved via intravenous (IV) injection into the tail vein or retro-orbital sinus, or via intraperitoneal (IP) injection.
-
The inoculum volume is typically 100-200 µL, delivering a specific bacterial dose (e.g., 1-5 x 10⁷ CFU per mouse).
4. Treatment Regimen:
-
At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to different treatment groups.
-
This compound (Ceftaroline fosamil) group: Administered subcutaneously or intravenously at a specified dosage (e.g., 50 mg/kg) and frequency (e.g., every 6 hours).
-
Vancomycin group: Administered intravenously or intraperitoneally at a clinically relevant dosage.
-
Control group: Receives a vehicle control (e.g., sterile saline).
-
Treatment is continued for a defined period (e.g., 24 to 72 hours).
5. Outcome Measures:
-
Bacterial Load Quantification: At the end of the treatment period, mice are euthanized. Blood samples and organs (e.g., kidneys, spleen) are aseptically harvested.
-
The organs are homogenized in sterile PBS.
-
Serial dilutions of the blood and tissue homogenates are plated on appropriate agar (B569324) plates.
-
After incubation, colony-forming units (CFU) are counted to determine the bacterial load per mL of blood or per gram of tissue.
-
Survival Analysis: In some studies, mice are monitored for a longer period (e.g., 7-14 days) to assess survival rates in the different treatment groups.
Mechanism of Action and Host Response Signaling
The disparate mechanisms of action of this compound and vancomycin, along with the host's immune response to bacteremia, are crucial for understanding their in vivo efficacy.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and vancomycin target bacterial cell wall synthesis, but through different molecular interactions.
Caption: Mechanisms of Action for this compound and Vancomycin.
This compound, a cephalosporin, uniquely binds to an allosteric site on Penicillin-Binding Protein 2a (PBP2a) in MRSA, inducing a conformational change that opens the active site for a second molecule of ceftaroline to bind and inhibit peptidoglycan cross-linking. Vancomycin, a glycopeptide, binds directly to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation steps of cell wall synthesis.
Host Innate Immune Response to S. aureus Bacteremia
The host's initial defense against S. aureus bacteremia involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), leading to an inflammatory response aimed at clearing the infection.
Caption: Host Pattern Recognition Receptor Signaling in Bacteremia.
This simplified pathway illustrates that PAMPs from S. aureus are recognized by Toll-like receptor 2 (TLR2) complexes on host immune cells. This recognition triggers a signaling cascade through the adaptor protein MyD88, leading to the activation of the NF-κB transcription factor. Activated NF-κB then drives the expression of pro-inflammatory cytokines and chemokines, which orchestrate the recruitment of phagocytic cells to the site of infection for bacterial clearance.
Experimental Workflow
The logical flow of a typical preclinical study comparing the efficacy of antimicrobial agents in a bacteremia model is outlined below.
Caption: Murine Bacteremia Model Workflow.
This diagram illustrates the sequential steps involved in conducting a murine bacteremia study, from the preparation of the bacterial inoculum to the final data analysis and comparison of treatment efficacies.
References
- 1. Staphylococcus aureus modulation of innate immune responses through Toll-like (TLR), (NOD)-like (NLR) and C-type lectin (CLR) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pattern Recognition Receptor Signaling and Cytokine Networks in Microbial Defenses and Regulation of Intestinal Barriers: Implications for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceftaroline and Daptomycin for the Treatment of MRSA Bloodstream Infections
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of Methicillin-resistant Staphylococcus aureus (MRSA) infections, particularly bloodstream infections (BSIs), presents a significant challenge in clinical practice. Vancomycin has long been the standard of care, but treatment failures and concerns about its efficacy have spurred the investigation of alternative agents. This guide provides a detailed comparison of two prominent alternatives, ceftaroline (B109729) fosamil and daptomycin (B549167), for the treatment of MRSA BSIs, supported by clinical data and an examination of their mechanisms of action.
Executive Summary
Ceftaroline, a fifth-generation cephalosporin, and daptomycin, a cyclic lipopeptide, are both effective in treating MRSA BSIs. Clinical evidence, primarily from retrospective cohort studies, suggests that ceftaroline is non-inferior to daptomycin in terms of clinical success and mortality. Daptomycin has been associated with a higher incidence of creatine (B1669601) phosphokinase (CPK) elevation, while ceftaroline has been linked to a higher rate of rash. The two drugs exhibit a synergistic relationship; ceftaroline's inhibition of penicillin-binding protein 2a (PBP2a) appears to enhance daptomycin's ability to disrupt the bacterial cell membrane. This has led to the exploration of combination therapy, particularly in refractory cases.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety outcomes from a major multicenter retrospective cohort study comparing ceftaroline and daptomycin for the treatment of MRSA BSIs.
Table 1: Clinical Efficacy of Ceftaroline vs. Daptomycin for MRSA BSI
| Outcome | Ceftaroline (n=83) | Daptomycin (n=187) | Weighted Risk Difference (95% CI) |
| Composite Treatment Failure * | 32.5% | 39.0% | 7.0% (-5.0% to 19.0%) |
| 30-day Mortality | 9.6% | 14.4% | 4.9% (-4.9% to 14.7%) |
| BSI Duration ≥7 days on study drug | 16.9% | 18.7% | 2.1% (-9.0% to 13.2%) |
| 60-day MRSA BSI Recurrence | 13.3% | 13.9% | 0.8% (-9.2% to 10.8%) |
*Composite treatment failure is defined as 30-day mortality, BSI duration ≥7 days on study drug, and 60-day MRSA BSI recurrence. Data adapted from Zasowski EJ, et al. Open Forum Infect Dis. 2021.[1][2][3][4][5]
Table 2: Safety Profile of Ceftaroline vs. Daptomycin for MRSA BSI
| Adverse Event | Ceftaroline (n=83) | Daptomycin (n=187) | P-value |
| Creatine Phosphokinase (CPK) Elevation | 0% | 5.3% | 0.034 |
| Rash | 10.8% | 1.1% | 0.001 |
Data adapted from Zasowski EJ, et al. Open Forum Infect Dis. 2021.[1][2][3][4]
Mechanisms of Action and Synergy
Ceftaroline and daptomycin employ distinct mechanisms to exert their bactericidal effects against MRSA. Their unique modes of action also form the basis for their synergistic activity when used in combination.
Ceftaroline's Mechanism of Action
Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline. Like other β-lactam antibiotics, ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] Its potent anti-MRSA activity stems from its high affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for resistance to most other β-lactams.[7] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site, allowing for inactivation of the enzyme and subsequent disruption of cell wall synthesis, leading to cell lysis.[8]
Daptomycin's Mechanism of Action
Daptomycin's bactericidal activity is dependent on the presence of calcium ions.[9] It binds to the bacterial cell membrane in a calcium-dependent manner, leading to the formation of a complex that inserts itself into the cell membrane.[9] This insertion causes a rapid depolarization of the membrane potential through the efflux of potassium ions. The loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[9][10]
Synergistic Interaction
The combination of ceftaroline and daptomycin has demonstrated synergistic activity against MRSA.[2] The binding of ceftaroline to PBP2a and subsequent inhibition of cell wall synthesis is thought to alter the cell envelope in a way that enhances daptomycin's access to and binding at the cell membrane.[11][12] This "seesaw effect" suggests that ceftaroline can re-sensitize some daptomycin-resistant strains to daptomycin.[2]
Experimental Protocols
The data presented in this guide are primarily derived from retrospective cohort studies and a pilot randomized controlled trial. The methodologies of these key studies are outlined below.
Multicenter Retrospective Cohort Study (Zasowski et al., 2021)
-
Study Design: A multicenter, retrospective, observational cohort study conducted at multiple medical centers from 2010 to 2017.[1][3]
-
Patient Population: Adult patients with MRSA BSI who were treated with ceftaroline or daptomycin for at least 72 hours were included.[1][3] Patients who cleared their BSI before receiving the study drug or had a pneumonia source of infection were excluded.[1][3]
-
Treatment:
-
Primary Outcome: The primary outcome was a composite of treatment failure, defined as 30-day mortality, duration of BSI of 7 days or more while on the study drug, and recurrence of MRSA BSI within 60 days.[1][2][3]
Pilot Randomized Controlled Trial (Geriak et al.)
-
Study Design: A pilot, prospective, randomized study.[14][15] The trial was terminated early due to a significant mortality difference observed between the treatment arms.[14][15]
-
Patient Population: 40 adult patients with MRSA bacteremia were randomized.[11]
-
Treatment Arms:
-
Primary Outcomes: The primary outcomes examined were the duration of bacteremia and in-hospital mortality.[6]
Conclusion
Both ceftaroline and daptomycin are valuable therapeutic options for MRSA bloodstream infections. The available clinical data suggest comparable efficacy, with ceftaroline demonstrating non-inferiority to daptomycin. The choice between these agents may be guided by patient-specific factors, local antimicrobial susceptibility patterns, and consideration of their distinct safety profiles. The synergistic potential of combination therapy with ceftaroline and daptomycin is a promising area for further investigation, particularly for patients with persistent or refractory MRSA bacteremia. Future large-scale randomized controlled trials are needed to definitively establish the comparative effectiveness of these agents and the optimal role of combination therapy.
References
- 1. Pre-clinical Impact of the Synergistic Mechanism of Daptomycin and Ceftaroline on Patients with Methicillin-resistant Staphylococcus aureus Bacteremia Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin and combination daptomycin-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter Cohort Study of Ceftaroline Versus Daptomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Ceftaroline Increases Membrane Binding and Enhances the Activity of Daptomycin against Daptomycin-Nonsusceptible Vancomycin-Intermediate Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Clinical Data on Daptomycin plus Ceftaroline versus Standard of Care Monotherapy in the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
The Synergistic Effect of Zinforo (Ceftaroline) and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Biofilms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance in Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant challenge in clinical settings. MRSA's ability to form biofilms further complicates treatment, as these structured communities of bacteria exhibit increased tolerance to conventional antimicrobial agents. This guide provides a comparative analysis of the in vitro synergistic activity of Zinforo (ceftaroline fosamil) and daptomycin (B549167) against MRSA biofilms, supported by experimental data and detailed methodologies.
Data Summary
The combination of ceftaroline (B109729) and daptomycin has demonstrated significant synergistic and bactericidal activity against MRSA biofilms in various in vitro studies.[1][2] This synergy is notable as it can lead to enhanced bacterial killing and potentially prevent the emergence of resistance.
| Parameter | Ceftaroline Monotherapy | Daptomycin Monotherapy | Ceftaroline + Daptomycin Combination | Reference |
| Bacterial Load Reduction (log10 CFU/cm²) | 2.48 ± 0.6 at 72h | Not specified in this study | 3.33 ± 1.01 at 72h | [1] |
| Synergy Assessment (Checkerboard Assay) | Not Applicable | Not Applicable | Additive effect in 81.2% of MRSA isolates | [3] |
| Synergy Assessment (Time-Kill Assay) | Not Applicable | Not Applicable | Significant reduction in bacterial counts (e.g., 6.32 log10 CFU/mL reduction at 48h against a daptomycin-nonsusceptible MRSA isolate) | [4] |
Experimental Protocols
The following sections detail the typical methodologies employed in studies assessing the in vitro synergy of antimicrobials against MRSA biofilms.
MRSA Biofilm Formation
A common method for establishing MRSA biofilms in vitro involves the following steps:
-
Bacterial Strain Selection: Clinically relevant MRSA strains, often characterized for their biofilm-forming capacity, are selected.
-
Inoculum Preparation: MRSA isolates are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 1 × 10⁵ colony-forming units (CFU)/mL.
-
Biofilm Growth: A specific volume of the standardized bacterial suspension is added to the wells of a microtiter plate or to other surfaces like catheters or coupons to simulate in vivo conditions.
-
Incubation: The plates or surfaces are incubated for a designated period, usually 24 to 72 hours, at 37°C to allow for biofilm formation. The growth medium may be replenished periodically to ensure nutrient availability.
Antimicrobial Susceptibility Testing of Biofilms
Once biofilms are established, their susceptibility to antimicrobial agents is assessed using methods such as:
-
Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
The planktonic (free-floating) bacteria are removed, and the biofilms are washed with a sterile saline solution.
-
Fresh medium containing serial dilutions of the antimicrobial agents (ceftaroline, daptomycin, and their combination) is added to the biofilm-containing wells.
-
The plates are incubated for another 24 hours at 37°C.
-
After incubation, the antimicrobial-containing medium is removed, and the remaining viable bacteria in the biofilm are quantified by techniques such as CFU counting after sonication and plating, or by metabolic assays like the XTT assay.
-
Synergy Assessment
The synergistic effect of ceftaroline and daptomycin is commonly evaluated using the following methods:
-
Checkerboard Assay:
-
This method involves a two-dimensional array of serial dilutions of both drugs in a microtiter plate.
-
Each well contains a unique combination of concentrations of ceftaroline and daptomycin.
-
The wells are inoculated with a standardized MRSA suspension, and the plates are incubated.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
-
Time-Kill Assays:
-
These assays measure the rate of bacterial killing over time.
-
MRSA biofilms are exposed to fixed concentrations of ceftaroline, daptomycin, and their combination.
-
At specific time points (e.g., 0, 4, 8, 24, 48, and 72 hours), samples are taken from the biofilms.
-
The number of viable bacteria (CFU/mL or CFU/cm²) is determined by plating serial dilutions.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU at 24 hours by the combination compared with the most active single agent.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro synergy of this compound and daptomycin against MRSA biofilms.
References
- 1. Evaluation of Ceftaroline Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin and combination daptomycin-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftaroline in combination with other antimicrobials active against Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ceftaroline's Superior Penicillin-Binding Protein (PBP) Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceftaroline (B109729), a fifth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA). This efficacy is largely attributed to its unique and efficient binding kinetics to penicillin-binding proteins (PBPs), the essential enzymes in bacterial cell wall synthesis. This guide provides a detailed comparison of the PBP binding kinetics of ceftaroline with other β-lactam antibiotics, supported by experimental data and methodologies, to elucidate its superior anti-MRSA activity.
Comparative PBP Binding Affinity
The affinity of β-lactam antibiotics for PBPs is a critical determinant of their antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. Ceftaroline demonstrates a markedly higher affinity for PBP2a—the key resistance determinant in MRSA—compared to other β-lactams.[1][2][3]
| β-Lactam Antibiotic | Target Organism | PBP Target | IC50 (μg/mL) |
| Ceftaroline | MRSA | PBP2a | 0.01 - 1 [1][2][3] |
| Ceftobiprole (B606590) | MRSA | PBP2a | Potent binding, specific IC50 values require further comparative studies.[4] |
| Oxacillin | MRSA | PBP2a | Very high (low affinity) |
| Nafcillin (B1677895) | MRSA | PBP2a | Low affinity[5][6] |
| Ceftriaxone | MRSA | PBP2a | >128[7] |
| Penicillin G | MRSA | PBP2a | High |
| Ceftaroline | S. pneumoniae | PBP2x | 0.1 - 1[2] |
| Ceftriaxone | S. pneumoniae | PBP2x | High |
Table 1: Comparative IC50 values of various β-lactams for key Penicillin-Binding Proteins. Data compiled from multiple sources.[1][2][3][4][5][6][7]
Advanced PBP Interaction Kinetics: Acylation and Deacylation
Beyond simple binding affinity, the kinetics of the interaction, specifically the rates of acylation (enzyme inactivation) and deacylation (enzyme reactivation), provide a more nuanced understanding of a β-lactam's effectiveness. The efficiency of acylation is represented by the second-order rate constant (k2/K), while the rate of deacylation is given by the first-order rate constant (k3). An effective antibiotic will typically have a high acylation efficiency and a low deacylation rate, leading to prolonged inhibition of the PBP.
Ceftaroline exhibits a favorable kinetic profile, characterized by efficient acylation of PBPs, including the resistant PBP2a of MRSA and PBP2x of penicillin-resistant Streptococcus pneumoniae.[8]
| β-Lactam Antibiotic | PBP Target | Acylation Efficiency (k2/K) (M⁻¹s⁻¹) | Deacylation Rate (k3) (s⁻¹) |
| Ceftaroline | S. pneumoniae PBP2x | High | Negligible |
| Penicillin G | S. pneumoniae PBP2x | 200,000 | 8 x 10⁻⁶ |
| Cefotaxime | S. pneumoniae PBP2x | - | 3.5 x 10⁻⁶ |
| Benzylpenicillin | MRSA PBP2a | 16.5 | <1.5 x 10⁻⁵ |
| Methicillin (B1676495) | MRSA PBP2a | 0.49 | <1.5 x 10⁻⁵ |
| Ceftobiprole | MRSA PBP2a | Increased rate of acylation | Lower deacylation rate |
Table 2: Comparative acylation and deacylation kinetics of selected β-lactams. A comprehensive direct comparison of kinetic values for all listed β-lactams is limited in the current literature. The data presented is compiled from available studies.[8]
The Allosteric Advantage of Ceftaroline against MRSA
A key differentiator for ceftaroline's potent anti-MRSA activity is its unique mechanism of PBP2a inhibition, which involves allosteric regulation.[9][10][11][12][13] Unlike traditional β-lactams that struggle to access the constricted active site of PBP2a, ceftaroline can bind to an allosteric site located approximately 60 Å away from the active site.[11] This binding event triggers a conformational change in the protein, leading to the opening of the active site.[9][10][11][12][13] This "unlocked" state then allows a second molecule of ceftaroline to bind to the now accessible active site, leading to the acylation and inactivation of the enzyme.[9][10][11][12][13] This allosteric activation is a novel mechanism among β-lactams and is a primary reason for ceftaroline's superior efficacy against MRSA.
Downstream Signaling: The Bacterial Cell Wall Stress Response
Inhibition of PBP function by β-lactam antibiotics, including ceftaroline, induces significant stress on the bacterial cell wall. This triggers a complex network of signaling pathways known as the cell envelope stress response.[7][14][15][16][[“]] These pathways are crucial for bacteria to sense and react to damage to their cell wall, aiming to maintain cellular integrity. In Gram-positive bacteria like S. aureus, this can involve two-component systems that, upon detecting cell wall damage, modulate the expression of genes involved in cell wall synthesis, repair, and antibiotic resistance.[16] While the primary mechanism of ceftaroline is direct PBP inhibition, the subsequent activation of the cell wall stress response is a critical downstream consequence that ultimately contributes to the bactericidal effect.
Experimental Protocols
Determination of PBP Binding Affinity (IC50) by Competitive Assay
This protocol is a generalized method for determining the IC50 of a β-lactam antibiotic for specific PBPs.
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using mechanical means such as sonication or a French press.
-
Isolate the cell membrane fraction containing the PBPs by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a series of microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serially diluted concentrations of the test β-lactam (e.g., ceftaroline) for a specific time and temperature to allow for binding.
-
Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., fluorescently labeled penicillin like Bocillin-FL or a radiolabeled penicillin).
-
Incubate for a shorter period to allow the probe to bind to any unoccupied PBPs.
-
Terminate the reaction by adding a large excess of an unlabeled, broad-spectrum penicillin or by rapid filtration.
3. Detection and Quantification:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled PBPs using a fluorescence scanner (for fluorescent probes) or by autoradiography (for radiolabeled probes).
-
Quantify the intensity of the bands corresponding to each PBP.
-
Plot the percentage of labeled probe binding against the logarithm of the test antibiotic concentration.
-
Determine the IC50 value, which is the concentration of the test antibiotic that inhibits 50% of the labeled probe binding.
Determination of Acylation (k2/K) and Deacylation (k3) Rates
These kinetic parameters can be determined using techniques such as stopped-flow fluorometry or mass spectrometry.
Stopped-Flow Fluorometry (for Acylation Rate):
-
This method measures the change in protein fluorescence upon binding and acylation by the β-lactam.
-
Purified PBP is rapidly mixed with the β-lactam antibiotic in a stopped-flow apparatus.
-
The change in fluorescence intensity over time is monitored.
-
The observed rate constant (k_obs) is determined at various antibiotic concentrations.
-
The acylation efficiency (k2/K) is calculated from the slope of the plot of k_obs versus antibiotic concentration.
Mass Spectrometry (for Deacylation Rate):
-
The PBP is first fully acylated by incubation with a saturating concentration of the β-lactam.
-
Excess, unbound antibiotic is removed.
-
The acylated PBP is incubated in a buffer, and aliquots are taken at different time points.
-
The reaction in each aliquot is quenched.
-
The amount of intact acylated PBP and regenerated free PBP is quantified using electrospray ionization mass spectrometry.[18]
-
The deacylation rate constant (k3) is determined by fitting the data to a first-order decay model.[18]
Conclusion
The superior clinical efficacy of ceftaroline, particularly against challenging pathogens like MRSA, is deeply rooted in its advantageous PBP binding kinetics. Its high affinity for PBP2a, coupled with its unique allosteric mechanism of inhibition, sets it apart from other β-lactam antibiotics. A thorough understanding of these kinetic parameters and mechanisms is paramount for the rational design and development of next-generation antibiotics to combat the ever-growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NaCl and nafcillin on penicillin-binding protein 2a and heterogeneous expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of NaCl and nafcillin on penicillin-binding protein 2a and heterogeneous expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bacterial stress response - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. consensus.app [consensus.app]
- 18. Deacylation kinetics analysis of Streptococcus pneumoniae penicillin-binding protein 2x mutants resistant to beta-lactam antibiotics using electrospray ionization- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zinforo (Ceftaroline Fosamil) and Linezolid in the Context of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zinforo (ceftaroline fosamil) and linezolid (B1675486), two prominent antibiotics utilized in the treatment of complicated skin and soft tissue infections (cSSTIs), particularly those caused by Methicillin-Resistant Staphylococcus aureus (MRSA). While direct head-to-head preclinical data in a dedicated skin infection model is limited, this document synthesizes available in vitro susceptibility data, findings from clinical trials, and data from other relevant infection models to offer a comprehensive overview for the research community.
Executive Summary
This compound (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) with bactericidal activity, notable for its efficacy against MRSA.[1][2] Linezolid, the first of the oxazolidinone class of antibiotics, is a bacteriostatic agent also effective against MRSA. Both are crucial options in the clinical management of cSSTIs.[2][3] This guide delves into their mechanisms of action, comparative antimicrobial activity, and available efficacy data to inform preclinical and clinical research decisions.
Mechanisms of Action
The fundamental difference in the antimicrobial effect of this compound and linezolid lies in their cellular targets.
This compound (Ceftaroline): As a β-lactam antibiotic, ceftaroline (B109729), the active metabolite of ceftaroline fosamil, inhibits bacterial cell wall synthesis.[1] It binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] A key feature of ceftaroline is its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in S. aureus.[1] This strong binding affinity allows it to effectively inhibit cell wall synthesis in MRSA, leading to cell lysis and death.
Linezolid: Linezolid operates by inhibiting the initiation of bacterial protein synthesis.[3] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[4] This action halts the production of essential bacterial proteins, thereby inhibiting bacterial growth. It is primarily considered a bacteriostatic agent against staphylococci.[4]
Below is a diagram illustrating the distinct signaling pathways targeted by each antibiotic.
Comparative Efficacy Data
In Vitro Susceptibility
In vitro studies are fundamental to understanding the intrinsic activity of an antimicrobial agent against a pathogen. The following table summarizes the susceptibility of S. aureus and MRSA to both this compound and linezolid from a quasi-experimental study.
| Organism | Antibiotic | No. of Isolates | Sensitive Isolates (%) |
| S. aureus | This compound | 56 | 100% |
| Linezolid | 56 | 100% | |
| MRSA | This compound | 50 | 96% |
| Linezolid | 50 | 98% | |
| Data sourced from a quasi-experimental study analyzing clinical isolates.[5] |
These results indicate that both this compound and linezolid demonstrate excellent in vitro activity against S. aureus and MRSA, with very high sensitivity rates for both drugs.[5]
Clinical Efficacy in cSSTIs
Clinical trials provide the ultimate test of an antibiotic's efficacy and safety in humans. The CANVAS trials were pivotal Phase III studies for this compound, comparing it to a standard therapy of vancomycin (B549263) plus aztreonam.[1] While not a direct head-to-head comparison with linezolid, the results established this compound's non-inferiority in treating cSSTIs.[6] A Phase 2 clinical trial (NCT00633152) was designed to directly compare intramuscular ceftaroline to intravenous linezolid in cSSTI patients, with the primary outcome being the clinical cure rate.
| Trial | Comparison | Population | Clinical Cure Rate |
| CANVAS 1 & 2 (Phase 3) | This compound vs. Vancomycin + Aztreonam | Adults with cSSTI | Non-inferiority demonstrated[6] |
| NCT00633152 (Phase 2) | This compound (IM) vs. Linezolid (IV) | Adults with cSSTI | To evaluate and compare efficacy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols relevant to the data presented.
In Vitro Susceptibility Testing Protocol
The following methodology was employed in a study comparing the in vitro efficacy of this compound and linezolid against clinical isolates.[5]
-
Sample Collection: Clinical samples were obtained from various sites, including the respiratory tract, blood, and pus.[5]
-
Bacterial Isolation and Identification: Samples were inoculated on Blood and MacConkey agar (B569324) and incubated at 37°C for 18-24 hours. S. aureus was identified based on colony morphology, Gram stain, and positive catalase and coagulase tests.[5]
-
MRSA Detection: Methicillin resistance was determined using the modified Kirby-Bauer disc diffusion method with a 30 μg cefoxitin (B1668866) disc. A zone of inhibition ≤ 21 mm identified the isolate as MRSA.[5]
-
Susceptibility Testing:
-
Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard.[5]
-
The standardized suspensions were inoculated onto Mueller-Hinton agar plates.[5]
-
This compound and linezolid discs were applied to the agar surface.[5]
-
Plates were incubated aerobically at 37°C for 18-24 hours.[5]
-
The diameters of the inhibition zones were measured, and results were interpreted according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Clinical Trial Protocol (Phase 2 cSSTI)
The following diagram outlines the workflow for the Phase 2, multicenter, randomized, open-label, comparative study of this compound versus linezolid (NCT00633152).
Conclusion
Both this compound and linezolid are highly effective antibiotics against S. aureus and MRSA, the predominant pathogens in skin and soft tissue infections. This compound offers a bactericidal mechanism by targeting cell wall synthesis with a strong affinity for PBP2a in MRSA.[1] Linezolid provides a bacteriostatic alternative by inhibiting protein synthesis.[4] While in vitro data suggests comparable high levels of activity, the choice between these agents in a clinical or research setting may be guided by factors such as the desired mechanism of action (bactericidal vs. bacteriostatic), patient-specific factors, and local resistance patterns. The absence of a direct head-to-head preclinical study in a skin infection model highlights an area for future research to better delineate the comparative in vivo efficacy of these two important antimicrobial agents in this specific context.
References
- 1. Ceftaroline in the management of complicated skin and soft tissue infections and community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline Efficacy and Safety in Treatment of Complicated Skin and Soft Tissue Infection: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Comparing probability of target attainment against Staphylococcus aureus for ceftaroline fosamil, vancomycin, daptomycin, linezolid, and ceftriaxone in complicated skin and soft tissue infection using pharmacokinetic/pharmacodynamic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Ceftaroline with Linezolid against Staphylococcus aureus and Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Battle of Fifth-Generation Cephalosporins: Ceftaroline Fosamil vs. Ceftobiprole
A Comparative Analysis of Their Mechanisms of Action Against Bacterial Pathogens
In the ongoing struggle against antimicrobial resistance, fifth-generation cephalosporins represent a critical advancement, particularly in their ability to combat methicillin-resistant Staphylococcus aureus (MRSA). Among these, ceftaroline (B109729) fosamil and ceftobiprole (B606590) medocaril stand out. This guide provides a detailed, objective comparison of the mechanisms of action of their active forms, ceftaroline and ceftobiprole, respectively, supported by experimental data to inform researchers, scientists, and drug development professionals.
Prodrug Activation: The First Step to Bactericidal Activity
Both ceftaroline fosamil and ceftobiprole medocaril are administered as water-soluble prodrugs to enhance their solubility for intravenous administration.[1][2] Once in the bloodstream, they are rapidly and almost completely converted into their biologically active forms by plasma phosphatases (for ceftaroline fosamil) and esterases (for ceftobiprole medocaril).[3][4][5] This initial activation step is crucial, as the prodrugs themselves possess no significant antibacterial activity.[3]
The Primary Target: Penicillin-Binding Proteins
Like all β-lactam antibiotics, the bactericidal activity of ceftaroline and ceftobiprole stems from their ability to inhibit bacterial cell wall synthesis. They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs).[6][7] PBPs are responsible for the final transpeptidation step in peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[6] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[7]
The Key to Anti-MRSA Activity: Conquering PBP2a
The hallmark of both ceftaroline and ceftobiprole is their potent activity against MRSA. This is primarily attributed to their high binding affinity for PBP2a, a modified PBP encoded by the mecA gene in MRSA.[3][4] PBP2a has a low affinity for most other β-lactam antibiotics, rendering them ineffective.[8]
Ceftaroline's Unique Allosteric Engagement: Ceftaroline exhibits a distinctive mechanism for inhibiting PBP2a. It binds to an allosteric site on PBP2a, located approximately 60 Å from the active site.[9][10] This binding event triggers a conformational change that opens the otherwise closed active site, allowing a second molecule of ceftaroline to bind covalently and inactivate the enzyme.[9][11] This allosteric regulation is a novel mechanism among β-lactams and is crucial for ceftaroline's potent anti-MRSA activity.[9]
Ceftobiprole's High-Affinity Direct Binding: Ceftobiprole also demonstrates a high affinity for PBP2a, effectively inhibiting its function and leading to bactericidal activity against MRSA.[4][8] The pyrrolidinone moiety in its structure facilitates its association with the extended narrow groove of the PBP2a active site, leading to an efficient acylation reaction.[12]
Quantitative Comparison of PBP Binding Affinities
The binding affinity of cephalosporins to PBPs is a key determinant of their antibacterial potency and is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. Lower IC50 values indicate a higher binding affinity. The following tables summarize the IC50 values for ceftaroline and ceftobiprole against various PBPs from key bacterial pathogens.
| Staphylococcus aureus (MRSA) | IC50 (µg/mL) | Reference |
| PBP | Ceftaroline | Ceftobiprole |
| PBP1 | ≤1 | ≤1 |
| PBP2 | ≤1 | ≤1 |
| PBP2a | 0.01 - 1 | ≤0.47 |
| PBP3 | ≤1 | ≤1 |
| PBP4 | >8 | - |
| Streptococcus pneumoniae | IC50 (µg/mL) | Reference |
| PBP | Ceftaroline | Ceftobiprole |
| PBP1a | 0.125 - 0.25 | 0.03 - 0.1 |
| PBP2a | 0.1 - 4 | 0.03 - 0.1 |
| PBP2b | 0.5 - 4 | 0.06 |
| PBP2x | 0.1 - 1 | 0.01 - 1 |
| PBP3 | 0.1 - 4 | 0.01 - 0.02 |
| Escherichia coli | IC50 (µg/mL) | Reference |
| PBP | Ceftaroline | Ceftobiprole |
| PBP1a | - | ≤0.6 |
| PBP1b | - | 0.05 |
| PBP2 | - | ≤0.6 |
| PBP3 | - | ≤0.6 |
Note: Direct comparative studies with all PBPs for both drugs under identical conditions are limited. The data presented is a compilation from multiple sources and should be interpreted with this in mind. A '-' indicates that specific data was not available in the cited sources.
Experimental Protocols
The determination of PBP binding affinity is a cornerstone for evaluating the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.
Competitive PBP Binding Assay with Fluorescent Penicillin
Objective: To determine the concentration of a test antibiotic (ceftaroline or ceftobiprole) required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to specific PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., S. aureus, S. pneumoniae) to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer and lyse them using methods such as sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[13][14]
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.
-
Add increasing concentrations of the test antibiotic (ceftaroline or ceftobiprole) to the tubes. Include a control sample with no antibiotic.
-
Incubate the mixtures for a specific time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the antibiotic to bind to the PBPs.[15]
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin™ FL to each tube.
-
Incubate for a further period (e.g., 10 minutes at 37°C) to allow the fluorescent probe to bind to the PBPs not already occupied by the test antibiotic.[16]
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.[16]
-
-
Data Analysis:
-
Quantify the intensity of the fluorescent bands corresponding to each PBP.
-
Plot the percentage of Bocillin FL binding against the concentration of the test antibiotic.
-
The IC50 value is determined as the concentration of the test antibiotic that results in a 50% reduction in the binding of the fluorescent penicillin.[14]
-
Visualizing the Mechanisms
To better illustrate the molecular interactions and experimental workflows, the following diagrams have been generated.
Conclusion
Both ceftaroline and ceftobiprole are potent fifth-generation cephalosporins with a crucial shared ability to inhibit PBP2a in MRSA, a key determinant of their clinical utility. While both demonstrate high affinity for this target, ceftaroline employs a unique allosteric mechanism of inhibition. The quantitative data on PBP binding affinities reveal subtle differences in their profiles against various PBPs in different bacterial species, which may contribute to variations in their broader antibacterial spectra. Understanding these nuanced mechanistic differences, supported by robust experimental data, is vital for the continued development of novel antimicrobial strategies and the informed clinical application of these important therapeutic agents.
References
- 1. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 4. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 5. Ceftobiprole Medocaril Sodium | C26H26N8O11S2 | CID 135413544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Selection and Characterization of Ceftobiprole-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Zinforo vs. Vancomycin: A Comparative Efficacy Guide for Vancomycin-Intermediate Staphylococcus aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant challenge in clinical settings, necessitating a thorough evaluation of alternative therapeutic agents. This guide provides a detailed comparison of the efficacy of Zinforo (ceftaroline fosamil) and vancomycin (B549263) against VISA, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The in vitro efficacy of ceftaroline (B109729) and vancomycin against VISA and heterogeneous VISA (hVISA) strains can be assessed through Minimum Inhibitory Concentration (MIC) data and time-kill assays.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
| Antibiotic | VISA Strain(s) | MIC Range (μg/mL) | Key Observations |
| Ceftaroline | Multiple clinical isolates | 0.5 - 1 | Ceftaroline consistently demonstrates potent in vitro activity against VISA isolates.[1][2] |
| Vancomycin | Multiple clinical isolates | 4 - 8 | By definition, VISA strains exhibit reduced susceptibility to vancomycin with elevated MICs.[1] |
| Ceftaroline + Vancomycin | VSSA, hVISA, and VISA | Not applicable | The combination of ceftaroline and vancomycin has been shown to lower the vancomycin MIC.[3] |
Note: VSSA = Vancomycin-Susceptible Staphylococcus aureus; hVISA = heterogeneous Vancomycin-Intermediate Staphylococcus aureus.
Table 2: Summary of Time-Kill Assay Results
| Treatment | VISA/hVISA Strains | Key Findings |
| Ceftaroline (alone) | DNS VISA | Ceftaroline monotherapy demonstrated significant killing activity.[1] |
| Vancomycin (alone) | DNS VISA | Vancomycin alone was bacteriostatic in these experiments.[1] |
| Ceftaroline + Vancomycin | 5 VISA & 4/5 hVISA | The combination of vancomycin and ceftaroline was synergistic against all 5 VISA strains and 4 out of 5 hVISA strains tested.[4][5][6] This combination was also found to be bactericidal against 3 of the 5 VISA strains and 2 of the 5 hVISA strains at sub-MIC concentrations.[5][6] |
Note: DNS = Daptomycin-Nonsusceptible.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MICs are typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Isolate Preparation: VISA strains are cultured on an appropriate medium, such as brain heart infusion agar (B569324) (BHIA) supplemented with 1 μg/ml of vancomycin, to maintain the VISA phenotype.[5]
-
Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB).
-
Drug Dilution: Serial twofold dilutions of ceftaroline and vancomycin are prepared in the microtiter plates.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A starting inoculum of approximately 10^5 to 10^7 CFU/mL is prepared in a suitable growth medium, such as MHB, sometimes supplemented with 50% sterile, heat-inactivated human serum.[5]
-
Drug Exposure: The bacterial suspension is exposed to the antibiotics at specified concentrations (e.g., 0.5 times the MIC).[3][5] This includes control groups (no antibiotic), each antibiotic alone, and the combination of antibiotics.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent, while bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]
The "Seesaw Effect": A Proposed Mechanism of Synergy
An interesting phenomenon known as the "seesaw effect" has been observed, where VISA strains with reduced susceptibility to vancomycin show increased susceptibility to β-lactam antibiotics like ceftaroline.[5] The exact mechanism is still under investigation, but it is hypothesized that changes in the bacterial cell wall that confer vancomycin resistance may inadvertently make the bacteria more vulnerable to β-lactams.
Caption: The "Seesaw Effect" hypothesis in VISA.
In Vivo Efficacy
Animal models provide further insights into the comparative efficacy of these antibiotics. In a murine model of MRSA bacteremia, which included a heterogeneous VISA strain, ceftaroline fosamil demonstrated efficacy that was not inferior to vancomycin or daptomycin (B549167).[7] Specifically, ceftaroline and daptomycin showed a more pronounced reduction in bacterial density in both blood and kidneys compared to vancomycin.[7][8]
Clinical Outcomes
While in vitro and in vivo data are promising, clinical outcome data directly comparing this compound and vancomycin for VISA infections are limited. Some studies have explored the combination of vancomycin and ceftaroline for MRSA bacteremia, with one retrospective study finding no significant difference in bacteremia recurrence or 30-day mortality compared to vancomycin monotherapy.[9] However, it's important to note that these studies were not specifically focused on VISA infections.
Conclusion
The available experimental data indicates that this compound (ceftaroline) possesses potent in vitro activity against VISA strains, often superior to that of vancomycin. The synergistic effect observed when ceftaroline is combined with vancomycin is a particularly noteworthy finding, suggesting a potential combination therapy strategy. While in vivo studies support the efficacy of ceftaroline, more robust clinical data are needed to definitively establish its superiority over vancomycin for the treatment of infections caused by vancomycin-intermediate S. aureus. Researchers and drug development professionals should consider these findings in the design of future studies and the development of new therapeutic approaches for challenging VISA infections.
References
- 1. Evaluation of Ceftaroline, Vancomycin, Daptomycin, or Ceftaroline plus Daptomycin against Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model of Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel combinations of vancomycin plus ceftaroline or oxacillin against methicillin-resistant vancomycin-intermediate Staphylococcus aureus (VISA) and heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Combinations of Vancomycin plus Ceftaroline or Oxacillin against Methicillin-Resistant Vancomycin-Intermediate Staphylococcus aureus (VISA) and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical outcome of combination of vancomycin and ceftaroline versus vancomycin monotherapy for treatment of methicillin resistant Staphylococcus aureus bloodstream infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinforo (Ceftaroline) and Ceftriaxone Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Zinforo (ceftaroline) and ceftriaxone (B1232239) against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. The analysis is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and development in the field of infectious diseases.
Executive Summary
This compound, the active metabolite of the prodrug ceftaroline (B109729) fosamil, demonstrates superior in vitro potency against Streptococcus pneumoniae when compared to ceftriaxone, a widely used third-generation cephalosporin (B10832234).[1][2][3] This heightened activity is particularly notable against penicillin-resistant and ceftriaxone-resistant strains of S. pneumoniae.[4][5][6] The enhanced efficacy of this compound is attributed to its high affinity for essential penicillin-binding proteins (PBPs) in S. pneumoniae, including those with mutations that confer resistance to other β-lactam antibiotics.[4][7][8] In vivo studies and clinical trials further support the potent activity of this compound, showing comparable or superior outcomes to ceftriaxone in treating pneumococcal infections.[9][10][11][12]
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
A key measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Multiple studies have consistently shown that this compound has lower MIC values against S. pneumoniae compared to ceftriaxone, indicating greater potency.
Table 1: Comparative MICs of this compound and Ceftriaxone against S. pneumoniae
| Organism | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| S. pneumoniae (All Isolates) | This compound | ≤0.015 | 0.12 |
| Ceftriaxone | ≤0.25 | 2 | |
| Penicillin-Susceptible S. pneumoniae | This compound | - | 0.12 |
| Ceftriaxone | - | 1 | |
| Penicillin-Intermediate S. pneumoniae | This compound | - | 0.25 |
| Ceftriaxone | - | 4 | |
| Penicillin-Resistant S. pneumoniae | This compound | - | 0.5 |
| Ceftriaxone | - | >4 | |
| Multidrug-Resistant S. pneumoniae | This compound | 0.06 | 0.25 |
| Ceftriaxone | 0.5 | 2 |
Data compiled from multiple sources.[1][2][3][13]
As the data indicates, this compound is consistently more potent than ceftriaxone against various strains of S. pneumoniae. Notably, it is 16-fold more potent against S. pneumoniae overall.[1][2][8][13]
Experimental Protocols: In Vitro Susceptibility Testing
The in vitro activity of this compound and ceftriaxone against S. pneumoniae is primarily determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This standard laboratory procedure involves preparing a series of twofold dilutions of the antibiotics in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the S. pneumoniae isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Both this compound and ceftriaxone are cephalosporin antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.
However, this compound's superior activity, particularly against resistant strains, stems from its enhanced affinity for key S. pneumoniae PBPs.[7] Resistance to β-lactam antibiotics in S. pneumoniae often arises from mutations in these PBPs, which reduce the binding affinity of the drugs. This compound demonstrates a high affinity for PBP2x, a primary target for cephalosporins, even in its mutated form found in resistant strains.[4][7] It also exhibits strong binding to PBP1a and PBP2b, which are also major targets.[7]
In Vivo Efficacy: Animal Models and Clinical Trials
The superior in vitro potency of this compound translates to effective in vivo activity.
Animal Models
In a rabbit pneumonia model using a highly penicillin-resistant S. pneumoniae strain, this compound demonstrated excellent bactericidal activity, significantly reducing bacterial counts in the lungs and spleen.[11] In contrast, ceftriaxone treatment resulted in a less pronounced reduction in bacterial counts in the lungs.[11]
Clinical Trials
Phase III clinical trials (FOCUS 1 and FOCUS 2) in patients with community-acquired pneumonia showed that this compound fosamil was non-inferior to ceftriaxone.[10][14][15] A meta-analysis of these trials revealed that this compound fosamil was associated with a statistically significant higher clinical cure rate compared to ceftriaxone in patients with CAP due to S. pneumoniae.[12] Unadjusted cure rates were 85.5% for the this compound group and 68.6% for the ceftriaxone group.[12]
Conclusion
The available evidence strongly indicates that this compound (ceftaroline) is a highly potent cephalosporin against Streptococcus pneumoniae, including strains resistant to penicillin and other cephalosporins like ceftriaxone. Its enhanced activity is a direct result of its high affinity for key penicillin-binding proteins. Both in vitro and in vivo data, supported by clinical trial outcomes, position this compound as a valuable therapeutic option for the treatment of pneumococcal infections. For drug development professionals, the structure-activity relationship of this compound, particularly its interaction with resistant PBP targets, offers a compelling avenue for the design of future antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in vitro activities of ceftaroline and ceftriaxone against bacterial pathogens associated with respiratory tract infections: results from the AWARE surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Ceftaroline Activity versus Ceftriaxone against Clinical Isolates of Streptococcus pneumoniae with Various Susceptibilities to Cephalosporins in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ceftaroline activity versus ceftriaxone against clinical isolates of Streptococcus pneumoniae with various susceptibilities to cephalosporins in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Ceftaroline Fosamil: A Review in Complicated Skin and Soft Tissue Infections and Community-Acquired Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftaroline versus ceftriaxone in a highly penicillin-resistant pneumococcal pneumonia rabbit model using simulated human dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of ceftaroline fosamil in the treatment of community-acquired bacterial pneumonia due to Streptococcus pneumoniae: insights from two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftaroline fosamil: a review of its use in the treatment of complicated skin and soft tissue infections and community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Navigating Cephalosporin Resistance: A Comparative Analysis of Ceftaroline and its Predecessors
A deep dive into the cross-resistance profiles of ceftaroline (B109729) and older cephalosporins reveals a significant advancement in the fight against resistant Gram-positive organisms, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the nuanced differences in their mechanisms of action and resistance.
Ceftaroline, a fifth-generation cephalosporin, distinguishes itself from its predecessors through its enhanced binding affinity to Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in S. aureus.[1][2] This unique characteristic confers upon it potent activity against MRSA, a feat not achieved by older cephalosporins such as ceftriaxone (B1232239) and cefepime.[3][4] Experimental data consistently demonstrates the superior in vitro activity of ceftaroline against MRSA and other resistant Gram-positive pathogens.
Unveiling the Resistance Landscape: A Quantitative Comparison
The in vitro activity of ceftaroline compared to older cephalosporins has been extensively evaluated using minimum inhibitory concentration (MIC) assays. The following tables summarize the comparative MIC data against key bacterial pathogens, highlighting the superior potency of ceftaroline against resistant strains.
Table 1: Comparative MIC90 Values (μg/mL) Against Staphylococcus aureus
| Organism | Ceftaroline | Ceftriaxone | Cefepime |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 0.5 | 4 | ≥8 |
| Methicillin-Resistant S. aureus (MRSA) | 1 - 2 | >32 | >64 |
| Vancomycin-Intermediate S. aureus (VISA) | 1 | >64 | >64 |
| Vancomycin-Resistant S. aureus (VRSA) | 1 | >64 | >64 |
| Data compiled from multiple in vitro studies.[3][4] |
Table 2: Comparative MIC90 Values (μg/mL) Against Streptococcus pneumoniae
| Organism | Ceftaroline | Ceftriaxone | Cefotaxime |
| Penicillin-Susceptible | ≤0.015 - 0.03 | 0.06 | 0.06 |
| Penicillin-Intermediate | 0.06 | 0.5 | 0.5 |
| Penicillin-Resistant | 0.12 - 0.25 | 1 - 2 | 2 |
| Data compiled from multiple in vitro studies.[3][5] |
Table 3: Comparative MIC90 Values (μg/mL) Against Enterobacteriaceae (ESBL-negative) *
| Organism | Ceftaroline | Ceftriaxone | Cefepime |
| Escherichia coli | 0.25 | 0.25 | 0.12 |
| Klebsiella pneumoniae | 0.25 | 0.25 | 0.12 |
| Against non-Extended-Spectrum β-Lactamase (ESBL) producing strains, ceftaroline demonstrates comparable activity to older cephalosporins. However, like its predecessors, it is not active against ESBL-producing or AmpC-derepressed Enterobacteriaceae.[1][6] |
The Decisive Factor: Penicillin-Binding Protein 2a (PBP2a) Interaction
The primary mechanism underpinning the expanded activity of ceftaroline against MRSA is its high binding affinity for PBP2a. Older cephalosporins are largely ineffective against MRSA because they are unable to bind to and inhibit PBP2a, which takes over the crucial cell wall synthesis functions when other PBPs are inactivated.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Expert Rules [eucast.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ESCMID: EUCAST [escmid.org]
evaluating Zinforo's post-antibiotic effect compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of Zinforo (ceftaroline fosamil) against other key antimicrobial agents used in the treatment of Gram-positive infections, particularly those caused by Staphylococcus aureus. The data presented is compiled from various in vitro studies to offer a quantitative and methodological overview for research and development purposes.
Executive Summary
This compound, a fifth-generation cephalosporin, exhibits a notable post-antibiotic effect against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The PAE, the period of suppressed bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter that influences dosing regimens and clinical efficacy. This guide demonstrates that this compound's PAE is comparable to or exceeds that of several other antibiotics, highlighting its potential as a valuable therapeutic option.
Data Presentation: Post-Antibiotic Effect (PAE) Comparison
The following table summarizes the in vitro post-antibiotic effect of this compound and its comparators against Staphylococcus aureus. It is important to note that the PAE can vary depending on the bacterial strain, antibiotic concentration, and experimental conditions.
| Antibiotic | Organism | PAE (hours) | Post-Antibiotic Sub-MIC Effect (PA-SME) (hours) at 0.4x MIC |
| This compound (Ceftaroline) | S. aureus (MSSA) | 0.8 - 1.6 | >10.5 |
| S. aureus (MRSA) | 0.7 - 2.2 | 2.9 - >10.0 | |
| Ceftobiprole | S. aureus (MSSA) | 0 - 0.8 | 1.5 - 9.6 |
| S. aureus (MRSA) | 0 - 1.8 | Not consistently reported | |
| Vancomycin | S. aureus | 1.2 | Not consistently reported |
| Linezolid | S. aureus | ~1.06 | Not consistently reported |
| Daptomycin | S. aureus (MSSA) | 1.1 - 2.4 | 3.0 - >12.0 |
| S. aureus (MRSA) | 4.1 - 6.2 | Not consistently reported |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies are limited. Variations in experimental protocols may exist between studies.
Experimental Protocols
The determination of the in vitro post-antibiotic effect generally follows a standardized methodology. The protocols outlined below are a synthesis of methodologies reported in the cited literature.
Bacterial Strains and Culture Conditions:
-
Bacterial Isolates: Clinical isolates or reference strains of Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant) are used.
-
Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, supplementation with 5% lysed horse blood may be required.
-
Inoculum Preparation: Bacteria are cultured overnight on an appropriate agar (B569324) medium (e.g., blood agar). Colonies are then suspended in broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is further diluted to the desired starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
Antibiotic Exposure:
-
Antibiotic Concentration: Bacteria in the logarithmic growth phase are exposed to the antibiotic at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC), commonly 10x MIC.
-
Exposure Duration: The standard exposure time is 1 to 2 hours in a shaking water bath at 35-37°C.
Antibiotic Removal:
-
The antibiotic is removed to observe the subsequent growth of the bacteria. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 in a pre-warmed, antibiotic-free broth. This rapid dilution effectively reduces the antibiotic concentration to sub-inhibitory levels.
-
Centrifugation and Washing: The bacterial suspension is centrifuged, the antibiotic-containing supernatant is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed broth. This process may be repeated to ensure complete removal of the antibiotic.
-
Post-Exposure Monitoring and PAE Calculation:
-
Viable Counts: After antibiotic removal, the bacterial culture is incubated, and samples are taken at regular intervals (e.g., every 1-2 hours) for viable cell counting (colony-forming units per milliliter, CFU/mL) by plating serial dilutions on appropriate agar plates.
-
Control Group: A control culture, not exposed to the antibiotic but subjected to the same dilution or washing procedures, is run in parallel.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL from the count immediately after antibiotic removal.
-
C: The time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL.
-
Determination of Post-Antibiotic Sub-MIC Effect (PA-SME):
-
To determine the PA-SME, after the initial antibiotic exposure and removal, the bacteria are re-exposed to sub-inhibitory concentrations of the antibiotic (e.g., 0.1x, 0.2x, 0.3x, or 0.4x MIC).
-
The time for the viable count to increase by 1 log₁₀ CFU/mL is then compared to the control group.
Mandatory Visualization
Experimental Workflow for Post-Antibiotic Effect (PAE) Determination
Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of action of this compound (ceftaroline) against MRSA.
Combination Therapy of Ceftaroline and Amikacin Demonstrates Significant Synergy Against Gram-Negative Bacteria
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of in vitro studies reveals a promising synergistic relationship between the cephalosporin (B10832234) antibiotic ceftaroline (B109729) and the aminoglycoside amikacin (B45834) against a range of clinically significant Gram-negative bacteria. This combination therapy presents a potential strategy to combat challenging infections caused by multidrug-resistant pathogens. Experimental data from time-kill assays consistently demonstrate that the combined action of ceftaroline and amikacin is significantly more potent than the activity of either drug alone.
The primary mechanism of this synergy lies in the distinct and complementary modes of action of the two antibiotics. Ceftaroline, a broad-spectrum cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the cell wall integrity is believed to facilitate the intracellular uptake of amikacin. Amikacin then exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis. This dual-pronged attack on essential bacterial processes results in enhanced bacterial killing.
Quantitative Synergy Data
A key study evaluated the in vitro activity of ceftaroline in combination with amikacin against a panel of Gram-negative isolates, including Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Pseudomonas aeruginosa. The findings from this research are summarized below, showcasing the percentage of isolates that exhibited a synergistic response to the combination therapy.
| Bacterial Species | Number of Isolates Tested with Combination | Percentage of Isolates Showing Synergy (%) |
| Escherichia coli | 2 | 100% |
| Klebsiella pneumoniae | 2 | 100% |
| Enterobacter cloacae | 2 | 100% |
| Pseudomonas aeruginosa | 4 | 75% |
Data sourced from a study where synergy in time-kill experiments was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[1]
Experimental Protocols
The synergistic effects of ceftaroline and amikacin are typically evaluated using two primary in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI, which quantifies the degree of synergy.
-
Preparation of Antibiotic Solutions: Stock solutions of ceftaroline and amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: A 96-well microtiter plate is prepared with dilutions of ceftaroline along the x-axis and dilutions of amikacin along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of Ceftaroline in combination / MIC of Ceftaroline alone) + (MIC of Amikacin in combination / MIC of Amikacin alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal activity of the antibiotic combination over time.
-
Preparation of Cultures: A standardized bacterial inoculum is prepared in CAMHB.
-
Exposure to Antibiotics: The bacterial culture is aliquoted into tubes containing ceftaroline alone, amikacin alone, the combination of both at specific concentrations (often sub-MIC), and a growth control without antibiotics.
-
Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), samples are drawn from each tube, serially diluted, and plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizing the Synergy
To better understand the experimental process and the underlying mechanism of synergy, the following diagrams are provided.
The synergistic activity of ceftaroline and amikacin against Gram-negative bacteria holds significant promise for future therapeutic strategies, particularly in an era of increasing antibiotic resistance. Further clinical investigations are warranted to validate these in vitro findings and establish the clinical utility of this combination therapy.
References
Comparing the Incidence of Neutropenia with Ceftaroline and Linezolid in Preclinical Animal Studies
A review of available preclinical data on ceftaroline (B109729) and linezolid (B1675486) reveals a higher reported incidence and more detailed characterization of hematological toxicity, including neutropenia, for linezolid in animal models compared to ceftaroline. While direct comparative studies are scarce, individual preclinical toxicology reports provide insights into the potential for each drug to induce neutropenia.
Summary of Findings
Quantitative data on the incidence of neutropenia in animal studies for both ceftaroline and linezolid is not extensively published in publicly available literature. However, qualitative descriptions from preclinical safety and toxicology reports offer a comparative overview.
| Drug | Animal Model(s) | Dosage | Duration | Observed Hematologic Effects |
| Ceftaroline | Rats, Monkeys | Up to 450 mg/kg/day (rats) | Repeat-dose toxicity studies | Nonclinical toxicity profile typical of a cephalosporin (B10832234). Primary target organs of toxicity were kidneys and the central nervous system. No significant hematologic toxicity was highlighted as a primary concern in the available summaries.[1] |
| Linezolid | Rats, Dogs | 10 to 1,000 mg/kg/day | Up to 3 months | Dose- and time-dependent reversible myelosuppression. Mild effects on white blood cells at lower doses (10-40 mg/kg/day). More pronounced myelosuppression at higher doses.[2][3][4][5] Moderate decreases in white blood cell, red blood cell, and platelet counts were observed in animal toxicology studies.[2] |
Detailed Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies are often proprietary and not fully available in the public domain. However, based on regulatory filings and published summaries, the general methodologies can be outlined.
Ceftaroline Preclinical Toxicology Studies
The nonclinical safety assessment of ceftaroline fosamil involved a series of toxicology studies in both rodent (rat) and non-rodent (monkey) species to support its clinical development and registration. These studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
General Protocol for Repeat-Dose Toxicity Studies:
-
Animal Species: Sprague-Dawley rats and Cynomolgus monkeys were commonly used.
-
Administration: Ceftaroline fosamil was administered intravenously, consistent with the intended clinical route.
-
Dosage: A range of doses were tested, including doses that exceeded the expected clinical exposure to identify potential target organs of toxicity.
-
Duration: Studies ranged from acute single-dose to chronic repeat-dose studies (e.g., 28-day, 3-month).
-
Parameters Monitored: Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmoscopy, electrocardiography, urinalysis, and extensive hematological and clinical chemistry evaluations at various time points.
-
Pathology: At the end of the study, a full necropsy was performed, with organ weights recorded and a wide range of tissues collected for histopathological examination.
The FDA pharmacology review summary for ceftaroline indicated that its nonclinical toxicity profile was characteristic of the cephalosporin class of antibiotics. The primary target organs identified were the kidneys and the central nervous system. The summary did not highlight hematologic toxicity as a significant finding.[1]
Linezolid Preclinical Toxicology Studies
Preclinical toxicology studies for linezolid also involved comprehensive evaluations in multiple animal species to characterize its safety profile.
General Protocol for Repeat-Dose Toxicity Studies:
-
Animal Species: Studies were conducted in rats and dogs.
-
Administration: Linezolid was administered orally and intravenously.
-
Dosage: A wide range of doses were evaluated to determine dose-response relationships for any observed toxicities.
-
Duration: The duration of these studies extended up to 3 months.
-
Hematological Assessment: In-depth hematological monitoring was a key component of these studies, including complete blood counts (CBCs) with differentials.
-
Key Findings: The preclinical data for linezolid consistently pointed towards a dose- and time-dependent reversible myelosuppression.[2][3][4][5] At lower doses (10 to 40 mg/kg/day), the effects on white blood cells were reported as mild.[3][4] Higher doses (up to 1,000 mg/kg/day) were associated with more significant myelosuppression.[3][4] Animal toxicology studies also noted moderate decreases in white blood cell, red blood cell, and platelet counts.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow for preclinical toxicology assessment and a simplified representation of the potential mechanism of drug-induced neutropenia.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Zinforo (Ceftaroline Fosamil)
For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical products like Zinforo (ceftaroline fosamil) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols for the disposal of unused, expired, or contaminated this compound is a critical component of the drug lifecycle and a reflection of best practices in scientific research.
General Disposal Guidelines
The primary recommendation for the disposal of this compound is to avoid discharge into wastewater or inclusion in household waste.[1] In a hospital or clinical setting, established institutional procedures for pharmaceutical waste management should be strictly followed.[1] For research laboratories, the disposal of investigational drugs such as ceftaroline (B109729) fosamil must be carried out in accordance with federal, state, and local regulations, including the guidelines established by the Resource Conservation and Recovery Act (RCRA).[2][3]
Disposal Procedures for a Laboratory Setting
The appropriate disposal route for this compound depends on its classification as hazardous or non-hazardous waste, a determination that should be made by consulting the Safety Data Sheet (SDS) and institutional Environmental Health and Safety (EHS) personnel.[2][3]
Step 1: Waste Identification and Segregation
-
Consult the SDS: The SDS for this compound is the primary document for identifying its potential hazards and determining if it qualifies as hazardous waste.
-
Segregate Waste: At the point of generation, this compound waste must be segregated from other laboratory waste streams to ensure proper handling and disposal.[3]
Step 2: Packaging and Labeling
-
Containers: Use appropriate, leak-proof containers for collecting this compound waste. For sharps contaminated with this compound, use designated biohazard sharps containers.[4]
-
Labeling: All waste containers must be clearly labeled with their contents, including the name "this compound" or "ceftaroline fosamil," and any associated hazard warnings as required by your institution and local regulations.
Step 3: Storage
-
Satellite Accumulation Areas (SAAs): Store labeled waste containers in a designated and secure SAA within the laboratory.[3][5] This area should be under the control of laboratory personnel.
Step 4: Disposal
-
Non-Hazardous Waste: If deemed non-hazardous, this compound waste may be placed in red biohazard-chemotoxic containers for incineration by a licensed medical waste contractor.[2]
-
Hazardous Waste: If classified as hazardous, the waste must be collected by the institution's EHS department for transport to an approved environmental management vendor for incineration.[2] Special handling and documentation will be required.[2]
Quantitative Data
Currently, there is no publicly available quantitative data specifically detailing the environmental persistence or ecotoxicity of this compound. As a precautionary measure, it is essential to prevent its release into the environment.
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: Essential Protective Measures for Handling Zinforo (ceftaroline fosamil)
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zinforo (ceftaroline fosamil), a cephalosporin (B10832234) antibiotic. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
This compound, in its powdered form, is classified as a hazardous substance that may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols and disposal plans is mandatory.
Personal Protective Equipment (PPE) and Exposure Control
A thorough risk assessment of the specific laboratory circumstances should always precede the handling of this compound to determine the appropriate level of control measures, which may include engineering controls like ventilation, procedural controls, and the use of PPE.[1]
Quantitative Exposure Limits and PPE Recommendations
| Parameter | Value/Recommendation | Source(s) |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (Long-Term Exposure Limit, 8-hour Time-Weighted Average) | [1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended. A self-contained breathing apparatus should be used if the risk assessment indicates it is necessary.[3] In case of inadequate ventilation, wear respiratory protection.[4] | [1][3][4] |
| Skin Protection | Impervious clothing and protective gloves are necessary to prevent direct contact with the product.[1][3] If the product is dissolved or wetted, use a glove material resistant to the solvent/liquid.[1] | [1][3] |
| Eye Protection | Wear safety glasses and chemical goggles, especially if splashing is possible.[3] Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended. | [5] |
Procedural Guidance for Handling and Disposal
Handling Protocols:
-
Preparation:
-
Work in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[3][5]
-
Ensure all equipment is properly earthed to prevent electrostatic discharge, as the material may form an explosible dust-air mixture if dispersed.[1]
-
Avoid breathing dust and contact with skin and eyes.[1][6] Minimize dust generation and accumulation.[1]
-
-
Reconstitution and Dilution:
-
For intravenous use, this compound powder should be reconstituted with 20 mL of sterile water for injections.[7][8][9][10]
-
The resulting concentrate must be immediately diluted prior to use.[7][8][9][10]
-
Standard aseptic techniques should be employed during preparation and administration.[7][8][9][10]
-
The reconstituted solution is a pale yellow and should be free of particles.[7][8][9][10]
-
Emergency Procedures:
-
Spill Cleanup:
-
First Aid:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[4][11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
-
Eye Contact: Wash with plenty of water.[11]
-
Ingestion: Seek medical assistance for gastric lavage.[11]
-
Disposal Plan:
-
Product and Contaminated Materials: Normal disposal is via incineration operated by an accredited disposal contractor.[1] Dispose of in a manner consistent with federal, state, and local regulations.[3]
-
Contaminated Packaging: Empty containers will retain residue and all hazard precautions should be observed.[1]
-
Environmental Precautions: Prevent entry into drains and avoid release to the environment.[1]
This compound Handling Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. media.allergan.com [media.allergan.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. biocrick.com [biocrick.com]
- 7. mims.com [mims.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. medicines.org.uk [medicines.org.uk]
- 11. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
